Ethyl 2-formamidothiazol-4-acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-2-13-7(12)3-6-4-14-8(10-6)9-5-11/h4-5H,2-3H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGSMUJDTUOTFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70215306 | |
| Record name | Ethyl 2-formamidothiazol-4-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70215306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64987-05-9 | |
| Record name | Ethyl 2-(formylamino)-4-thiazoleacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64987-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-formamidothiazol-4-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064987059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-formamidothiazol-4-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70215306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-formamidothiazol-4-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-formamidothiazol-4-acetate: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of Ethyl 2-formamidothiazol-4-acetate, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical and physical properties, a detailed synthesis protocol, spectral analysis, safety information, and applications.
Core Compound Identification and Properties
This compound is a heterocyclic compound featuring a formamide group attached to a thiazole ring, with an ethyl acetate substituent. Its unique structure makes it a valuable building block in organic synthesis, particularly for active pharmaceutical ingredients (APIs).
CAS Number: 64987-05-9
Molecular Formula: C₈H₁₀N₂O₃S
Molecular Weight: 214.24 g/mol
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate | --INVALID-LINK-- |
| Synonyms | EFTA, EFATA, Ethyl 2-(formylamino)-4-thiazoleacetate | --INVALID-LINK-- |
| Appearance | Off-white to pale yellow powder | Generic supplier data |
| Melting Point | 130-132 °C | --INVALID-LINK-- |
| Boiling Point | 341.4±34.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.354±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents such as ethyl acetate and DMSO. | Inferred from general properties |
| pKa | 8.53±0.70 (Predicted) | --INVALID-LINK-- |
Synthesis Protocol: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the thiazole ring via the Hantzsch thiazole synthesis to yield the precursor, Ethyl 2-aminothiazole-4-acetate. The second step is the formylation of the amino group.
Step 1: Synthesis of Ethyl 2-aminothiazole-4-acetate
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives. In this case, it involves the reaction of an α-haloketone with a thioamide. For the synthesis of Ethyl 2-aminothiazole-4-acetate, ethyl 4-chloroacetoacetate is reacted with thiourea.
Reaction:
Experimental Protocol:
-
To a solution of thiourea in ethanol, add ethyl 4-chloroacetoacetate dropwise at room temperature with stirring.
-
The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is then neutralized with a saturated solution of sodium bicarbonate.
-
The crude product is filtered, washed with water, and dried.
-
Recrystallization from a suitable solvent, such as ethanol, yields pure Ethyl 2-aminothiazole-4-acetate.
Step 2: Formylation of Ethyl 2-aminothiazole-4-acetate
The formylation of the 2-amino group of the thiazole ring is achieved using a mixture of formic acid and acetic anhydride. This mixture generates the in situ formylating agent, formic anhydride.
Reaction:
Experimental Protocol:
-
A mixture of acetic anhydride and formic acid is stirred at 50 °C for approximately 2 hours to generate the formylating agent.
-
The mixture is then cooled to around 15 °C.
-
Ethyl 2-aminothiazole-4-acetate is added portion-wise to the cooled mixture, ensuring the temperature is maintained.
-
The reaction mixture is stirred at ambient temperature for 3-4 hours.
-
Upon completion, cold water is added to the reaction mixture, and the product is extracted with ethyl acetate.
-
The organic layer is washed with water and a saturated aqueous solution of sodium bicarbonate until the washings are weakly alkaline.
-
The organic layer is then washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting residue is washed with diisopropyl ether, filtered, and dried to yield this compound.
Caption: Synthesis workflow for this compound.
Spectral Data Analysis
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show the following characteristic signals:
-
Ethyl group protons: A triplet at approximately 1.2-1.3 ppm (3H, -CH₃) and a quartet at around 4.1-4.2 ppm (2H, -CH₂-).
-
Methylene protons: A singlet at approximately 3.6-3.8 ppm (2H, -CH₂- attached to the thiazole ring).
-
Thiazole ring proton: A singlet around 6.8-7.0 ppm (1H, C5-H).
-
Formyl proton: A singlet at approximately 8.3-8.5 ppm (1H, -CHO).
-
Amide proton: A broad singlet at around 11.5-12.5 ppm (1H, -NH-).
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides further structural confirmation. The expected chemical shifts are:
-
Ethyl group carbons: ~14 ppm (-CH₃) and ~61 ppm (-CH₂-).
-
Methylene carbon: ~35 ppm (-CH₂- attached to the thiazole ring).
-
Thiazole ring carbons: ~110 ppm (C5) and ~145 ppm (C4). The C2 carbon is expected to be further downfield.
-
Formyl carbon: ~160 ppm.
-
Ester carbonyl carbon: ~170 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups:
-
N-H stretch: A broad band in the region of 3100-3300 cm⁻¹.
-
C-H stretches: Bands around 2850-3000 cm⁻¹.
-
C=O stretches: A strong absorption for the ester carbonyl around 1735-1750 cm⁻¹ and another for the amide carbonyl (formyl group) around 1670-1690 cm⁻¹.
-
C=N and C=C stretches (thiazole ring): Absorptions in the 1500-1650 cm⁻¹ region.
-
C-O stretch (ester): A strong band in the 1150-1250 cm⁻¹ region.
Mass Spectrometry
In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 214. Key fragmentation patterns would likely involve:
-
Loss of the ethoxy group (-OC₂H₅) from the ester, resulting in a fragment at m/z 169.
-
Cleavage of the ethyl group (-C₂H₅), leading to a fragment at m/z 185.
-
Loss of the entire ester side chain.
-
Fragmentation of the thiazole ring.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is primarily dictated by its functional groups. The ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The formamide group can also be hydrolyzed, though typically under more forcing conditions, to reveal the 2-amino group. The thiazole ring itself is relatively stable but can participate in electrophilic substitution reactions, although the electron-withdrawing nature of the substituents may deactivate the ring.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of several important antibiotics. Its primary application lies in the production of third and fourth-generation cephalosporins and monobactams.
-
Ceftazidime Synthesis: It serves as a core building block for the synthesis of Ceftazidime, a broad-spectrum cephalosporin antibiotic used to treat serious bacterial infections.
-
Aztreonam Production: This compound is also essential for the synthesis of Aztreonam, a monobactam antibiotic effective against a range of Gram-negative bacteria.
The presence of the 2-formamidothiazole moiety is a common structural feature in many modern beta-lactam antibiotics, contributing to their enhanced antibacterial activity and stability against beta-lactamases.
Safety, Handling, and Storage
Hazard Identification:
Based on GHS classifications, this compound is considered a hazardous substance.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash skin with soap and plenty of water. Get medical attention if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry. Its well-defined chemical properties and versatile reactivity make it an indispensable intermediate in the synthesis of life-saving antibiotics. A thorough understanding of its synthesis, spectral characteristics, and safe handling procedures, as outlined in this guide, is crucial for its effective and safe utilization in research and manufacturing settings. The continued importance of this molecule in drug development underscores the need for such comprehensive technical resources.
References
A Comprehensive Technical Guide to Ethyl 2-(2-formamidothiazol-4-yl)acetate: A Key Intermediate in Antibiotic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of Ethyl 2-(2-formamidothiazol-4-yl)acetate, a critical building block in the pharmaceutical industry. We will delve into its chemical identity, synthesis, applications, and physicochemical properties, offering valuable insights for researchers and professionals in drug development and medicinal chemistry.
Introduction: Clarifying the Chemical Identity
In the realm of pharmaceutical intermediates, precision is paramount. The topic of this guide, "Ethyl 2-formamidothiazol-4-acetate," is a prime example of the need for clarity. It is crucial to distinguish it from a closely related compound, ethyl 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetate. The key difference lies in the presence of an additional oxo (or keto) group in the latter.
-
This guide focuses on: ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate
The presence or absence of the oxo group significantly alters the molecule's reactivity and physical properties. Therefore, for the purpose of this guide, all subsequent information pertains to the non-oxo compound, ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate.
Chemical Structure and IUPAC Nomenclature
The foundational step in understanding any chemical entity is to have a clear grasp of its structure and internationally recognized name.
IUPAC Name
The formal IUPAC name for this compound is ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate [1].
Chemical Structure
The chemical structure of ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate is characterized by a central thiazole ring, substituted at the 2-position with a formamido group and at the 4-position with an ethyl acetate group.
Caption: Chemical structure of Ethyl 2-(2-formamidothiazol-4-yl)acetate.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic data for ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate is presented below. This information is vital for its handling, characterization, and use in synthesis.
| Property | Value | Source |
| Molecular Weight | 214.24 g/mol | [1] |
| Melting Point | 130-132 °C | [2][3] |
| Appearance | Off-white to pale yellow powder | [4] |
| Solubility | Soluble in organic solvents | |
| Stability | Store in a cool, dry place |
Spectroscopic Data
¹H NMR:
-
A triplet corresponding to the methyl protons of the ethyl group.
-
A quartet corresponding to the methylene protons of the ethyl group.
-
A singlet for the methylene protons adjacent to the thiazole ring.
-
A singlet for the proton on the thiazole ring.
-
A singlet for the formyl proton.
-
A broad singlet for the amide proton.
¹³C NMR:
-
Signals for the two carbons of the ethyl group.
-
A signal for the methylene carbon adjacent to the thiazole ring.
-
Signals for the carbons of the thiazole ring.
-
A signal for the formyl carbon.
-
A signal for the ester carbonyl carbon.
IR Spectroscopy:
-
N-H stretching vibrations.
-
C-H stretching vibrations.
-
A strong C=O stretching vibration from the ester group.
-
C=O stretching from the amide group.
-
C-N and C-S stretching vibrations.
Mass Spectrometry:
-
The molecular ion peak (M+) at m/z = 214.
Synthesis of Ethyl 2-(2-formamidothiazol-4-yl)acetate
Ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate is a crucial intermediate, and its synthesis is a key step in the production of several antibiotics. While specific industrial synthesis protocols are often proprietary, a general and plausible laboratory-scale synthesis can be outlined based on established chemical principles. The most common route involves the formylation of ethyl 2-amino-4-thiazoleacetate.
General Synthesis Workflow
Caption: General workflow for the synthesis of Ethyl 2-(2-formamidothiazol-4-yl)acetate.
Experimental Protocol
This protocol is a representative method for the formylation of an aminothiazole derivative and can be adapted for the synthesis of the target compound.
Materials:
-
Ethyl 2-amino-4-thiazoleacetate
-
Formic acid
-
Acetic anhydride
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
-
Magnesium sulfate
Procedure:
-
A mixture of acetic anhydride and formic acid is stirred at 50°C for 2 hours.
-
The resulting mixture is cooled, and ethyl 2-amino-4-thiazoleacetate is added at 15°C.
-
The mixture is stirred for 3.5 hours at ambient temperature.
-
Cooled water is added to the reaction mixture.
-
The resulting mixture is extracted with ethyl acetate.
-
The organic extract is washed with water and then with a saturated aqueous solution of sodium bicarbonate until the washing is weakly alkaline.
-
The extract is further washed with a saturated aqueous solution of sodium chloride and dried over magnesium sulfate.
-
The solvent is removed under reduced pressure, and the residue is washed with diisopropyl ether, collected by filtration, and dried to yield ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate[5].
Applications in Drug Development
The primary and most significant application of ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate is as a pivotal intermediate in the synthesis of third-generation cephalosporin and monobactam antibiotics[4].
Role in the Synthesis of Ceftazidime and Aztreonam
This compound serves as a core building block for the antibiotics Ceftazidime and Aztreonam[4]. The thiazole ring and the attached side chain are incorporated into the final antibiotic structure, which is crucial for their antibacterial activity.
References
"Ethyl 2-formamidothiazol-4-acetate" molecular weight and formula
An In-Depth Technical Guide to Ethyl 2-Formamidothiazol-4-acetate and its Analogs for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a critical intermediate in pharmaceutical synthesis. We will delve into its chemical properties, synthesis protocols, and pivotal applications, with a particular focus on its role in the manufacturing of essential antibiotics. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who require a deep, practical understanding of this compound and its closely related derivatives.
Introduction: Clarifying the Nomenclature
In chemical literature and commercial listings, the name "this compound" can be associated with two distinct, yet closely related, chemical entities. This ambiguity necessitates a clear distinction from the outset to ensure precision in research and synthesis.
-
Ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate (CAS: 64987-05-9): This is the direct acetate derivative. Its structure features an ethyl acetate group connected to the C4 position of the 2-formamidothiazole ring via a methylene bridge.
-
Ethyl 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetate (CAS: 64987-03-7): This is an α-keto ester, also known as an ethyl glyoxylate derivative. The key difference is the presence of a ketone (oxo) group on the carbon adjacent to the ester, making it a more oxidized analog.
This guide will cover both compounds, as they are often used in sequential steps or for the synthesis of different active pharmaceutical ingredients (APIs).
Core Compound Profiles
A summary of the fundamental physicochemical properties of both compounds is presented below for easy reference and comparison.
| Property | Ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate | Ethyl 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetate |
| Synonyms | EFTA, Ethyl (2-formamido-1,3-thiazol-4-yl)acetate | EFTG, Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate |
| CAS Number | 64987-05-9[1][2] | 64987-03-7[3][4][5] |
| Molecular Formula | C₈H₁₀N₂O₃S[1][2][6] | C₈H₈N₂O₄S[3][4][5] |
| Molecular Weight | 214.24 g/mol [1][6] | 228.23 g/mol [3][4][5] |
| Appearance | Off-white to pale yellow powder[7] | Light yellow powder[5] |
| Melting Point | 130-132 °C[1] | 232-234 °C (decomposes)[5][8] |
| Primary Application | Intermediate for antibiotics (Ceftazidime, Aztreonam)[7] | Intermediate for antibiotics (Cefixime)[4][5] |
Synthesis Protocols and Mechanistic Rationale
The synthesis of these thiazole derivatives is a critical process, demanding precise control over reaction conditions to ensure high purity and yield. The foundational starting material is often Ethyl 2-aminothiazole-4-acetate.
Synthesis of Ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate (EFTA)
The conversion of the primary amine in Ethyl 2-aminothiazole-4-acetate to a formamide is a protective step, crucial for preventing side reactions in subsequent synthetic transformations. The formyl group can be introduced using a mixed anhydride of formic acid and acetic anhydride.
Experimental Protocol:
-
Reagent Preparation: In a suitable reaction vessel, carefully add formic acid dropwise to acetic anhydride at a temperature maintained below 35°C. Stir the mixture for 1 hour at 55-60°C to form the mixed anhydride. The stoichiometry must be precise to ensure complete conversion without generating significant byproducts.
-
Formylation: Cool the mixture and add Ethyl 2-aminothiazole-4-acetate portion-wise. The reaction is typically stirred for 1-2 hours at room temperature with cooling to manage any exotherm.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC or HPLC), distill the solvent under reduced pressure. Add a non-polar solvent like diisopropyl ether to the residue to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash thoroughly with diisopropyl ether to remove residual reagents, and dry under vacuum to yield the final product.[9]
Synthesis of Ethyl 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetate (EFTG)
This synthesis involves the oxidation of the methylene group of EFTA to a ketone. This transformation is a key step in creating the glyoxylate side-chain necessary for certain cephalosporin antibiotics.
Experimental Protocol:
-
Oxidizing Agent Preparation: In a separate vessel, prepare an oxidizing solution. A mixture of manganous acetate tetrahydrate, acetic acid, and acetic anhydride is stirred and heated to 130-135°C. Potassium permanganate is then added carefully in portions at 105-110°C. This creates a potent oxidizing environment.[9][10]
-
Oxidation Reaction: Cool the oxidizing mixture to room temperature. Add the previously synthesized Ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate (EFTA).[9][10]
-
Reaction Conditions: Stir the resulting mixture vigorously at 38-40°C for an extended period (e.g., 15 hours) while introducing a continuous stream of air. The air provides a source of oxygen to facilitate the oxidation process.[9][10]
-
Isolation and Purification: After the reaction, the solid product is collected by filtration. The precipitate is washed sequentially with acetic acid and water to remove inorganic salts and other impurities, then dried to yield the final oxoacetate compound.[9][10]
Diagram of Synthesis Workflow
Caption: General workflow for the synthesis of EFTA and its subsequent oxidation to EFTG.
Application in Antibiotic Synthesis
The primary and most significant application of these thiazole intermediates is in the synthesis of third-generation cephalosporin and monobactam antibiotics. They form a crucial part of the C-7 side chain, which is largely responsible for the antibacterial spectrum and potency of these drugs.
-
Ceftazidime and Aztreonam: Ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate (EFTA) is a core building block for the side chains of Ceftazidime, a widely used cephalosporin, and Aztreonam, a monobactam antibiotic.[7] The thiazole ring is a key pharmacophore that enhances the antibacterial activity, particularly against Gram-negative bacteria.[7]
-
Cefixime: Ethyl 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetate (EFTG) is a direct precursor for the side chain of Cefixime, another important third-generation oral cephalosporin.[4][5]
The synthesis involves activating the acetate or glyoxylate and coupling it with the 7-amino group of the core β-lactam nucleus (e.g., 7-aminocephalosporanic acid or a related structure).
Diagram of Side-Chain Integration in Cephalosporins
Caption: Integration of the thiazole side-chain onto the β-lactam core to form cephalosporin antibiotics.
Analytical Characterization and Quality Control
Ensuring the purity and identity of these intermediates is paramount for their successful use in GMP-compliant pharmaceutical manufacturing. A combination of spectroscopic and chromatographic techniques is employed.
-
Spectroscopic Analysis:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by identifying the chemical environment of each proton and carbon atom.
-
FT-IR Spectroscopy: Used to verify the presence of key functional groups such as the amide C=O, ester C=O, and the thiazole ring vibrations.
-
Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that support the proposed structure.
-
-
Chromatographic Purity Analysis (HPLC): High-Performance Liquid Chromatography is the standard method for determining the purity of these compounds and quantifying any process-related impurities.
Representative HPLC Protocol:
A robust reverse-phase HPLC method can be employed for routine quality control.[2][11]
-
Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).[2][11]
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (MeCN) and water containing an acidic modifier. For standard analysis, phosphoric acid is used. For MS-compatible analysis, formic acid is substituted.[2][11]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Injection Volume: 10-20 µL.
-
Analysis: The method should be validated for linearity, accuracy, and precision. Impurity profiles can be established, and the assay of the main component can be determined against a certified reference standard.
Safety, Handling, and Storage
Proper handling of these chemical intermediates is essential to ensure laboratory safety and maintain compound integrity.
-
Hazard Identification:
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses or goggles).[1] Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is often 2-8°C to prevent degradation.[5]
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[1]
-
Skin Contact: Wash off immediately with plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting; seek immediate medical attention.
-
Conclusion
This compound and its oxo-derivative are indispensable building blocks in modern medicinal chemistry. Their efficient synthesis and rigorous quality control are critical upstream processes that directly impact the production of life-saving cephalosporin and monobactam antibiotics. A thorough understanding of their chemistry, handling, and application provides a solid foundation for researchers and drug development professionals aiming to innovate in the field of antibacterial therapies.
References
- 1. chembk.com [chembk.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Ethyl 2-(formylamino)-alpha-oxo-4-thiazoleacetate | C8H8N2O4S | CID 2733245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE | 64987-03-7 [chemicalbook.com]
- 5. ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | C8H10N2O3S | CID 688091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. chembk.com [chembk.com]
- 9. Page loading... [wap.guidechem.com]
- 10. prepchem.com [prepchem.com]
- 11. Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate | SIELC Technologies [sielc.com]
A Guide to the Spectroscopic Characterization of Ethyl 2-formamidothiazol-4-acetate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Structural Imperative
Ethyl 2-formamidothiazol-4-acetate (CAS No. 64987-05-9) is a vital heterocyclic building block in medicinal chemistry and synthetic organic chemistry.[1] Its structure, featuring a thiazole core, an ethyl ester, and a formamido group, makes it a precursor for more complex molecules, including pharmacologically active agents.[2] The precise confirmation of its molecular structure and purity is paramount before its use in any synthetic route. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally characterize this compound.
The causality behind employing this multi-technique approach lies in the orthogonal nature of the data obtained. NMR spectroscopy elucidates the carbon-hydrogen framework and connectivity, IR spectroscopy identifies the functional groups present, and Mass Spectrometry confirms the molecular weight and provides clues to the molecular structure through fragmentation analysis. Together, they form a self-validating system for structural verification.
Molecular Structure and Properties:
-
Molecular Formula: C₈H₁₀N₂O₃S[3]
-
Molecular Weight: 214.24 g/mol [3]
-
IUPAC Name: ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate[3]
-
Melting Point: 130-132 °C[1]
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H (proton) and ¹³C (carbon) NMR are essential to confirm the identity and arrangement of every atom in the molecule's backbone.
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), inside a clean, dry NMR tube. The choice of solvent is critical for solubility and to avoid overlapping solvent peaks with signals of interest.[4]
-
Homogenization: Ensure the sample is fully dissolved. Gentle sonication can be used to aid dissolution.
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for ¹H and proton-decoupled ¹³C NMR should be used.[4] An internal standard, typically Tetramethylsilane (TMS), is used to reference the chemical shifts to 0.00 ppm.[4]
Predicted ¹H NMR Spectral Data
While a publicly available experimental spectrum is not accessible, a predicted spectrum can be constructed based on established chemical shift principles. The analysis relies on dissecting the molecule into its constituent spin systems.
Diagram: Molecular Structure and Proton Environments
Caption: Labeled proton environments for ¹H NMR analysis.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| b | -O-CH₂-CH₃ | ~ 1.2 - 1.3 | Triplet (t) | 3H | Aliphatic methyl group coupled to an adjacent methylene group (c). |
| d | Thiazole-CH₂ -C=O | ~ 3.7 - 3.9 | Singlet (s) | 2H | Methylene group adjacent to an electron-withdrawing carbonyl and the thiazole ring. No adjacent protons for coupling. |
| c | -O-CH₂ -CH₃ | ~ 4.1 - 4.3 | Quartet (q) | 2H | Methylene group deshielded by the adjacent ester oxygen and coupled to the methyl group (b). |
| e | Thiazole-H | ~ 6.8 - 7.2 | Singlet (s) | 1H | Proton attached to the heterocyclic aromatic thiazole ring. |
| f | -NH -CHO | ~ 8.0 - 8.5 | Singlet (s, broad) | 1H | Amide proton, often broad due to quadrupole effects and exchange. Its position is solvent-dependent. |
| g | -NH-CHO | ~ 8.5 - 9.0 | Singlet (s) | 1H | Formyl proton, typically found at a high chemical shift due to the anisotropy of the carbonyl group. |
Predicted ¹³C NMR Spectral Data
Proton-decoupled ¹³C NMR provides a count of the unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -O-CH₂-C H₃ | ~ 14 | The terminal methyl carbon of the ethyl ester group.[5] |
| Thiazole-C H₂-C=O | ~ 35 - 40 | The methylene carbon attached to the thiazole ring. |
| -O-C H₂-CH₃ | ~ 61 | Methylene carbon deshielded by the adjacent oxygen atom.[5] |
| Thiazole C -5 | ~ 110 - 120 | The CH carbon of the thiazole ring. |
| Thiazole C -4 | ~ 140 - 150 | The quaternary carbon of the thiazole ring bearing the acetate substituent. |
| -NH-C HO | ~ 160 | The carbonyl carbon of the formamido group. |
| Thiazole C -2 | ~ 160 - 165 | The quaternary carbon of the thiazole ring bearing the formamido group, highly deshielded. |
| -CH₂-C =O | ~ 170 | The carbonyl carbon of the ethyl ester group.[5] |
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a vibrational transition.
Experimental Protocol: IR Data Acquisition
-
Method Selection: The spectrum can be obtained using either the Potassium Bromide (KBr) pellet method for solid samples or Attenuated Total Reflectance (ATR), which requires minimal sample preparation.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Scan: Collect the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is plotted as percent transmittance versus wavenumber (cm⁻¹).[6]
Interpretation of Characteristic IR Absorption Bands
The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key functional groups.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3400 - 3250 (m) | N-H Stretch | Secondary Amide (-NH-) | Presence of the formamido group. This band is often of medium intensity.[7] |
| 3100 - 3000 (m) | C-H Stretch | Thiazole C-H | Aromatic/heterocyclic C-H stretching, typically appearing just above 3000 cm⁻¹.[6] |
| 3000 - 2850 (m) | C-H Stretch | Alkyl C-H | Stretching vibrations from the CH₂ and CH₃ groups of the ethyl acetate moiety.[7] |
| ~ 1740 (s) | C=O Stretch | Ester | A strong, sharp absorption characteristic of the saturated ethyl ester carbonyl group.[8] |
| ~ 1670 (s) | C=O Stretch (Amide I) | Amide | A strong absorption from the carbonyl stretching of the formamido group.[7] |
| 1600 - 1450 (m) | C=C / C=N Stretch | Thiazole Ring | Skeletal vibrations characteristic of the heterocyclic aromatic ring system.[9] |
| 1300 - 1000 (s) | C-O Stretch | Ester | Strong stretching vibration from the C-O single bond of the ester.[7] |
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization.
Experimental Protocol: ESI-MS Data Acquisition
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, thermally labile molecules.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent like acetonitrile or methanol. A small amount of formic acid may be added to promote protonation for positive ion mode analysis.[2]
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, charged molecular ions [M+H]⁺ are released into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
Interpretation of the Mass Spectrum
The analysis begins with identifying the molecular ion peak, which confirms the molecular weight. The fragmentation pattern then provides a roadmap of the molecule's structure.
-
Molecular Ion: The exact mass of C₈H₁₀N₂O₃S is 214.0412 Da.[3] In positive mode ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺, at m/z 215.0490 . The presence of a smaller peak at m/z 216, due to the natural abundance of ¹³C, and a peak at m/z 217, due to the ³⁴S isotope, would also be expected.[10]
Diagram: Plausible ESI-MS Fragmentation Pathway
Caption: Key fragmentation steps for this compound.
Table 4: Predicted Major Fragment Ions in ESI-MS
| m/z Value | Proposed Fragment | Loss from Parent Ion (m/z 215) | Rationale |
| 187 | [M+H - CO]⁺ | Loss of Carbon Monoxide (28 Da) | A common fragmentation pathway for formamides. |
| 170 | [M+H - C₂H₅O•]⁺ or [M+H - C₂H₄O] | Loss of ethoxy radical (45 Da) or ketene from acetate part | Cleavage of the ester group is a very common fragmentation pathway.[11] |
| 142 | [Fragment from m/z 187 or 170] | Multiple losses | Further fragmentation involving loss of the remaining ester/acetate components. |
| 114 | [C₄H₄N₂S]⁺ | Thiazole core fragment | Represents the stable formamido-thiazole core after loss of the entire ethyl acetate side chain. |
This fragmentation pattern, beginning with the confirmed molecular weight, provides strong evidence for the proposed structure. Thiazole compounds are known to produce abundant molecular ions and undergo specific fragmentation that aids in structure elucidation.[12]
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust and self-validating framework for its structural confirmation. ¹H and ¹³C NMR define the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of critical amide and ester functional groups, and mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern. This guide outlines the standard protocols and interpretive logic required, ensuring that researchers and developers can proceed with confidence in the identity and quality of this important chemical intermediate.
References
- 1. This compound | 64987-05-9 [chemicalbook.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. This compound | C8H10N2O3S | CID 688091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. eng.uc.edu [eng.uc.edu]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
- 10. article.sapub.org [article.sapub.org]
- 11. pharmacy180.com [pharmacy180.com]
- 12. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Solubility and Stability of Ethyl 2-formamidothiazol-4-acetate
Foreword: Understanding the Critical Role of Early-Stage Physicochemical Characterization
In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a viable drug product is fraught with challenges. A significant portion of these challenges lies in the fundamental physicochemical properties of the active pharmaceutical ingredient (API) and its intermediates. Among these, solubility and stability are paramount. They are not merely data points on a specification sheet; they are the bedrock upon which formulation strategies are built, manufacturing processes are designed, and ultimately, the safety and efficacy of the final drug product are ensured.
This technical guide is dedicated to a crucial intermediate, Ethyl 2-formamidothiazol-4-acetate. While it may not be the final API, its solubility and stability profile dictates its handling, purification, storage, and its efficient conversion in subsequent synthetic steps. A thorough understanding of these parameters is, therefore, not just beneficial but essential for process optimization, impurity control, and ensuring the overall quality of the final API.
As a Senior Application Scientist, my experience has consistently shown that a proactive, in-depth characterization of intermediates like this compound can significantly de-risk a drug development program. This guide is structured to provide not just the "what" but the "why" – to move beyond mere data presentation to a deeper understanding of the experimental rationale and the implications of the findings. We will explore the theoretical underpinnings of solubility and stability, delve into practical, field-proven experimental protocols, and discuss the interpretation of the data in the context of drug development.
This document is intended for researchers, scientists, and drug development professionals who appreciate that a profound understanding of the fundamentals is the key to navigating the complexities of pharmaceutical manufacturing.
Physicochemical Properties of this compound: A Snapshot
A foundational understanding of the intrinsic properties of a molecule is the starting point for any solubility and stability investigation.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₃S | [PubChem][1] |
| Molecular Weight | 214.24 g/mol | [PubChem][1] |
| Melting Point | 130-132 °C | [ChemicalBook][2] |
| Appearance | Solid | [Sigma-Aldrich] |
| pKa (Predicted) | 8.53 ± 0.70 | [ChemBK][3] |
| XLogP3 (Predicted) | 0.7 | [PubChem][1] |
Expert Insight: The predicted pKa suggests that the molecule has a weakly acidic proton, likely on the formamido group, which will influence its solubility in aqueous media of varying pH. The predicted XLogP3 value indicates a relatively balanced lipophilicity, suggesting that it may have appreciable solubility in a range of organic solvents.
Solubility Profile: The Gateway to Effective Formulation and Process Development
Solubility is a critical attribute that influences purification, reaction kinetics, and the choice of analytical techniques. A comprehensive solubility profile in various solvents is indispensable.
Theoretical Considerations: "Like Dissolves Like" and Beyond
The adage "like dissolves like" provides a rudimentary but effective starting point. The polarity of this compound, with its ester, amide, and thiazole functionalities, suggests a degree of polarity. Therefore, it is expected to be more soluble in polar solvents. However, a quantitative understanding is crucial for process development.
Experimental Determination of Solubility: The Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method.[4] Its reliability stems from its ability to ensure that a true equilibrium is reached between the dissolved and undissolved solute.
Protocol: Equilibrium Solubility Determination by Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, ethanol, methanol, acetone, acetonitrile, and buffered solutions at pH 3, 5, and 7). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to reach equilibrium. The extended time is necessary to ensure that the dissolution process has reached a plateau.
-
Sample Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any particulate matter.
-
Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
-
Quantification: Calculate the solubility in mg/mL or g/L by comparing the peak area of the sample to a standard curve of known concentrations.
Illustrative Solubility Data
Disclaimer: The following data are illustrative examples based on typical solubility profiles for similar pharmaceutical intermediates. Direct experimental values for this compound are not publicly available.
| Solvent | Solubility at 25°C (mg/mL) |
| Water (pH 7) | ~ 1-5 |
| 0.1 N HCl (pH ~1) | ~ 5-10 |
| 0.1 M Phosphate Buffer (pH 7.4) | ~ 2-7 |
| Methanol | > 50 |
| Ethanol | > 30 |
| Acetone | > 50 |
| Acetonitrile | > 20 |
| Dichloromethane | < 1 |
| Ethyl Acetate | ~ 10-20 |
Interpretation and Causality:
-
Aqueous Solubility: The low aqueous solubility is expected for a molecule with significant nonpolar character (thiazole ring, ethyl group). The slightly enhanced solubility in acidic conditions could be attributed to the potential protonation of the nitrogen atoms in the thiazole ring, increasing the molecule's polarity.
-
Organic Solvents: The high solubility in polar aprotic (acetone, acetonitrile) and protic (methanol, ethanol) solvents is consistent with the presence of polar functional groups (ester, amide) that can engage in hydrogen bonding and dipole-dipole interactions.
-
Implications for Process Chemistry: The high solubility in common organic solvents provides a wide range of options for reaction media and purification via crystallization. The choice of an anti-solvent for crystallization would likely be a nonpolar solvent like heptane or a solvent in which the compound has low solubility, such as water.
Chemical Stability: Ensuring Purity and Shelf-Life
The chemical stability of an intermediate is a critical parameter that impacts its storage conditions, shelf-life, and the impurity profile of the final API. Forced degradation studies are an essential tool for understanding the degradation pathways and developing stability-indicating analytical methods.[6]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies involve exposing the compound to conditions more severe than those it would typically encounter during storage and handling.[7]
Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., a mixture of acetonitrile and water to ensure solubility).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Treat the solution with 0.1 N NaOH at room temperature for a shorter duration (e.g., 1-4 hours), as ester and amide hydrolysis is often rapid under basic conditions.
-
Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat a solid sample of the compound in an oven at a high temperature (e.g., 80°C).
-
Photostability: Expose a solution and a solid sample to UV and visible light in a photostability chamber.
-
-
Time Points: Withdraw samples at various time points to monitor the extent of degradation.
-
Neutralization: For acidic and basic samples, neutralize them before analysis to prevent further degradation and protect the analytical column.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method, capable of separating the parent compound from its degradation products. A Diode Array Detector (DAD) is useful for assessing peak purity.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated:
-
Hydrolysis of the Ester: The ethyl ester is susceptible to both acid- and base-catalyzed hydrolysis to yield the corresponding carboxylic acid, 2-(2-formamido-1,3-thiazol-4-yl)acetic acid.[8] This is often a primary degradation pathway for ester-containing compounds.
-
Hydrolysis of the Amide: The formamido group can also undergo hydrolysis, particularly under strong acidic or basic conditions, to yield the corresponding amine, Ethyl 2-aminothiazol-4-acetate.
-
Thiazole Ring Opening: The thiazole ring can be susceptible to cleavage under harsh conditions, although this typically requires more forcing conditions than ester or amide hydrolysis.
-
Oxidation: The sulfur atom in the thiazole ring could be a site for oxidation.
-
Photodegradation: Thiazole-containing compounds can be susceptible to photodegradation, potentially involving the thiazole ring itself.
Illustrative Stability Data
Disclaimer: The following data are illustrative and represent typical outcomes of forced degradation studies for a compound with the functional groups present in this compound. Actual degradation will be dependent on the specific experimental conditions.
| Stress Condition | Observation | Major Degradant(s) |
| 0.1 N HCl (60°C, 24h) | ~15% degradation | 2-(2-formamido-1,3-thiazol-4-yl)acetic acid |
| 0.1 N NaOH (RT, 4h) | ~40% degradation | 2-(2-formamido-1,3-thiazol-4-yl)acetic acid, Ethyl 2-aminothiazole-4-acetate |
| 3% H₂O₂ (RT, 24h) | ~5% degradation | Minor unidentified polar degradants |
| Heat (80°C, 72h) | <2% degradation | - |
| Photostability (ICH Q1B) | <1% degradation | - |
Interpretation and Causality:
-
Hydrolytic Instability: The compound shows susceptibility to both acidic and, more significantly, basic hydrolysis. The faster degradation under basic conditions is typical for ester hydrolysis. The formation of both the carboxylic acid and the amine under basic conditions suggests that both the ester and amide are labile.
-
Oxidative and Photolytic Stability: The compound appears to be relatively stable towards oxidation and photolytic stress.
-
Thermal Stability: The high melting point and minimal degradation upon heating suggest good thermal stability in the solid state.
-
Implications for Handling and Storage: Based on this illustrative data, this compound should be protected from strongly acidic and particularly basic conditions. Storage in a well-sealed container at controlled room temperature, protected from moisture, would be recommended.
Conclusion and Recommendations
Key Takeaways:
-
Solubility: The predicted properties suggest good solubility in a range of polar organic solvents, offering flexibility in process development. Aqueous solubility is likely limited and pH-dependent.
-
Stability: The primary degradation pathways are anticipated to be hydrolytic, with a greater susceptibility to basic conditions. The compound is likely to be relatively stable to heat, oxidation, and light.
Recommendations for Researchers and Drug Development Professionals:
-
Early and Thorough Characterization: It is imperative to perform comprehensive solubility and forced degradation studies as early as possible in the development lifecycle of any API program.
-
Method Validation: The development and validation of a stability-indicating analytical method is a prerequisite for accurate stability assessment.
-
Data-Driven Decisions: The data generated from these studies should directly inform decisions regarding solvent selection for reactions and purification, storage conditions, and the control of process-related impurities.
By embracing a scientifically rigorous approach to the characterization of intermediates like this compound, we can build a foundation of knowledge that supports the efficient, controlled, and successful development of high-quality active pharmaceutical ingredients.
References
- 1. This compound | C8H10N2O3S | CID 688091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 64987-05-9 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. ijsdr.org [ijsdr.org]
- 7. benchchem.com [benchchem.com]
- 8. 4-Thiazoleacetic acid, 2-(formylamino)- | C6H6N2O3S | CID 11286886 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide you with not just protocols, but a foundational understanding of why certain synthetic choices are made and how the versatile thiazole scaffold, centered around Ethyl 2-formamidothiazol-4-acetate, can be leveraged for the development of novel therapeutic agents. We will explore the synthesis, derivatization, and application of this crucial chemical building block, grounded in established literature and practical insights.
The Thiazole Ring: A Privileged Structure in Drug Discovery
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its prevalence is not coincidental; the ring system is a bioisostere for other aromatic systems and its heteroatoms provide key hydrogen bonding and coordination sites, facilitating strong interactions with biological targets.[3] This scaffold is present in over 18 FDA-approved drugs, demonstrating its clinical significance.[2]
Thiazole derivatives exhibit an astonishingly broad spectrum of pharmacological activities, including:
The 2-aminothiazole (2-AT) moiety, in particular, is a highly active pharmacophore found in blockbuster drugs such as the kinase inhibitor Dasatinib (for leukemia) and the PI3K inhibitor Alpelisib (for breast cancer), underscoring the therapeutic potential of this chemical class.[5][10] this compound serves as a pivotal intermediate, providing a strategically functionalized core ready for elaboration into these complex, biologically active molecules.
Profile of the Core Intermediate: this compound
This molecule is the linchpin for many synthetic pathways. Understanding its properties is the first step toward its effective utilization.
| Property | Value | Source |
| IUPAC Name | ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate | [11] |
| CAS Number | 64987-05-9 | [11][12] |
| Molecular Formula | C₈H₁₀N₂O₃S | [11] |
| Molecular Weight | 214.24 g/mol | [11] |
| Appearance | Typically a powder | [13] |
| Melting Point | 130-132 °C | [12] |
| Primary Use | Chemical intermediate in pharmaceutical and agrochemical synthesis | [12][13] |
Spectroscopic Validation
Confirming the structure of your synthesized intermediate is paramount. For this compound, the key expected signals in ¹H NMR spectroscopy would include:
-
A triplet and quartet corresponding to the ethyl ester group (CH₃ and CH₂).
-
A singlet for the methylene protons (CH₂) adjacent to the thiazole ring.
-
A singlet for the proton on the thiazole ring (C5-H).
-
A singlet for the formyl proton (CHO).
-
A broad singlet for the amide proton (NH), which is exchangeable with D₂O.
Synthesis of the Core: A Strategic Approach
The synthesis is a two-stage process: formation of the 2-aminothiazole ring via the Hantzsch synthesis, followed by formylation of the amino group. This workflow is a classic example of building molecular complexity in a controlled manner.
Caption: Synthetic workflow for this compound.
Part I: The Hantzsch Thiazole Synthesis (Formation of the Precursor)
The Hantzsch synthesis is a robust and high-yielding method for constructing the thiazole ring.[14][15] It involves the condensation of an α-haloketone with a thioamide.
Caption: Key mechanistic steps of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-acetate
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine thiourea (1.1 equivalents) and ethyl 4-chloroacetoacetate (1.0 equivalent) in absolute ethanol.
-
Causality: Ethanol is an excellent solvent for both reactants and facilitates the reaction at a controlled temperature under reflux. Using a slight excess of thiourea ensures the complete consumption of the more expensive α-haloketone.
-
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Trustworthiness: TLC monitoring is crucial. A typical mobile phase would be ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot (due to the amino group) indicates reaction completion.
-
-
Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath. The product, ethyl 2-aminothiazole-4-acetate hydrochloride, often precipitates as a white solid.
-
Neutralization & Extraction: Filter the solid and dissolve it in water. Neutralize the solution carefully with a base such as sodium bicarbonate until the pH is ~7-8. The free base, Ethyl 2-aminothiazole-4-acetate, will precipitate. Alternatively, extract the neutralized solution with ethyl acetate.
-
Causality: The initial product is the hydrochloride salt. Neutralization is required to obtain the free amine, which is the desired precursor for the next step.
-
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. If extraction was performed, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting solid can be recrystallized from ethanol/water if necessary to achieve high purity (>99%).[16]
Part II: Formylation of the 2-Amino Group
The formylation step converts the nucleophilic primary amine into a less reactive formamide. This can be a protective step or a required functional group for the final target molecule.
Experimental Protocol: Synthesis of this compound
-
Reagent Setup: To a flask containing Ethyl 2-aminothiazole-4-acetate (1.0 equivalent), add formic acid (1.5 equivalents). Cool the mixture in an ice bath.[17]
-
Reaction: Slowly add acetic anhydride (1.2 equivalents) dropwise while maintaining the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Causality: Acetic anhydride reacts with formic acid to form the highly reactive mixed anhydride, which is the active formylating agent. The reaction is exothermic, so cooling is essential to prevent side reactions.
-
-
Workup: Quench the reaction by pouring the mixture into ice water. The product, this compound, will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with water to remove any residual acids, and dry under vacuum. The purity can be checked by melting point (130-132 °C) and NMR.[12]
Applications in Drug Discovery: A Scaffold for Innovation
The true value of this compound lies in its potential for derivatization. The ester and the formamido group provide two distinct handles for chemical modification, allowing for the exploration of vast chemical space.
Anticancer Agents: Targeting Kinase Pathways
The 2-aminothiazole core is a proven scaffold for kinase inhibitors.[5] Derivatives are frequently designed to target pathways like PI3K/mTOR, which are critical for cancer cell growth and survival.[18][19]
Example Application: PI3Kα/mTOR Dual Inhibitors Researchers have synthesized novel thiazole derivatives that show potent inhibitory activity against both PI3Kα and mTOR.[18][19] The general strategy involves modifying the 2-amino position with various substituted aromatic or heterocyclic moieties.
| Compound ID (Example) | Target | IC₅₀ (µM) | Cell Line (Example) | Source |
| 3b | PI3Kα | 0.086 | - | [18] |
| mTOR | 0.221 | - | [18] | |
| Dasatinib | Bcr-Abl | <0.001 | K562 | [5] |
| Alpelisib (PI3Kα) | PI3Kα | 0.005 | - | [5] |
These results demonstrate that targeted modifications to the thiazole scaffold can produce highly potent and selective enzyme inhibitors. The presence of specific functional groups, such as electron-withdrawing groups on appended rings, can significantly enhance activity.[3]
Neuroprotective Agents: Acetylcholinesterase (AChE) Inhibitors
Thiazole-based derivatives have been successfully developed as inhibitors of acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease.[9]
Example Application: Thiazole-Thiazolidine Hybrids By reacting 2-aminothiazole precursors with isothiocyanates and chloroacetic acid, researchers have created hybrid molecules that show significant AChE inhibitory activity.[9]
| Compound ID (Example) | AChE IC₅₀ (nM) | Relative Potency vs. Donepezil | Source |
| 10 | 103.24 | >50% | [9] |
| 16 | 108.94 | >50% | [9] |
| 13, 17, 18, 21, 23, 31, 33 | Moderate Activity | 25-50% | [9] |
This work highlights how the thiazole core can be integrated into larger, more complex structures to achieve desired biological effects.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the thiazole scaffold has yielded crucial insights into the structural requirements for biological activity.
Caption: Key Structure-Activity Relationship points for thiazole derivatives.
Conclusion and Future Perspectives
This compound is more than just a chemical; it is a gateway to a vast landscape of therapeutic possibilities. Its straightforward, high-yielding synthesis via the Hantzsch reaction makes it an accessible and cost-effective starting point for complex drug discovery programs. The proven success of the 2-aminothiazole scaffold in clinically approved drugs provides a strong validation for its continued exploration.
Future research will likely focus on developing derivatives with enhanced selectivity to minimize off-target effects, exploring novel linker strategies to create multi-target ligands, and applying modern computational methods to guide the rational design of the next generation of thiazole-based therapeutics.[20] This guide provides the foundational knowledge and practical protocols to empower researchers to confidently utilize this powerful scaffold in their own discovery efforts.
References
- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel thiazole derivatives as potent FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C8H10N2O3S | CID 688091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 64987-05-9 [chemicalbook.com]
- 13. This compound CAS 64987-05-9 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]
- 14. chemhelpasap.com [chemhelpasap.com]
- 15. synarchive.com [synarchive.com]
- 16. Ethyl 2-aminothiazole-4-acetate 99 53266-94-7 [sigmaaldrich.com]
- 17. prepchem.com [prepchem.com]
- 18. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 2-formamidothiazol-4-acetate: A Key Intermediate in Antibiotic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-formamidothiazol-4-acetate, with the CAS number 64987-05-9, is a pivotal chemical intermediate in the pharmaceutical industry.[1][2] This off-white to pale yellow powder holds a significant position as a critical building block in the synthesis of several life-saving antibiotics, most notably the third-generation cephalosporin, Ceftazidime, and the monobactam, Aztreonam.[1][2] Its high purity and consistent quality are paramount for ensuring reliable outcomes in the complex, multi-step syntheses of these active pharmaceutical ingredients (APIs).[2] This technical guide provides a comprehensive overview of the synthesis, characterization, applications, and patent landscape of this compound, offering valuable insights for researchers and professionals in drug development and manufacturing.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C8H10N2O3S | PubChem[3] |
| Molecular Weight | 214.24 g/mol | PubChem[3] |
| CAS Number | 64987-05-9 | PubChem[3] |
| Appearance | Off-white to pale yellow powder | BOC Sciences[] |
| Melting Point | 130-132 °C | ChemicalBook[5] |
| Boiling Point | 341.4 °C at 760 mmHg (Predicted) | BOC Sciences[] |
| Density | 1.354 g/cm³ (Predicted) | BOC Sciences[] |
| InChI Key | UAGSMUJDTUOTFP-UHFFFAOYSA-N | SIELC Technologies[6] |
| SMILES | CCOC(=O)CC1=CSC(=N1)NC=O | BOC Sciences[] |
Synthesis and Mechanism
The synthesis of this compound is a multi-step process that typically involves the formation of the core thiazole ring, followed by the introduction of the formamido group. A common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis .
Hantzsch Thiazole Synthesis: A General Overview
The Hantzsch thiazole synthesis involves the reaction of an α-haloketone or α-haloester with a thioamide. In the context of this compound, the likely precursors are ethyl 4-chloroacetoacetate and thiourea. The reaction proceeds through a series of steps, including nucleophilic attack, cyclization, and dehydration, to yield the 2-aminothiazole ring system.
References
Methodological & Application
Application Notes & Protocols for the Synthesis of Ethyl 2-formamidothiazol-4-acetate from Ethyl Chloroacetate
This document provides a comprehensive, in-depth technical guide for the synthesis of Ethyl 2-formamidothiazol-4-acetate, a key intermediate in pharmaceutical development. The synthesis is presented as a two-part process, beginning with the formation of an aminothiazole core via the Hantzsch thiazole synthesis, followed by a selective N-formylation. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic principles and field-proven insights to ensure successful and reproducible outcomes.
Introduction: The Synthetic Strategy
The synthesis of this compound from ethyl chloroacetate is a robust and efficient two-step process. The overall strategy involves:
-
Step 1: Hantzsch Thiazole Synthesis. This classic condensation reaction involves the cyclization of ethyl chloroacetate with thiourea to construct the core heterocyclic structure, yielding Ethyl 2-aminothiazole-4-carboxylate. This reaction is renowned for its reliability in forming thiazole rings.[1][2]
-
Step 2: N-Formylation. The primary amine of the synthesized intermediate is then selectively formylated. This is achieved using acetic formic anhydride (AFA), a highly effective and selective formylating agent, which is conveniently generated in situ from formic acid and acetic anhydride.[3][4]
This guide will dissect each step, providing detailed mechanistic insights, practical application notes, and step-by-step protocols.
Part 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate via Hantzsch Cyclization
This initial step is the cornerstone of the synthesis, creating the fundamental thiazole scaffold. The reaction is a variation of the Hantzsch Thiazole Synthesis, first described by Arthur Hantzsch in 1887.[1][5]
Principle and Mechanism
The reaction proceeds through a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration. The sulfur atom of thiourea, acting as the nucleophile, attacks the electrophilic carbon of ethyl chloroacetate. This is followed by a cyclization and subsequent elimination of water to form the aromatic thiazole ring.
The detailed mechanism is as follows:
-
S-Alkylation: The sulfur atom of thiourea attacks the α-carbon of ethyl chloroacetate, displacing the chloride ion to form an S-alkylated isothiouronium salt intermediate.
-
Cyclization: The nitrogen atom of the isothiouronium intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon of the ester group.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to yield the stable, aromatic Ethyl 2-aminothiazole-4-carboxylate.
Application Notes: Causality Behind Experimental Choices
-
Choice of Reactants: Thiourea serves as the essential N-C-S building block. Ethyl chloroacetate is the α-halocarbonyl component that provides the remaining atoms for the thiazole ring. While ethyl bromopyruvate is sometimes used, ethyl chloroacetate is often preferred due to lower cost and sufficient reactivity.[6]
-
Solvent System: Ethanol is the solvent of choice for this reaction. It effectively dissolves both thiourea and ethyl chloroacetate at reflux temperatures, facilitating a homogeneous reaction environment.[7] Its boiling point provides a suitable temperature for the reaction to proceed at a reasonable rate without significant decomposition.
-
Reaction Control: The initial reaction forms the hydrochloride salt of the product.[7] To isolate the free amine, a weak base like sodium acetate is used during the workup. This neutralizes the HCl generated, preventing potential hydrolysis of the ester group which could occur under more strongly basic or acidic conditions. Prolonged boiling after neutralization should be avoided to prevent hydrolysis of the imino group in the tautomeric form.[7]
Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
This protocol is adapted from established procedures for similar Hantzsch syntheses.[7]
Materials:
-
Thiourea
-
Ethyl chloroacetate
-
95% Ethanol
-
Sodium acetate trihydrate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 eq) in 95% ethanol by refluxing for 15-20 minutes.
-
Slowly add ethyl chloroacetate (1.02 eq) through the condenser over 15-20 minutes while maintaining a gentle reflux.
-
Continue to reflux the reaction mixture for an additional 3 hours. The product will begin to precipitate as its hydrochloride salt.
-
Allow the mixture to cool to room temperature. Filter the solid product by suction filtration.
-
Wash the crude product cake with a small amount of cold ethanol to remove unreacted starting materials.
-
To obtain the free amine, dissolve the crude hydrochloride salt in a minimum amount of hot, freshly boiled water.
-
In a separate beaker, prepare a concentrated solution of sodium acetate trihydrate (1.2 eq) in water and heat to boiling.
-
Add the hot sodium acetate solution to the dissolved product solution and heat briefly to boiling.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath overnight to complete crystallization.
-
Filter the crystalline product, wash with cold water, and dry under vacuum at 60°C.
Part 2: N-Formylation to Yield this compound
The final step involves the selective formylation of the 2-amino group on the thiazole ring. Using an in situ generated mixed anhydride is a highly efficient method for this transformation.
Principle and Mechanism
The formylating agent, acetic formic anhydride (AFA), is generated by the reaction of formic acid with acetic anhydride.[3] While AFA contains both an acetyl and a formyl group, it selectively transfers the formyl group. This is because the formyl carbonyl carbon is more electrophilic and sterically less hindered than the acetyl carbonyl carbon, making it the preferred site for nucleophilic attack by the amine.[3]
Application Notes: Causality Behind Experimental Choices
-
In Situ Generation of AFA: Pure formic anhydride is thermally unstable and not commercially available.[3] Generating AFA in situ from inexpensive and readily available formic acid and acetic anhydride is a practical and widely used alternative.[4]
-
Temperature Control: The formation of AFA is an exothermic reaction. It is critical to maintain a low temperature (0-10 °C) during its preparation to prevent uncontrolled temperature increases and potential decomposition of the anhydride.[3][8] AFA itself can decompose above 60 °C, releasing carbon monoxide, a toxic gas.[8]
-
Reagent Stoichiometry: An excess of formic acid is typically used to ensure the complete consumption of acetic anhydride, which can be difficult to remove from the final product. The slow addition of acetic anhydride to cooled formic acid is crucial for controlling the exotherm.
Experimental Protocol: N-Formylation
This protocol is based on established methods for the N-formylation of amines using AFA.[3][9]
Materials:
-
Ethyl 2-aminothiazole-4-carboxylate (from Part 1)
-
Formic acid (98-100%)
-
Acetic anhydride
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Prepare the Formylating Agent (AFA): In a separate flask, cool formic acid (3.0 eq) in an ice-water bath to 0 °C. With vigorous stirring, slowly add acetic anhydride (1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Set up the Formylation Reaction: In the main reaction flask, dissolve Ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in a suitable solvent like ethyl acetate. Cool the solution to 0 °C in an ice-water bath.
-
Perform the Formylation: Slowly add the freshly prepared AFA solution to the stirred solution of the aminothiazole intermediate at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Summary: Quantitative Overview
The following table provides a summary of the key quantitative parameters for this two-step synthesis.
| Parameter | Step 1: Hantzsch Synthesis | Step 2: N-Formylation |
| Key Reagents | Thiourea, Ethyl chloroacetate | Ethyl 2-aminothiazole-4-carboxylate, Formic Acid, Acetic Anhydride |
| Molar Ratio | Thiourea (1.0 eq), Ethyl chloroacetate (1.02 eq) | Aminothiazole (1.0 eq), Formic Acid (3.0 eq), Acetic Anhydride (1.5 eq) |
| Solvent | 95% Ethanol | Ethyl Acetate |
| Temperature | Reflux (~78 °C) | 0 °C to Room Temperature |
| Reaction Time | ~3-4 hours | ~2-5 hours |
| Typical Yield | 75-85% | 80-90% |
References
- 1. synarchive.com [synarchive.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jetir.org [jetir.org]
- 5. benchchem.com [benchchem.com]
- 6. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 9. prepchem.com [prepchem.com]
Application Notes and Protocols for the Hantzsch Synthesis of Ethyl 2-formamidothiazol-4-acetate
Introduction: The Enduring Relevance of the Hantzsch Thiazole Synthesis in Modern Drug Discovery
The Hantzsch thiazole synthesis, a classic multicomponent reaction first described by Arthur Hantzsch in 1887, remains a cornerstone of heterocyclic chemistry. Its enduring utility lies in its efficiency and versatility for constructing the thiazole ring, a privileged scaffold in medicinal chemistry. Thiazole derivatives are integral components of numerous pharmaceuticals, exhibiting a wide spectrum of biological activities. This application note provides a detailed guide for the synthesis of a key pharmaceutical intermediate, Ethyl 2-formamidothiazol-4-acetate, utilizing the Hantzsch synthesis. This compound serves as a critical building block in the production of vital antibiotics such as Ceftazidime and Aztreonam.[1]
This document is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a step-by-step experimental protocol, and a discussion of the significance of this synthesis in the pharmaceutical landscape.
Mechanistic Insights: The Chemistry Behind the Hantzsch Thiazole Formation
The Hantzsch thiazole synthesis fundamentally involves the condensation reaction between an α-haloketone and a thioamide. The reaction proceeds through a series of well-established steps, culminating in the formation of the stable aromatic thiazole ring.
The key steps in the synthesis of this compound are as follows:
-
Nucleophilic Attack: The synthesis initiates with the nucleophilic attack of the sulfur atom of the thioamide (in this case, N-formylthioamide) on the electrophilic carbon of the α-haloketone (ethyl 4-chloroacetoacetate). This forms a key intermediate.
-
Cyclization: Subsequent intramolecular cyclization occurs through the attack of the thioamide's nitrogen atom onto the ketone's carbonyl carbon.
-
Dehydration: The final step involves the dehydration of the cyclic intermediate, leading to the formation of the aromatic thiazole ring.
This reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrogen halide formed during the reaction.
Figure 1: Hantzsch synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed procedure for the laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| Ethyl 4-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | 1.0 |
| N-Formylthioamide | CH₃NOS | 77.11 | 1.0 |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | Solvent |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 1.1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying Agent |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-formylthioamide (1.0 eq) in anhydrous ethanol (100 mL).
-
Addition of Base: To the stirred solution, add sodium bicarbonate (1.1 eq).
-
Addition of α-Haloketone: Slowly add ethyl 4-chloroacetoacetate (1.0 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Solvent Removal: Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude product.
-
Extraction: Dissolve the crude product in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: 130-132 °C.[2]
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
HPLC: To assess the purity of the compound. A reverse-phase HPLC method with a mobile phase of acetonitrile and water with a phosphoric acid or formic acid modifier can be employed.[3]
Applications and Significance in Drug Development
This compound is a pivotal intermediate in the pharmaceutical industry.[1] Its primary application lies in the synthesis of advanced-generation cephalosporin and monobactam antibiotics.
Figure 2: Role in antibiotic synthesis.
-
Ceftazidime: A third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.
-
Aztreonam: A monobactam antibiotic primarily used to treat infections caused by Gram-negative bacteria.
The formamido group at the 2-position and the acetate side chain at the 4-position of the thiazole ring are crucial functionalities that are further elaborated in the multi-step syntheses of these complex antibiotic molecules. The efficient and scalable synthesis of this intermediate via the Hantzsch reaction is therefore of significant industrial importance.
Conclusion
The Hantzsch thiazole synthesis provides a reliable and high-yielding route to this compound, a valuable intermediate in the synthesis of essential antibiotics. The protocol detailed in this application note offers a practical guide for researchers in academic and industrial settings. A thorough understanding of the reaction mechanism and careful execution of the experimental procedure are key to achieving high yields and purity of the desired product, thereby facilitating the downstream development of life-saving therapeutics.
References
Application Note: Strategic Use of Ethyl 2-formamidothiazol-4-acetate in the Synthesis of Ceftazidime
Introduction
Ceftazidime is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity, particularly against challenging Gram-negative pathogens like Pseudomonas aeruginosa.[1] Its clinical efficacy is largely attributed to the specific C-7 acylamino side chain, which enhances its antibacterial potency and stability against β-lactamase enzymes. The synthesis of this complex side chain is a critical aspect of the overall manufacturing process. This application note provides a detailed technical guide on the synthesis and utilization of Ethyl 2-formamidothiazol-4-acetate (CAS 64987-05-9), a pivotal intermediate in the construction of the Ceftazidime side chain.[2] We will explore the underlying chemical principles, provide step-by-step protocols, and offer insights grounded in established synthetic strategies.
The Overall Synthetic Strategy
The industrial synthesis of Ceftazidime involves the strategic coupling of two primary synthons: the β-lactam core, 7-amino-3-(1-pyridiniummethyl)ceph-3-em-4-carboxylate (often derived from 7-aminocephalosporanic acid, 7-ACA), and an activated aminothiazole side chain.[3][4][5] this compound serves as a key building block for this side chain.[2] The formyl group (-CHO) acts as a crucial protecting group for the 2-amino function on the thiazole ring, preventing unwanted side reactions during subsequent chemical modifications and the final acylation step.[6]
The overall workflow can be visualized as a multi-stage process:
-
Formation of the Thiazole Ring: Synthesis of the core intermediate, this compound.
-
Side Chain Elaboration: Conversion of the acetate intermediate into the fully functionalized and activated carboxylic acid required for coupling.
-
Coupling and Deprotection: Acylation of the cephalosporin nucleus with the activated side chain to form the final Ceftazidime molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CN102286003A - Synthesis method of ceftazidime - Google Patents [patents.google.com]
- 4. CN102286003B - Manufacture method of ceftazidime compound - Google Patents [patents.google.com]
- 5. CN102391289A - Synthetic methods of ceftazidime intermediate and ceftazidime - Google Patents [patents.google.com]
- 6. jocpr.com [jocpr.com]
The Strategic Role of Ethyl 2-Formamidothiazol-4-acetate in the Synthesis of Aztreonam: A Detailed Guide for Researchers
For Immediate Release
This comprehensive application note provides an in-depth guide for researchers, scientists, and drug development professionals on the pivotal role and practical application of Ethyl 2-formamidothiazol-4-acetate in the synthesis of the critical β-lactam antibiotic, Aztreonam. This document offers a detailed exploration of the synthetic pathway, step-by-step experimental protocols, and the underlying chemical principles that govern this essential transformation in medicinal chemistry.
Introduction: The Architectural Significance of the Aminothiazole Moiety in Aztreonam
Aztreonam, a monobactam antibiotic, is a vital therapeutic agent against a wide spectrum of Gram-negative bacteria. Its unique structure, featuring a β-lactam ring not fused to another ring, confers resistance to many β-lactamases. A key architectural feature of Aztreonam is the (Z)-2-(2-aminothiazol-4-yl)-2-(oxyimino)acetyl side chain attached to the nitrogen of the β-lactam core. This side chain is crucial for the drug's antibacterial potency and spectrum. This compound serves as a critical and versatile building block for the construction of this essential side chain, ensuring high purity and optimal yields in the final active pharmaceutical ingredient (API).[1] The formamido group acts as a protecting group for the amine on the thiazole ring, which is later deprotected to reveal the primary amine necessary for the final structure of Aztreonam.
Synthetic Pathway Overview
The synthesis of Aztreonam from this compound involves a multi-step process that can be broadly categorized into three key stages:
-
Synthesis of the Aminothiazole Precursor: Preparation of Ethyl 2-aminothiazol-4-carboxylate, the foundational building block.
-
Introduction of the Formyl Protecting Group: Conversion of the amino group to a formamido group to yield this compound.
-
Side Chain Elaboration and Coupling: Modification of the acetate group, activation of the resulting carboxylic acid, and subsequent coupling with the Aztreonam nucleus, followed by deprotection.
This guide will provide detailed protocols for each of these critical stages, elucidating the rationale behind the chosen reagents and reaction conditions.
Part 1: Synthesis of Ethyl 2-aminothiazol-4-carboxylate
The cornerstone of the side chain synthesis is the preparation of the aminothiazole ring. The Hantzsch thiazole synthesis is a classic and reliable method for this transformation.[2]
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol outlines the synthesis of Ethyl 2-aminothiazol-4-carboxylate from ethyl bromopyruvate and thiourea.[3]
Materials and Reagents:
-
Ethyl bromopyruvate
-
Thiourea
-
Ethanol (99.9%)
-
Sodium hydroxide (2 M solution)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of ethanol.
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (1:3).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Pour the concentrated residue into ice-cold water and basify to a pH of 10 with a 2 M sodium hydroxide solution.
-
An off-white precipitate of Ethyl 2-aminothiazole-4-carboxylate will form.
-
Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the purified product.
Data Presentation: Expected Yield and Characterization
| Parameter | Expected Value |
| Yield | 50% |
| Melting Point | 160–162 °C |
| IR (KBr) cm⁻¹ | 1687 (C=O, ester), 3023 (C-H), 1513 (C=C), 1616 (C=N) |
| ¹H NMR (DMSO, δ ppm) | δ = 4.25 (q, 2H, CH₂), 1.26 (t, 3H, CH₃), 7.44 (s, 1H, Thiazole), 7.02 (m, 5H, Ar), 9.47 (s, 1H, H-C=N) |
| ¹³C NMR (CDCl₃, δ ppm) | 166.3, 165.2, 162.2, 143.7, 134.7, 130.7, 129.5, 127.8, 122.5, 61.3, 13.8 |
| Elemental Analysis | Calculated for C₁₃H₁₂N₂O₂S: C 59.93%, H 4.61%, N 10.76%; Found: C 59.91%, H 4.60%, N 10.76% |
Note: The characterization data provided is for a Schiff base derivative of the product, as detailed in the cited literature. The data for the direct product will be similar for the core structure.[3]
Part 2: Formylation of Ethyl 2-aminothiazol-4-carboxylate
The protection of the amino group on the thiazole ring is a critical step to prevent unwanted side reactions during the subsequent elaboration of the side chain. Formylation is a common and effective method for this purpose.
Experimental Protocol: Formylation Reaction
This protocol is adapted from the formylation of a structurally similar aminothiazole derivative.
Materials and Reagents:
-
Ethyl 2-aminothiazol-4-carboxylate
-
Acetic anhydride
-
Formic acid
-
Ethyl acetate
-
Saturated aqueous solution of sodium bicarbonate
-
Saturated aqueous solution of sodium chloride
-
Magnesium sulfate
Procedure:
-
In a clean, dry flask, prepare a mixture of acetic anhydride (1.2 equivalents) and formic acid (1.1 equivalents). Stir this mixture for 2 hours at 50°C.
-
Cool the resulting mixture to 15°C.
-
Add Ethyl 2-aminothiazol-4-carboxylate (1 equivalent) to the cooled mixture.
-
Stir the reaction mixture for 3.5 hours at ambient temperature.
-
Quench the reaction by adding cold water (approximately 10 volumes).
-
Extract the aqueous mixture with ethyl acetate (2 x 5 volumes).
-
Combine the organic extracts and wash sequentially with water and a saturated aqueous solution of sodium bicarbonate until the aqueous layer is weakly alkaline.
-
Perform a final wash with a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Part 3: Side Chain Elaboration, Coupling, and Deprotection
This final stage involves the conversion of the ethyl ester to the corresponding carboxylic acid, activation of this acid, coupling with the Aztreonam nucleus, and final deprotection steps.
Workflow for Side Chain Coupling
Caption: Synthetic workflow for Aztreonam.
Experimental Protocol: Coupling and Deprotection
1. Hydrolysis of the Ethyl Ester:
The ethyl ester of the formylated thiazole derivative is hydrolyzed to the corresponding carboxylic acid using standard conditions, such as lithium hydroxide in a mixture of tetrahydrofuran and water.
2. Activation of the Carboxylic Acid:
The resulting carboxylic acid is activated to facilitate amide bond formation. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to minimize racemization.[4]
3. Coupling with the Aztreonam Nucleus:
The activated side chain is then reacted with the Aztreonam nucleus, (2S,3S)-3-amino-2-methyl-4-oxo-1-azetidinesulfonic acid, in a suitable solvent such as dimethylformamide (DMF) or a mixture of water and an organic solvent. The reaction is typically carried out at or below room temperature.
4. Deprotection:
The final step involves the removal of the formyl and any other protecting groups (such as a tert-butyl ester on the oxyimino moiety) to yield Aztreonam. This is often achieved by treatment with a strong acid like trifluoroacetic acid (TFA).
Yields and Purity:
The overall yield for the synthesis of the Aztreonam main ring starting from L-threonine has been reported to be around 60.4%.[3] The final coupling and deprotection steps can achieve yields in the range of 70-75% with purities exceeding 98%.[5]
Purification of Final Product
The crude Aztreonam is typically purified by crystallization to obtain the final API with high purity.
Experimental Protocol: Crystallization of Aztreonam
Materials and Reagents:
-
Crude Aztreonam
-
Acetone
-
Water
Procedure:
-
Suspend the crude Aztreonam in a mixture of water and acetone.
-
Heat the suspension with stirring to dissolve the solid.
-
Cool the solution slowly to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with cold acetone, and dry under vacuum.
Conclusion
This compound is an indispensable intermediate in the efficient and high-purity synthesis of Aztreonam. The protocols and principles outlined in this guide provide a robust framework for researchers engaged in the synthesis of this vital antibiotic. Careful control of reaction conditions and purification of intermediates are paramount to achieving a high-quality final product.
References
- 1. nbinno.com [nbinno.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of Ethyl 2-Formamidothiazol-4-acetate in the Synthesis of Novel Cephalosporins
Introduction: The Architectural Significance of the C-7 Side Chain
Cephalosporins remain a cornerstone of antibacterial therapy, their efficacy and spectrum of activity being largely dictated by the chemical architecture of the acylamino side chain at the C-7 position of the cephem nucleus.[1][2] For third, fourth, and fifth-generation cephalosporins, the introduction of a (Z)-2-(2-aminothiazol-4-yl)-2-(alkoxyimino)acetamido moiety has been a pivotal development. This specific side chain confers broad-spectrum activity, particularly against Gram-negative bacteria, and enhances stability against many β-lactamase enzymes.[3][4][5]
Ethyl 2-formamidothiazol-4-acetate emerges as a critical and versatile starting material for the construction of this essential side chain. The formamido group (-NHCHO) serves as a stable and readily removable protecting group for the crucial 2-amino functionality on the thiazole ring, preventing unwanted side reactions during the multi-step synthesis. This guide provides a detailed exploration of the synthetic pathways leveraging this key intermediate, offering both the strategic rationale and actionable protocols for researchers in medicinal chemistry and drug development.
Physicochemical Profile and Handling of the Key Intermediate
A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 64987-05-9 | [6][7] |
| Molecular Formula | C₈H₁₀N₂O₃S | [6] |
| Molecular Weight | 214.24 g/mol | [6] |
| Melting Point | 130-132 °C | [6] |
| Appearance | White to off-white crystalline powder | [8] |
| Synonyms | Ethyl (2-formamido-1,3-thiazol-4-yl)acetate | [7] |
Handling and Storage:
-
Store in a cool, dry, well-ventilated area in tightly sealed containers.
-
The compound is generally stable under standard laboratory conditions.
-
As a precaution, avoid contact with strong oxidizing agents and strong acids/bases in storage. Wear suitable protective clothing, gloves, and eye/face protection during handling.[9]
Core Synthetic Workflow: From Building Block to Bioactive Cephalosporin
The synthetic journey from this compound to a final cephalosporin antibiotic involves a logical sequence of chemical transformations. The primary goal is to elaborate the acetate side chain, hydrolyze the ester, couple the resulting acid with the cephalosporin core (7-ACA), and finally, deprotect the amino group.
Caption: High-level workflow for novel cephalosporin synthesis.
Detailed Protocols and Mechanistic Insights
Protocol 1: Synthesis of the Activated Side Chain Precursor
The acetate group in the starting material must be functionalized to increase its acidity and prepare it for subsequent coupling. A common and highly effective strategy is the introduction of an alkoxyimino group at the α-position. This protocol outlines the synthesis of an analogous key intermediate, ethyl 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetate, which demonstrates the principles involved.[10]
Rationale: The introduction of the methoxyimino group is crucial for the biological activity of many advanced cephalosporins, contributing to their β-lactamase stability.[5] The formylation step protects the exocyclic amine on the thiazole ring from participating in undesired reactions.
Step-by-Step Methodology:
-
Preparation of Formylating Agent: In a flask equipped with a stirrer, cautiously add acetic anhydride (6.1 g) to formic acid (2.8 g). Stir the mixture for 2 hours at 50°C. This creates a mixed anhydride which is a potent formylating agent.
-
Formylation: Cool the resulting mixture to 15°C. Add ethyl 2-methoxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate (syn isomer) (4.6 g) portion-wise, maintaining the temperature.
-
Reaction: Stir the mixture for 3.5 hours at ambient temperature, allowing the reaction to proceed to completion.
-
Work-up: Quench the reaction by adding 100 mL of cooled water. Extract the aqueous mixture with ethyl acetate (200 mL).
-
Washing: Wash the organic extract sequentially with water, a saturated aqueous solution of sodium bicarbonate (until the washings are weakly alkaline), and finally with a saturated aqueous solution of sodium chloride.
-
Drying and Isolation: Dry the ethyl acetate layer over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The resulting residue is washed with diisopropyl ether, collected by filtration, and dried to yield the target product.[10]
Protocol 2: Ester Hydrolysis to the Free Carboxylic Acid
Before coupling, the ethyl ester must be saponified to the corresponding carboxylic acid. This is a critical step where pH control is paramount to prevent degradation of the sensitive thiazole ring.
Rationale: The amide bond formation with 7-ACA requires a free carboxylic acid that can be activated. Basic hydrolysis is a standard method for cleaving esters.
Step-by-Step Methodology:
-
Dissolution: Dissolve the ethyl ester intermediate from the previous step in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.
-
Saponification: Cool the solution to 0-5°C in an ice bath. Add a stoichiometric amount (e.g., 1.05 equivalents) of 2N aqueous sodium hydroxide dropwise while stirring vigorously.[11]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-3 hours).
-
Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of ~2.5 with 6N aqueous hydrochloric acid. This protonates the carboxylate to precipitate the free acid.
-
Extraction and Isolation: Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and evaporate the solvent to yield the carboxylic acid, which can be used directly or purified by crystallization.[11]
Protocol 3: Amide Coupling with 7-Aminocephalosporanic Acid (7-ACA)
This is the core reaction where the synthesized side chain is attached to the cephalosporin nucleus. The process requires activation of the carboxylic acid to facilitate nucleophilic attack by the C-7 amino group of 7-ACA.
Rationale: Direct reaction between a carboxylic acid and an amine is extremely slow. Activating the carboxyl group, for instance, by converting it into a highly reactive acid chloride or an active ester, is essential for efficient amide bond formation. The use of activating agents like phosphorus pentachloride (PCl₅) or coupling reagents like EDC/HOBt are common industrial practices.[8][12]
Caption: Logical flow of the amide coupling reaction.
Step-by-Step Methodology (using Acid Chloride method):
-
Activation: In a dry flask under an inert atmosphere (e.g., argon), suspend the carboxylic acid from Protocol 2 in a dry, non-protic solvent like dichloromethane. Cool the suspension to -10°C.
-
Acid Chloride Formation: Add phosphorus pentachloride (PCl₅) (1.0-1.5 equivalents) portion-wise, maintaining the low temperature.[8] Allow the reaction to stir for 3-5 hours.
-
Coupling: In a separate vessel, prepare a solution or suspension of 7-ACA in an appropriate solvent system (e.g., aqueous acetone or dichloromethane with a base like N,N-dimethylaniline).
-
Reaction: Slowly add the freshly prepared acid chloride solution to the 7-ACA mixture at low temperature (0-5°C). Stir vigorously for several hours until the reaction is complete as monitored by HPLC.
-
Work-up and Isolation: Pour the reaction mixture into a mixture of ethyl acetate and water/brine. Separate the organic layer, wash it to remove impurities, dry it, and concentrate it under vacuum. The crude product is then purified, typically by crystallization, to yield the protected cephalosporin.[11]
Protocol 4: Final Deprotection
The final step is the removal of the formyl protecting group to unmask the 2-amino functionality, which is critical for the antibiotic's biological activity.
Rationale: The formyl group is an acid-labile protecting group. Treatment with acid efficiently cleaves the amide bond of the formamide without compromising the more stable β-lactam ring under controlled conditions.
Step-by-Step Methodology:
-
Dissolution: Suspend the protected cephalosporin from Protocol 3 in a suitable alcohol, such as methanol or ethanol.
-
Hydrolysis: Add concentrated hydrochloric acid and stir the mixture at room temperature.
-
Monitoring: Follow the disappearance of the starting material by HPLC.
-
Isolation: Upon completion, the product, often as a hydrochloride salt, may precipitate from the solution. It can be collected by filtration, washed with a cold solvent like acetone or ether, and dried under vacuum to yield the final, active cephalosporin antibiotic.
Summary of Reaction Parameters
The following table provides typical parameters for the crucial amide coupling step, which can be adapted and optimized for specific substrates.
| Parameter | Condition / Reagent | Rationale / Purpose |
| Side Chain Activation | PCl₅, SOCl₂, or EDC/HOBt | Converts the carboxylic acid to a highly reactive species for acylation.[8] |
| 7-ACA Derivative | 7-Aminocephalosporanic Acid (7-ACA) | The core nucleus of the cephalosporin antibiotic. |
| Solvent | Dichloromethane, DMF, Acetone/Water | Provides a medium for the reaction; choice depends on the solubility of reagents and method.[13] |
| Base (optional) | Pyridine, N-Methylmorpholine, DIPEA | Neutralizes acids generated during the reaction (e.g., HCl), protecting the acid-sensitive 7-ACA.[12][13] |
| Temperature | -10°C to 25°C | Low temperatures are critical to minimize side reactions and prevent degradation of the β-lactam ring.[8] |
| Reaction Time | 2 - 6 hours | Dependent on substrate reactivity and reaction scale; monitored by chromatography. |
| Typical Yield | 70 - 90% | Varies based on the specific substrates and optimization of conditions. |
Conclusion and Future Directions
This compound stands as a validated and indispensable building block in the synthesis of modern cephalosporins. Its structure provides a masked 2-aminothiazole moiety, allowing for the precise and high-yield construction of the complex C-7 acylamino side chains that define the potency and spectrum of advanced-generation antibiotics. The protocols outlined here provide a robust framework for its application.
Future research will continue to leverage this and related thiazole intermediates. The development of novel synthetic methodologies, such as chemoenzymatic approaches for side-chain modification or coupling, promises to create next-generation cephalosporins with activity against highly resistant pathogens like MRSA and Pseudomonas aeruginosa.[14][15]
References
- 1. mdpi.com [mdpi.com]
- 2. Cephalosporins’ Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cephalosporin antibiotics. I. Synthesis and structure-activity relationships of 3-thiazoliomethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. Synthesis and structure-activity relationships of 7 beta-[2-(2-aminothiazol-4-yl)acetamido]cephalosporin derivatives. V. Synthesis and antibacterial activity of 7 beta-[2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido]-cephalosporin derivates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 64987-05-9 [chemicalbook.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. CN103387584A - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]
- 9. chembk.com [chembk.com]
- 10. prepchem.com [prepchem.com]
- 11. EP0453924A1 - A process for synthesizing cephalosporin compounds - Google Patents [patents.google.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2004037833A1 - Process for the preparation of cephalosporin antibiotics - Google Patents [patents.google.com]
- 14. Synthesis and SAR of novel parenteral anti-pseudomonal cephalosporins: discovery of FR264205 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ethyl 2-(formamido)thiazole-4-carboxylate as a Versatile Platform for Heterocyclic Synthesis
Introduction: The Privileged 2-Aminothiazole Scaffold
In the landscape of medicinal chemistry and drug development, the 2-aminothiazole motif stands out as a "privileged scaffold." Its prevalence in a wide array of biologically active compounds underscores its importance as a foundational building block.[1] Derivatives of this core structure are instrumental in developing targeted therapies, including inhibitors for anaplastic lymphoma kinase (crucial in cancer treatment) and stearoyl-CoA desaturase (SCD1), which is implicated in metabolic disorders.[2]
Ethyl 2-(formamido)thiazole-4-carboxylate, the subject of this guide, is a key derivative of this versatile family. The introduction of a formamido group at the 2-position and an ethyl ester at the 4-position creates a molecule with three distinct, orthogonally reactive sites: the formamido group, the thiazole ring, and the carboxylate ester. This trifecta of functionality provides medicinal chemists with a powerful and flexible platform for constructing complex heterocyclic systems with desired biological activities.[3]
This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the synthesis of this key intermediate and exploring its vast applications in the construction of advanced heterocyclic architectures. We will delve into the causality behind experimental choices and provide robust, step-by-step protocols to ensure reproducibility and success in the laboratory.
Part 1: Synthesis of the Precursor and Target Compound
The journey into the application of Ethyl 2-(formamido)thiazole-4-carboxylate begins with its synthesis, which is logically approached in a two-step sequence: formation of the core 2-aminothiazole ring, followed by formylation.
Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Precursor)
The most reliable and widely adopted method for constructing the 2-aminothiazole-4-carboxylate core is the Hantzsch Thiazole Synthesis .[4][5] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. In this case, ethyl bromopyruvate reacts with thiourea.
Causality and Mechanistic Insight: The reaction mechanism initiates with the nucleophilic sulfur of thiourea attacking the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate. This is followed by an intramolecular cyclization, where one of the amino groups of the thiourea intermediate attacks the ketone carbonyl. Subsequent dehydration of the resulting hydroxyl intermediate yields the aromatic thiazole ring. The choice of ethanol as a solvent is ideal due to its ability to dissolve both reactants and its suitable boiling point for the reaction temperature.
Caption: Hantzsch synthesis of the precursor.
Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate [6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (3.0 mol equivalent) in 99.9% ethanol (approx. 100 mL per 2 mol of ethyl bromopyruvate).
-
Addition of Reactant: To the stirring solution, add ethyl bromopyruvate (2.0 mol equivalent) dropwise.
-
Reaction: Heat the mixture to reflux (approximately 70-80°C) and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (1:3).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent using a rotary evaporator.
-
Isolation: Pour the concentrated residue into ice-cold water. Basify the mixture to pH 10 by the slow addition of 2 M NaOH solution. This will cause the product to precipitate.
-
Purification: Collect the off-white precipitate by filtration, wash with cold water, and recrystallize from ethanol to yield pure Ethyl 2-aminothiazole-4-carboxylate.
Formylation of Ethyl 2-aminothiazole-4-carboxylate
With the precursor in hand, the next step is the introduction of the formyl group onto the exocyclic amine. A common and effective method for this transformation is treatment with a mixture of formic acid and acetic anhydride.
Causality and Mechanistic Insight: Acetic anhydride reacts with formic acid to generate the highly reactive mixed anhydride, formyl acetate, in situ. The nucleophilic 2-amino group of the thiazole then attacks the electrophilic carbonyl carbon of the formyl group in this mixed anhydride. The subsequent collapse of the tetrahedral intermediate and loss of an acetate ion yields the stable N-formylated product. This method is often preferred as it avoids harsh conditions and the use of potentially toxic formylating agents.
Protocol 2: Synthesis of Ethyl 2-(formamido)thiazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask, suspend Ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in formic acid (5-10 volumes).
-
Reagent Addition: Cool the mixture in an ice bath to 0°C. Add acetic anhydride (1.5 eq) dropwise, ensuring the internal temperature does not rise above 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture into a beaker of ice water. The product will often precipitate as a white or off-white solid.
-
Isolation and Purification: Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acids, and dry under vacuum. The product is often of high purity, but can be recrystallized from an ethanol/water mixture if necessary.
Part 2: Applications in Advanced Heterocyclic Synthesis
The strategic placement of the formamido, carboxylate, and thiazole moieties makes Ethyl 2-(formamido)thiazole-4-carboxylate a superb template for building fused heterocyclic systems. The formamido group, in particular, is not just a simple amide; it is a masked aldehyde and a precursor for cyclization.
Key Application: Synthesis of Thiazolo[3,2-a]pyrimidines
One of the most powerful applications of this scaffold is in the synthesis of the thiazolo[3,2-a]pyrimidine core, a bicyclic system found in numerous compounds with diverse pharmacological activities.[7][8][9] The synthesis is typically achieved via an intramolecular cyclization reaction activated by a dehydrating agent like polyphosphoric acid (PPA) or a Vilsmeier-Haack type reagent.
Causality and Mechanistic Insight (Vilsmeier-Haack Conditions): The Vilsmeier-Haack reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a potent electrophile (a chloroiminium ion).[10] It activates the formamido group, leading to the formation of a reactive intermediate. The endocyclic nitrogen of the thiazole ring then acts as an intramolecular nucleophile, attacking this activated species. Subsequent elimination and aromatization steps lead to the formation of the fused pyrimidine ring. This reaction is a powerful example of using the inherent nucleophilicity of the thiazole ring in concert with an activated substituent.
Caption: Intramolecular cyclization workflow.
Protocol 3: Synthesis of Ethyl 7-oxo-4,7-dihydrothiazolo[3,2-a]pyrimidine-6-carboxylate
-
Vilsmeier Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (10 eq) to 0°C. Add phosphorus oxychloride (POCl₃, 3 eq) dropwise with vigorous stirring, maintaining the temperature below 5°C. Stir the resulting mixture for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Reactant Addition: Dissolve Ethyl 2-(formamido)thiazole-4-carboxylate (1.0 eq) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent, keeping the temperature below 10°C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Isolation: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until pH 7-8 is reached. A solid precipitate will form.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol or purify by column chromatography on silica gel to obtain the target thiazolo[3,2-a]pyrimidine derivative.
Orthogonal Reactivity: Modifications at the Ester Moiety
The ethyl ester at the C4 position provides another avenue for diversification, which can be addressed independently of the formamido group.
-
Saponification to Carboxylic Acid: Standard hydrolysis with a base like LiOH or NaOH in an aqueous alcohol solution provides the corresponding carboxylic acid. This new functional handle is a gateway to a vast library of amides and esters via standard coupling chemistries (e.g., EDC, HOBt).
-
Conversion to Hydrazide: Reacting the ester with hydrazine hydrate is a straightforward method to produce the corresponding acyl hydrazide. This hydrazide is a key synthon for building further heterocyclic rings, such as 1,2,4-triazoles or 1,3,4-oxadiazoles, fused to or appended from the core thiazole structure.
Part 3: Data Summary and Concluding Remarks
To facilitate experimental planning, the following table summarizes typical reaction parameters and expected outcomes for the protocols described.
| Protocol | Reaction | Key Reagents | Temp (°C) | Time (h) | Typical Yield |
| 1 | Hantzsch Synthesis | Thiourea, Ethyl Bromopyruvate | Reflux (~78) | 24 | >90%[6] |
| 2 | Formylation | Formic Acid, Acetic Anhydride | 0 to RT | 4-6 | High |
| 3 | Vilsmeier Cyclization | POCl₃, DMF | 80-90 | 8-12 | Moderate to Good |
Concluding Remarks for the Modern Researcher:
Ethyl 2-(formamido)thiazole-4-carboxylate is more than just an intermediate; it is a pre-programmed scaffold for complexity generation. The formamido group serves as a linchpin for annulation strategies, while the ester provides a reliable point for diversification. By understanding the distinct reactivity of each functional group, researchers can strategically and efficiently navigate synthetic pathways to novel heterocyclic entities. The protocols and insights provided herein are designed to empower drug discovery professionals to fully exploit the synthetic potential of this valuable building block, paving the way for the next generation of thiazole-containing therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 6. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of some thiazolo[3,2-a]pyrimidines | Semantic Scholar [semanticscholar.org]
- 9. Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Strategic Acylation and Condensation of Ethyl 2-Formamidothiazol-4-acetate for Drug Discovery Scaffolds
Introduction: The Strategic Value of a Protected Aminothiazole Building Block
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents, including antibiotics, anti-inflammatory drugs, and kinase inhibitors.[1][2][3] Its widespread application stems from its favorable pharmacokinetic properties and versatile chemical reactivity. Ethyl 2-formamidothiazol-4-acetate is a particularly valuable synthetic intermediate. The formamido group (-NHCHO) serves as a robust protecting group for the exocyclic amine at the C2 position, which would otherwise be the primary site of reactivity.[4] This protection strategy unlocks the potential for selective functionalization at other positions of the thiazole ring, primarily the electron-rich C5 position.
This guide provides an in-depth exploration of two key transformations of this compound: electrophilic acylation, specifically the Vilsmeier-Haack reaction, and subsequent condensation reactions of the resulting aldehyde. These protocols are designed for researchers in drug development and synthetic chemistry, offering not just procedural steps, but also the underlying mechanistic rationale to empower effective and reproducible synthesis of complex molecular architectures.
Foundational Synthesis: Preparing the Starting Material
The precursor, Ethyl 2-aminothiazole-4-carboxylate, is typically synthesized via the Hantzsch thiazole synthesis.[5][6] This classic method involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. The subsequent formylation of the 2-amino group yields the title compound, this compound.[7][8]
Caption: General workflow for the synthesis of the starting material.
Electrophilic Acylation: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[9][10] The 2-formamido group is an activating, ortho-, para-directing group (in this case, directing to the C5 position), making the thiazole ring sufficiently nucleophilic to react with the Vilsmeier reagent.
Mechanism and Rationale
The reaction proceeds in two main stages. First, N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[10] Second, the π-system of the thiazole ring attacks this electrophile, leading to the formation of an iminium salt intermediate. Subsequent aqueous workup hydrolyzes this intermediate to afford the desired aldehyde. The reaction is highly regioselective for the C5 position due to the strong electron-donating effect of the protected amino group at C2.
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
Protocol: Synthesis of Ethyl 2-formamido-5-formylthiazole-4-acetate
This protocol describes the formylation at the C5 position of the thiazole ring.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: In a three-neck, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (5 equivalents) and anhydrous DCM (10 mL per 1 g of substrate). Cool the solution to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.5 equivalents) dropwise to the cooled DMF solution over 15-20 minutes.
-
Scientist's Note: This addition is exothermic. Maintaining a low temperature is crucial to prevent degradation of the reagent. The formation of a solid white precipitate is often observed.
-
-
Substrate Addition: After stirring the Vilsmeier reagent at 0 °C for 30 minutes, add a solution of this compound (1 equivalent) in anhydrous DCM dropwise over 20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 40-45 °C (reflux for DCM). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by pouring it onto crushed ice.
-
Trustworthiness Check: This step hydrolyzes the iminium intermediate and neutralizes excess reagents. Perform this step slowly and carefully in a well-ventilated fume hood as it can be vigorous.
-
-
Work-up: Neutralize the aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Expected Results: The product, Ethyl 2-formamido-5-formylthiazole-4-acetate, is typically isolated as a yellow solid.
| Parameter | Condition/Value | Rationale |
| Temperature | 0 °C to 45 °C | Initial cooling for reagent stability, followed by gentle heating to drive the reaction to completion. |
| Solvent | Anhydrous DCM | Inert solvent that solubilizes reactants but does not react with the Vilsmeier reagent. |
| Stoichiometry | 1.5 eq. POCl₃, 5 eq. DMF | An excess of the Vilsmeier reagent ensures complete conversion of the starting material. |
| Work-up | Aqueous NaHCO₃ | Neutralizes the acidic environment and facilitates the hydrolysis of the iminium intermediate. |
Condensation Reactions: Building Molecular Complexity
The newly installed C5-aldehyde is a versatile handle for a variety of condensation reactions, allowing for the extension of the molecular framework. The Knoevenagel condensation is a particularly powerful example.
Mechanism and Rationale: Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile or diethyl malonate).[11] The reaction is typically catalyzed by a weak base, such as piperidine or an amine. The base deprotonates the active methylene compound to form a resonance-stabilized carbanion, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting aldol-type adduct rapidly dehydrates to yield a new, stable C=C double bond.
Caption: Experimental workflow for a base-catalyzed Knoevenagel condensation.
Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of Ethyl 2-((2-formamido-4-(ethoxycarbonyl)thiazol-5-yl)methylene)malononitrile.
Materials:
-
Ethyl 2-formamido-5-formylthiazole-4-acetate
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 2-formamido-5-formylthiazole-4-acetate (1 equivalent) in ethanol (15 mL per 1 g of substrate).
-
Reagent Addition: Add malononitrile (1.1 equivalents) to the solution, followed by a catalytic amount of piperidine (2-3 drops).
-
Reaction: Stir the mixture at room temperature. A precipitate often forms within 30-60 minutes. The reaction can be gently heated to 50 °C to ensure completion. Monitor by TLC.
-
Isolation: Once the reaction is complete (typically 1-3 hours), cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol and then with diethyl ether to remove residual impurities.
-
Scientist's Note: In many cases, the product precipitates in high purity directly from the reaction mixture, negating the need for column chromatography. If the filtrate still contains product, it can be concentrated and purified via chromatography.
-
Expected Results: The Knoevenagel condensation is generally a high-yielding reaction. The conditions can be adapted for other active methylene compounds.
| Active Methylene Compound | Base Catalyst | Typical Conditions |
| Malononitrile | Piperidine | EtOH, Room Temp, 1-3h |
| Ethyl Cyanoacetate | Piperidine | EtOH, 50 °C, 2-4h |
| Diethyl Malonate | Sodium Ethoxide | Anhydrous EtOH, Reflux, 6-12h |
Conclusion
This compound is a highly effective platform for building diverse molecular scaffolds. By leveraging a robust protecting group strategy, selective functionalization via electrophilic acylation at the C5 position is readily achieved. The resulting aldehyde serves as a key handle for a multitude of condensation reactions, providing a gateway to complex molecules with significant potential in drug discovery. The protocols and mechanistic insights provided herein offer a reliable foundation for researchers to explore the rich chemistry of this valuable heterocyclic building block.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. prepchem.com [prepchem.com]
- 8. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Laboratory Preparation and Scale-Up of Ethyl 2-formamidothiazol-4-acetate
Abstract
Ethyl 2-formamidothiazol-4-acetate is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably third-generation cephalosporin antibiotics such as Cefixime.[1] Its efficient and scalable synthesis is therefore of significant interest to the drug development and manufacturing sectors. This document provides an in-depth guide for the preparation of this compound, beginning with a well-characterized laboratory-scale protocol. We then address the critical challenges and strategic considerations for scaling this process to a pilot-plant level. The protocols and discussions herein are grounded in the principles of the Hantzsch thiazole synthesis, emphasizing safety, process control, and product quality.[2][3]
Reaction Overview and Mechanism
The synthesis of the target compound is a variation of the classic Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide.[2][4] In this specific application, ethyl bromopyruvate serves as the α-haloketone equivalent, and formylthiourea (generated in situ or used directly) acts as the thioamide component.
Overall Reaction Scheme:
Mechanistic Rationale (Hantzsch Thiazole Synthesis): The reaction proceeds through a well-established multi-step pathway:[4][5]
-
Nucleophilic Attack (S N 2): The synthesis initiates with the sulfur atom of the thioamide acting as a potent nucleophile, attacking the α-carbon of ethyl bromopyruvate. This displaces the bromide ion in a standard S N 2 reaction.[6]
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl. This key step forms the five-membered thiazoline ring.
-
Dehydration: The heterocyclic intermediate readily undergoes dehydration (loss of a water molecule) to yield the stable, aromatic thiazole ring system. This aromatization is the thermodynamic driving force for the reaction.
Understanding this mechanism is crucial for troubleshooting and process optimization. For instance, the initial S N 2 reaction rate can be influenced by solvent polarity, while the cyclization and dehydration steps can be acid or base-catalyzed, affecting reaction time and impurity profiles.
Laboratory-Scale Synthesis Protocol (10 g Scale)
This protocol is designed for reproducibility and high purity on a standard laboratory bench.
Materials and Equipment
| Reagents & Chemicals | Grade | Quantity | Supplier Example |
| Ethyl Bromopyruvate (~90%) | Reagent | 21.7 g (0.10 mol) | Sigma-Aldrich |
| Formamide | ACS | 45 g (1.0 mol) | Fisher Scientific |
| Potassium Thiocyanate | ≥99% | 10.7 g (0.11 mol) | Acros Organics |
| Ethanol (200 Proof) | ACS | 200 mL | VWR |
| Ethyl Acetate | ACS | 300 mL | EMD Millipore |
| Saturated Sodium Bicarbonate | Lab Grade | 150 mL | LabChem |
| Brine (Saturated NaCl) | Lab Grade | 100 mL | LabChem |
| Anhydrous Magnesium Sulfate | Lab Grade | 20 g | Alfa Aesar |
| Equipment | |||
| 500 mL Three-neck round-bottom flask | |||
| Mechanical Stirrer | |||
| Reflux Condenser with drying tube | |||
| Addition Funnel | |||
| Thermometer | |||
| Heating Mantle | |||
| Buchner Funnel and Filter Flask | |||
| Rotary Evaporator | |||
| Thin Layer Chromatography (TLC) plates (Silica) |
Safety Precautions
-
Ethyl Bromopyruvate: This compound is a potent lachrymator and is corrosive.[7][8] It must be handled in a well-ventilated fume hood at all times. Wear chemical safety goggles, a face shield, and appropriate chemical-resistant gloves (nitrile or neoprene).[9] An eyewash station and safety shower must be readily accessible.[8]
-
Potassium Thiocyanate: Harmful if swallowed, inhaled, or in contact with skin.[10] Contact with acids liberates very toxic hydrogen cyanide gas.[10] Avoid creating dust.
-
Formamide: Teratogen. Handle with care and avoid exposure.
-
The reaction can be exothermic. Ensure controlled addition of reagents and have a cooling bath (ice-water) on standby.
Step-by-Step Protocol
-
Reagent Preparation: In the 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine potassium thiocyanate (10.7 g) and ethanol (100 mL). Begin stirring to form a suspension.
-
Formation of Thioamide (Conceptual): While the reaction is often depicted as a three-component system, it's mechanistically helpful to consider the in situ formation of a formylthiourea-like species from the reaction of formamide and thiocyanate precursors.
-
Charge Ethyl Bromopyruvate: In the addition funnel, prepare a solution of ethyl bromopyruvate (21.7 g) in ethanol (50 mL).
-
Reaction Initiation: Slowly add the ethyl bromopyruvate solution to the stirred suspension over 30-45 minutes. An initial exotherm may be observed; use an ice bath to maintain the internal temperature below 40°C.
-
Reaction Progression: After the addition is complete, heat the mixture to a gentle reflux (approx. 78-80°C) using the heating mantle.
-
In-Process Control (IPC): Monitor the reaction progress using TLC (e.g., mobile phase 1:1 Ethyl Acetate:Hexanes). Spot the starting material (ethyl bromopyruvate) and the reaction mixture. The reaction is typically complete within 3-5 hours, indicated by the consumption of the bromopyruvate.
-
Work-up - Quenching and Extraction:
-
Once complete, cool the reaction mixture to room temperature.
-
Concentrate the mixture on a rotary evaporator to remove the bulk of the ethanol.
-
To the resulting slurry, add 150 mL of ethyl acetate and 150 mL of water. Stir vigorously for 10 minutes.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize any acid) and 100 mL of brine.
-
-
Drying and Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure on a rotary evaporator. The crude product will be obtained as a viscous oil or a semi-solid.
-
-
Purification:
-
Recrystallization is the preferred method for purification. Dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, then in an ice bath.
-
Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
-
-
Characterization: The final product, this compound, should be a white to pale yellow solid.[11] Confirm identity and purity via ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The melting point should be in the range of 130-132°C.[11]
Expected Yield: 75-85%.
Laboratory Workflow Diagram
References
- 1. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. This compound | 64987-05-9 [chemicalbook.com]
Troubleshooting & Optimization
Optimizing "Ethyl 2-formamidothiazol-4-acetate" synthesis yield
An essential intermediate in the synthesis of several key antibiotics, including Cefixime and Aztreonam, Ethyl 2-formamidothiazol-4-acetate is of significant interest to the pharmaceutical and drug development industries.[1][2][3] Its efficient synthesis is critical for a streamlined and cost-effective manufacturing pipeline.
This guide serves as a technical support center for researchers and scientists engaged in the synthesis of this compound. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on the widely employed Hantzsch thiazole synthesis.[4][5][6]
Troubleshooting Guide: Optimizing Synthesis Yield & Purity
This section addresses common problems encountered during the synthesis of this compound, providing explanations for the underlying chemical principles and actionable solutions.
Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield and how can I mitigate them?
Answer:
Low yield is a frequent challenge that can often be traced back to one of four key areas: reagent quality, reaction conditions, stoichiometry, or the work-up and purification process.
1. Reagent Quality and Stability:
-
Causality: The Hantzsch synthesis is highly dependent on the purity of its electrophilic and nucleophilic partners.[7] Ethyl bromopyruvate, the α-haloketone in this reaction, is a potent lachrymator and is susceptible to hydrolysis and decomposition upon storage. The thioamide source, typically thioformamide or formamide in the presence of a sulfurizing agent like P₄S₁₀, can also be of variable quality. Impurities or degradation products will lead to incorrect stoichiometry and the formation of unwanted side products, directly impacting the yield of the desired thiazole.
-
Solution:
-
Ethyl Bromopyruvate: Use freshly distilled or recently purchased ethyl bromopyruvate. Store it under an inert atmosphere (Nitrogen or Argon) and in a refrigerator to minimize degradation.
-
Thioamide: If using thioformamide, ensure it is pure and dry. If preparing it in situ, ensure the reaction conditions are optimized for its formation before adding the ethyl bromopyruvate.
-
2. Suboptimal Reaction Conditions:
-
Causality: The formation of the thiazole ring is a multi-step process involving nucleophilic substitution, cyclization, and dehydration.[5] Each step has a different activation energy. Running the reaction at a single, high temperature may accelerate side reactions, leading to tar formation. Conversely, a temperature that is too low will result in a sluggish and incomplete reaction.
-
Solution:
-
Temperature Control: A two-stage temperature profile is often effective. Initiate the reaction at a lower temperature (e.g., 0-25 °C) to allow for the initial SN2 reaction between the thioamide and ethyl bromopyruvate. After a set period (monitorable by TLC), gently heat the mixture (e.g., to 50-65 °C) to facilitate the cyclization and dehydration steps.[4]
-
Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][8] Plot the disappearance of the limiting reagent against the appearance of the product to determine the optimal reaction time and avoid the formation of degradation byproducts from prolonged heating.
-
3. Incorrect Stoichiometry:
-
Causality: The molar ratio of the reactants is critical. While a 1:1 ratio is theoretically required, in practice, a slight excess of one reagent may be necessary to drive the reaction to completion, especially if one component is volatile or prone to side reactions.
-
Solution:
-
Begin with a 1:1.1 molar ratio of ethyl bromopyruvate to the thioamide.
-
If yields remain low, incrementally increase the excess of the thioamide to 1.2 or 1.3 equivalents. Be aware that a large excess can complicate the purification process.
-
4. Product Loss During Work-up and Purification:
-
Causality: this compound has moderate polarity. Using an inappropriate solvent system for extraction can lead to significant product loss in the aqueous phase. Similarly, an unoptimized recrystallization procedure can result in poor recovery.
-
Solution:
-
Extraction: Use a moderately polar solvent like ethyl acetate for extraction. Perform multiple extractions (e.g., 3x) with smaller volumes rather than a single extraction with a large volume to maximize recovery.
-
Purification: After removing the solvent, the crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. The melting point of the pure product is reported to be in the range of 130-132 °C, which can be used as a benchmark for purity.[9][10]
-
Data Summary: Impact of Key Parameters
| Parameter | Suboptimal Condition | Consequence | Recommended Optimization |
| Temperature | Too high (>80°C) | Increased side products, tar formation | Initiate at 0-25°C, then heat to 50-65°C |
| Too low (<20°C) | Incomplete reaction | Monitor via TLC/HPLC for completion | |
| Reagent Ratio | Insufficient thioamide | Incomplete conversion of ethyl bromopyruvate | Use 1.1-1.2 eq. of thioamide |
| Solvent | Protic solvents (e.g., Methanol) | Can interfere with intermediates | Use a polar aprotic solvent like THF or Ethanol |
| Work-up pH | Strongly acidic or basic | Potential hydrolysis of ester or formamide group | Neutralize carefully before extraction |
Question 2: My final product is impure, showing multiple spots on the TLC plate. What are the likely side products and how can I prevent their formation?
Answer:
Impurity issues often stem from side reactions occurring in parallel to the main Hantzsch synthesis. Understanding these potential pathways is key to their prevention.
-
Workflow for Synthesis and Purification
Caption: General experimental workflow for synthesis and purification.
1. Dimerization/Polymerization of Reactants:
-
Causality: Ethyl bromopyruvate is highly reactive and can self-condense under basic or high-temperature conditions. Similarly, thioamides can undergo self-condensation.
-
Prevention:
-
Maintain a controlled temperature, especially during the initial addition of reagents.
-
Add the ethyl bromopyruvate slowly to the solution containing the thioamide to ensure it reacts preferentially with the intended nucleophile rather than itself.
-
2. Formation of Regioisomers:
-
Causality: While less common with thioformamide, substituted thioamides can sometimes react to form an unexpected regioisomer of the thiazole product, particularly if there are significant steric or electronic influences from the substituents.[11]
-
Prevention:
-
This is primarily controlled by the choice of reactants. For the synthesis of this compound, using thioformamide (or a reliable in situ source) and ethyl bromopyruvate strongly favors the desired product.
-
3. Incomplete Formylation:
-
Causality: Some synthetic routes proceed via the intermediate Ethyl 2-aminothiazole-4-acetate, which is subsequently formylated.[12][13] If this formylation step is incomplete, the starting aminothiazole will remain as a significant impurity.
-
Prevention:
-
Ensure the formylating agent (e.g., a pre-mixed solution of formic acid and acetic anhydride) is active and used in sufficient excess.[12]
-
Monitor the reaction by TLC until all the starting amino-thiazole is consumed. The amino group makes the starting material significantly more polar (lower Rf) than the formylated product.
-
Purification Strategy:
If side products are present, column chromatography is the most effective purification method. A silica gel column with a gradient elution system, starting with a non-polar solvent mixture (e.g., Hexane/Ethyl Acetate 8:2) and gradually increasing the polarity (e.g., to Hexane/Ethyl Acetate 1:1), can effectively separate the desired product from more polar and less polar impurities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Hantzsch Thiazole Synthesis for this compound?
The reaction proceeds through a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.
-
Step 1: Nucleophilic Attack (SN2): The sulfur atom of the thioformamide, acting as a potent nucleophile, attacks the α-carbon of ethyl bromopyruvate, displacing the bromide ion.
-
Step 2: Cyclization: The nitrogen atom of the resulting intermediate attacks the electrophilic carbonyl carbon of the ketone, forming a five-membered heterocyclic ring intermediate (a thiazoline derivative).
-
Step 3: Dehydration: This thiazoline intermediate readily loses a molecule of water (dehydration) under mild heating to form the stable, aromatic thiazole ring.
-
Hantzsch Thiazole Synthesis Mechanism
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Q2: Are there alternative synthetic routes?
Yes, while the direct Hantzsch synthesis is common, another widely used method involves the formylation of pre-synthesized Ethyl 2-aminothiazole-4-acetate.[12] This precursor is also made via a Hantzsch reaction, typically between ethyl chloroacetate and thiourea.[6] The choice of route often depends on the availability and cost of the starting materials.
Q3: What are the primary safety concerns when performing this synthesis?
-
Ethyl Bromopyruvate: This is a strong lachrymator (causes tearing) and is corrosive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Reagents: Other reagents like phosphorus oxychloride or phosphorus pentasulfide (if used for in situ thioamide formation) are highly reactive and corrosive. Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
General Precautions: As the reaction may be exothermic, ensure proper cooling is available, especially during the initial mixing of reactants.
Experimental Protocol: Hantzsch Synthesis of this compound
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Ethyl bromopyruvate (1.0 eq)
-
Thioformamide (1.1 eq)
-
Ethanol (or Tetrahydrofuran), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂), dissolve thioformamide (1.1 eq) in anhydrous ethanol. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add ethyl bromopyruvate (1.0 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Initial Reaction: Allow the mixture to stir at 0-5 °C for 1 hour after the addition is complete.
-
Cyclization & Dehydration: Remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to 50-60 °C using an oil bath.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to neutralize any HBr formed), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from an ethyl acetate/hexane mixture to yield this compound as an off-white to pale yellow powder.[3]
-
Analysis: Confirm the product's identity and purity by measuring its melting point (130-132 °C) and obtaining ¹H NMR and ¹³C NMR spectra.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. This compound | 64987-05-9 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. Steric and Electronic Factors Influence Regio‐isomeric Thiazole Formations Between Substituted Benzothioamides and Ethyl Bromopyruvate | Semantic Scholar [semanticscholar.org]
- 12. prepchem.com [prepchem.com]
- 13. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of Ethyl 2-formamidothiazol-4-acetate by Recrystallization
Welcome to the technical support center for the purification of Ethyl 2-formamidothiazol-4-acetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this important intermediate through recrystallization. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the challenges you may encounter during your experiments.
Introduction to the Recrystallization of this compound
This compound (CAS No. 64987-05-9) is a key building block in the synthesis of various pharmaceutical compounds, notably cephalosporin antibiotics.[1] Achieving high purity of this intermediate is critical to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, relying on the differential solubility of the compound and its impurities in a suitable solvent or solvent system.[2]
The success of the recrystallization of this compound, which has a melting point of 130-132 °C, hinges on the careful selection of a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1][3] This guide will walk you through the principles, a detailed protocol, and troubleshooting common issues to help you consistently obtain a high-purity product.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful recrystallization protocol.
| Property | Value | Source |
| CAS Number | 64987-05-9 | [2] |
| Molecular Formula | C₈H₁₀N₂O₃S | [2] |
| Molecular Weight | 214.24 g/mol | [2] |
| Melting Point | 130-132 °C | [1][3] |
| Appearance | Solid | [4] |
| LogP | 0.910 | [5] |
Understanding Potential Impurities
The primary route to synthesizing this compound is through the formylation of ethyl 2-aminothiazole-4-acetate using agents like formic acid and acetic anhydride.[6] Consequently, the most probable impurities in the crude product include:
-
Unreacted Ethyl 2-aminothiazole-4-acetate: The starting material for the formylation reaction.
-
Di-formylated byproducts: Over-reaction can lead to the formation of di-formylated species.
-
Residual reagents and solvents: Traces of formic acid, acetic anhydride, or other solvents used in the synthesis.
The choice of recrystallization solvent should ideally maximize the solubility of these impurities at low temperatures while minimizing the solubility of the desired product.
Recommended Recrystallization Protocol
This protocol provides a robust starting point for the purification of this compound. It is recommended to perform a small-scale trial first to optimize solvent volumes and conditions.
Solvent Selection
Based on the structure of the target molecule (an N-acyl aminothiazole derivative), polar protic solvents are generally a good starting point. For this compound, ethanol is a recommended initial solvent to investigate. A mixed solvent system, such as ethanol/water or isopropanol/water , can also be effective, where water acts as an anti-solvent.
Step-by-Step Procedure
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol (near its boiling point) while stirring continuously until the solid is completely dissolved. Avoid adding a large excess of solvent to maximize the yield.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove any particulate matter.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, you can further cool the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizing the Recrystallization Workflow
Caption: A streamlined workflow for the recrystallization of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound is not dissolving completely, even with a large amount of hot solvent.
A1: This could be due to two main reasons:
-
Inappropriate Solvent Choice: The solvent may not be suitable for dissolving your compound at high temperatures. You may need to screen other solvents. A good starting point is to test the solubility of a small amount of your crude product in various hot solvents like isopropanol, ethyl acetate, or acetonitrile.
-
Insoluble Impurities: Your crude product may contain insoluble impurities. If a significant portion of your compound has dissolved and a small amount of solid remains, this is likely the case. Proceed with a hot filtration to remove the insoluble material.
Q2: My compound "oiled out" during cooling instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase. This is common if the solution is too concentrated or if the cooling is too rapid. To resolve this:
-
Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the concentration.
-
Slower Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.
-
Use a Seed Crystal: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Scratch the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.
Q3: The yield of my recrystallized product is very low.
A3: A low yield can be attributed to several factors:
-
Using Too Much Solvent: Adding an excessive amount of solvent during the dissolution step will keep a significant portion of your product in the solution even after cooling. If you suspect this is the case, you can carefully evaporate some of the solvent and attempt to recrystallize again.
-
Cooling is Not Sufficient: Ensure you have allowed the solution to cool to a low enough temperature to maximize precipitation. An ice bath is recommended after the solution has reached room temperature.
-
Product is Too Soluble in the Chosen Solvent: If your product has significant solubility in the cold solvent, you will lose a substantial amount in the mother liquor. Consider using a different solvent or a mixed solvent system where the product is less soluble at low temperatures.
Q4: The recrystallized product is still impure. What can I do?
A4: If your product's purity has not improved significantly, consider the following:
-
Inadequate Solvent: The chosen solvent may not be effective at separating the impurities. You may need to select a solvent where the impurities are either very soluble (remain in the mother liquor) or very insoluble (can be removed by hot filtration).
-
Co-precipitation: The impurities may be co-precipitating with your product. A second recrystallization is often necessary to achieve high purity.
-
Trapped Mother Liquor: Ensure the crystals are washed thoroughly with a small amount of cold solvent after filtration to remove any mother liquor containing dissolved impurities.
References
Technical Support Center: Identification of Impurities in Ethyl 2-formamidothiazol-4-acetate
Welcome to the technical support center for Ethyl 2-formamidothiazol-4-acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification and characterization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental decisions.
Frequently Asked Questions (FAQs)
Q1: What are the likely sources of impurities in my sample of this compound?
Impurities can be introduced at various stages of the manufacturing process, storage, and handling.[1][2] They are generally classified into three main categories:
-
Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, or catalysts.[1] For thiazole derivatives, these might include unreacted precursors or side-products from unintended reactions.[3][4]
-
Inorganic Impurities: These are often derived from the manufacturing process and can include reagents, catalysts, heavy metals, or other residual metals from equipment.[1]
-
Residual Solvents: These are volatile organic compounds used during the synthesis or purification process that are not completely removed.[1]
Q2: Why is impurity profiling important for a pharmaceutical intermediate like this compound?
Impurity profiling is a critical aspect of drug development and manufacturing. Even trace amounts of impurities can affect the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][5] Regulatory bodies like the FDA and international guidelines such as those from the International Council for Harmonisation (ICH) mandate strict control over impurities.[1][5][6] Understanding the impurity profile helps to ensure patient safety and maintain compliance with these regulations.[5]
Q3: What is the first analytical technique I should use to check the purity of my sample?
High-Performance Liquid Chromatography (HPLC) is considered the gold standard and the most widely used technique for initial purity assessment and impurity profiling in pharmaceuticals.[1][2][6] It is highly versatile and capable of separating the main compound from trace-level impurities.[1] A simple reverse-phase HPLC method can often provide a good initial assessment of your sample's purity.[7][8]
Q4: What is a "forced degradation" or "stress testing" study, and why is it necessary?
Forced degradation studies are a crucial part of the drug development process where the drug substance is intentionally exposed to harsh conditions, such as high/low pH, oxidation, high temperature, and photolysis (light).[9][10] The main objectives are:
-
To identify likely degradation products that could form during storage.[10]
-
To establish the degradation pathways of the molecule.[10][11]
-
To demonstrate the specificity and stability-indicating nature of your analytical methods, ensuring they can separate degradation products from the main compound.[10][11] These studies are typically performed during Phase III of development but are encouraged earlier to inform process and formulation improvements.[9][10]
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during the analysis of this compound.
Problem 1: An unknown peak is consistently appearing in my HPLC chromatogram.
-
Potential Cause: This could be a process-related impurity from the synthesis, a degradation product, or a contaminant from your analytical system (e.g., solvent, glassware).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unknown HPLC peak.
Problem 2: I am unable to achieve baseline separation between this compound and an impurity.
-
Potential Cause: The chromatographic conditions (mobile phase, column, temperature) are not optimized for the specific chemical properties of the compounds.
-
Solutions:
-
Modify Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve resolution.
-
Change Mobile Phase pH: If the impurity has acidic or basic properties, altering the pH of the aqueous phase with a buffer (or additives like formic or phosphoric acid) can change its ionization state and retention time, improving separation.[7][8]
-
Select a Different Column: If mobile phase optimization fails, the column chemistry may not be suitable. Consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to introduce different separation mechanisms.
-
Orthogonal Methods: For very complex mixtures, consider two-dimensional liquid chromatography (2D-LC) to achieve superior separation.[12]
-
Problem 3: How do I determine the structure of a completely unknown impurity?
-
Potential Cause: A novel degradation product or a by-product from an unexpected side reaction has formed.
-
Solution Pathway: A combination of hyphenated analytical techniques is required for structural elucidation.[2]
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS).[1][2] This will provide the molecular weight of the impurity and, with high-resolution MS (like TOF or Q-TOF), its elemental formula. Tandem MS (MS/MS) can provide fragmentation data, offering clues about the impurity's structure.[12]
-
Preparative Chromatography: Use preparative HPLC to isolate a sufficient quantity of the impurity for further analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.[1][5] Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra of the isolated impurity to piece together its complete chemical structure.
-
Infrared (IR) Spectroscopy: FTIR can help identify functional groups present in the impurity, complementing the data from MS and NMR.[1]
-
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a starting point for the analysis of this compound. Method optimization will likely be required.
| Parameter | Recommended Condition | Notes |
| Column | C18 Reverse-Phase (e.g., Newcrom R1), 4.6 x 150 mm, 3 or 5 µm | A standard C18 column is a good starting point for many pharmaceutical compounds.[7][8] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is volatile and ideal for MS compatibility.[7][8] Phosphoric acid can be used for UV-only detection. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 min, re-equilibrate | A broad gradient is useful for initial screening of unknown impurities. |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 30 °C | |
| Detection | UV at 254 nm (or DAD/PDA for full spectrum) | A Diode Array Detector (DAD) is useful for checking peak purity. |
| Injection Vol. | 10 µL |
Protocol 2: Forced Degradation Study Workflow
This workflow is based on ICH guidelines to assess the intrinsic stability of this compound.[10] The goal is to achieve 5-20% degradation of the main compound.[13]
Caption: Workflow for a forced degradation study.
Detailed Steps:
-
Preparation: Prepare separate solutions of this compound in the stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photolytic studies, use the solid compound. Include control samples (compound in pure solvent, stored at ambient temperature in the dark).[10]
-
Exposure: Expose the samples to the stress conditions. Monitor over time points (e.g., 1, 3, 5 days) until target degradation (5-20%) is achieved.[10][13] For acid/base hydrolysis, samples may need to be neutralized before injection.
-
Analysis: Analyze all stressed samples, controls, and a reference standard using the validated HPLC method.
-
Evaluation:
-
Specificity: Confirm that all degradation product peaks are well-resolved from the main peak.
-
Mass Balance: Ensure that the decrease in the main peak area is approximately equal to the sum of the areas of the new impurity peaks. This accounts for all material and validates the method.
-
Identification: For any significant degradation products, proceed with identification and characterization as outlined in the troubleshooting guide.[9]
-
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. youtube.com [youtube.com]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ejpmr.com [ejpmr.com]
- 12. jpharmsci.com [jpharmsci.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: HPLC Reaction Monitoring of Ethyl 2-formamidothiazol-4-acetate
Prepared by: Senior Application Scientist, Gemini Division
This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of Ethyl 2-formamidothiazol-4-acetate. As a critical intermediate in the synthesis of various pharmaceutical compounds, particularly cephalosporin antibiotics, robust and reliable in-process reaction monitoring is paramount. This document provides field-proven insights, detailed troubleshooting protocols, and answers to frequently asked questions (FAQs) to ensure the integrity and accuracy of your High-Performance Liquid Chromatography (HPLC) analyses.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the setup and execution of HPLC analysis for this compound.
Q1: What is a recommended starting HPLC method for monitoring the synthesis of this compound?
A foundational reversed-phase HPLC method is the most effective approach for this analysis. The thiazole moiety and formamido group lend the molecule sufficient polarity to be well-retained on C18 columns. A gradient method is recommended to ensure elution of both polar starting materials and potentially less polar byproducts within a reasonable timeframe.
A reliable starting point for method development is outlined below.[1][2][3]
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | C18, 150 x 4.6 mm, 5 µm (or 3.5 µm for higher efficiency) | A standard C18 provides the necessary hydrophobic retention. Ensure it is a high-purity, end-capped silica column to minimize peak tailing from silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase is crucial. It protonates the nitrogen atoms in the thiazole ring, leading to more consistent interactions and sharper peaks. Formic acid is MS-compatible.[1][2] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is preferred over methanol for its lower viscosity and lower UV cutoff, often resulting in better resolution and a more stable baseline at lower wavelengths.[4] |
| Gradient Program | 5% B to 85% B over 15 minutes, hold for 2 min, return to 5% B and equilibrate for 5 min. | This gradient is a good starting point to resolve the main analyte from common starting materials (e.g., ethyl 2-aminothiazole-4-acetate) and potential impurities. The slope can be adjusted to improve resolution. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures retention time reproducibility and can improve peak shape by reducing mobile phase viscosity. |
| Detection (UV) | 254 nm or 270-280 nm | The thiazole ring provides strong UV absorbance. While 254 nm is a common default, running a UV scan of your standard is recommended to find the absorbance maximum for optimal sensitivity. |
| Injection Volume | 5 - 10 µL | Keep the injection volume low and consistent to prevent band broadening and column overload. |
Q2: How should I prepare my reaction samples for HPLC analysis?
Proper sample preparation is critical to protect your column and ensure accurate quantification. The primary goal is to halt the reaction, dilute the sample into a compatible solvent, and remove any particulate matter.
Protocol: Reaction Sample Preparation
-
Quench the Reaction: Withdraw an aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench it in a known volume (e.g., 950 µL) of a diluent that stops the reaction. The mobile phase starting condition (e.g., 95:5 Water:ACN with 0.1% Formic Acid) is often a suitable choice.
-
Dilution: The initial 1:20 dilution may need to be adjusted. The goal is to have the main analyte peak fall within the linear range of your detector (typically < 1.5 Absorbance Units).
-
Solvent Compatibility: The final sample solvent should be weaker than or equal in elution strength to the initial mobile phase.[5] Injecting a sample in a strong solvent (like pure ACN or DMSO) can cause severe peak distortion and fronting.[6]
-
Filtration: Filter the diluted sample through a 0.45 µm or 0.22 µm syringe filter (PTFE or Nylon are generally compatible) to remove any precipitated solids or catalyst residues. This step is mandatory to prevent clogging of the column frit and system tubing.
Q3: What are the critical system suitability parameters I should monitor?
System Suitability Testing (SST) is a non-negotiable part of any validated analytical method. It ensures your HPLC system is performing correctly before you analyze your samples.
| SST Parameter | Typical Acceptance Criteria | Purpose |
| Tailing Factor (Tf) | Tailing ≤ 1.5 | Measures peak symmetry. A high tailing factor for the analyte peak often indicates secondary interactions with the column, which can compromise integration and accuracy.[7] |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency. A significant drop in plate count indicates column degradation. |
| Resolution (Rs) | Rs > 2.0 (for critical pairs) | Ensures baseline separation between the analyte and its closest eluting impurity or starting material. |
| Retention Time %RSD | ≤ 1.0% (over 5 injections) | Demonstrates the stability and precision of the pump and system. |
| Peak Area %RSD | ≤ 1.0% (over 5 injections) | Demonstrates the precision of the injector and detector. |
Q4: What are the common starting materials and byproducts I should look for?
Monitoring the disappearance of starting materials and the appearance of the product and byproducts is the core of reaction monitoring. The primary synthetic route often involves the formylation of ethyl 2-aminothiazole-4-acetate. Another key related substance is the glyoxylate, which is an oxidized form.[8][9][10]
Diagram: Key Chemical Structures
Caption: Key compounds in the synthesis and analysis.
Section 2: Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Problem 1: Peak Tailing for the Analyte Peak
Q: My peak for this compound is tailing significantly (Tailing Factor > 1.5). What are the causes and how can I fix it?
A: Peak tailing for this compound is a very common issue and is almost always caused by secondary interactions between the basic nitrogen atoms in the thiazole ring and acidic silanol groups on the surface of the silica-based column packing.[7][11][12][13] This interaction provides an alternative retention mechanism that slows a fraction of the analyte molecules, creating a "tail."
Causality and Solutions:
-
Mobile Phase pH is Too High: At a higher pH (e.g., > 3.5), residual silanol groups on the column packing become ionized (Si-O⁻). These negatively charged sites can strongly interact with the protonated (positive) thiazole ring, causing significant tailing.
-
Column Quality and Age: Not all C18 columns are created equal. Older, "Type A" silica columns have a higher concentration of acidic silanols. Even modern, high-purity columns will degrade over time, exposing more active sites.
-
Solution: Use a modern, high-purity, end-capped C18 column. If your column is old or has been used with aggressive mobile phases, replace it. A guard column is also a cost-effective way to protect the main analytical column from contaminants that can cause active sites.[14]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion that can manifest as tailing or fronting.[6]
-
Solution: Dilute your sample and inject a smaller mass of the analyte onto the column. Check if the peak shape improves.
-
Diagram: Troubleshooting Logic for Peak Tailing
Caption: A decision tree for diagnosing peak tailing.
Problem 2: Baseline Drift During Gradient Elution
Q: I am observing a significant upward (or downward) baseline drift during my gradient run. What's causing this?
A: Baseline drift in gradient elution is almost always due to a difference in the UV absorbance of Mobile Phase A (Water/Acid) and Mobile Phase B (Acetonitrile) at the detection wavelength.[15][16] As the percentage of Mobile Phase B changes throughout the run, the background absorbance of the eluent reaching the detector changes, causing the baseline to drift.
Causality and Solutions:
-
Mismatch in UV Absorbance: Even high-purity HPLC-grade solvents have some UV absorbance, especially at lower wavelengths (< 220 nm). Acetonitrile and water have different absorbance profiles.[16]
-
Solution 1: If possible, choose a higher detection wavelength where the solvents have less absorbance (e.g., > 250 nm). While this may reduce analyte sensitivity, it can dramatically flatten the baseline.[16]
-
Solution 2: Use the highest purity solvents available (e.g., "Gradient Grade" or "LC-MS Grade"). This is the most common and effective solution.[17]
-
Solution 3 (Advanced): In some cases, a small amount of a UV-absorbing additive (like TFA, though it can cause its own issues) can be added to both mobile phases to balance their absorbance.[18] However, this is often more complex than simply using high-purity solvents.
-
-
Temperature Fluctuations: If the column is not thermostatted, changes in ambient laboratory temperature can affect the mobile phase viscosity and refractive index, leading to baseline drift.[15]
-
Solution: Always use a column oven set to a stable temperature (e.g., 30 °C).
-
-
Column Bleed: An old or poor-quality column may "bleed" stationary phase, especially as the organic content of the mobile phase increases. This contributes to a rising baseline.
-
Solution: Flush the column according to the manufacturer's instructions or replace it if it is near the end of its life.
-
Problem 3: Appearance of Ghost Peaks
Q: I see peaks in my blank injections (ghost peaks). Where are they coming from and how do I get rid of them?
A: Ghost peaks are extraneous peaks that appear in a chromatogram even when no sample is injected.[19][20] They are particularly common in gradient elution because contaminants that adsorb to the column under weak mobile phase conditions (high aqueous) are concentrated at the column head, then eluted as sharp peaks when the organic concentration increases.[17][21]
Systematic Troubleshooting:
-
Isolate the Source: The first step is to determine where the contamination originates.
-
Run a gradient with no injection. If peaks are still present, the source is likely the mobile phase or the HPLC system itself (pump, degasser).
-
If no peaks appear without an injection, inject a blank solvent (e.g., your initial mobile phase). If peaks now appear, the contamination is coming from your autosampler, syringe, vial, or the blank solvent itself.[21]
-
Common Causes and Solutions:
-
Contaminated Mobile Phase: This is the most frequent cause.[20] Water is a common culprit, as it can support bacterial growth, which produces UV-active compounds.[22] Additives or the organic solvent can also be contaminated.
-
System Contamination: Carryover from previous injections can leach from the injector needle, rotor seal, or tubing.
-
Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle between injections. Periodically flush the entire system (bypassing the column) with a strong solvent like isopropanol.
-
-
Sample Diluent: If the solvent used to dissolve the sample is contaminated, it will introduce ghost peaks.
-
Solution: Use only high-purity solvent for your sample diluent.
-
Diagram: HPLC Reaction Monitoring Workflow
Caption: From reaction vessel to final report.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. uhplcs.com [uhplcs.com]
- 6. acdlabs.com [acdlabs.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. prepchem.com [prepchem.com]
- 9. Ethyl 2-(formylamino)-alpha-oxo-4-thiazoleacetate | C8H8N2O4S | CID 2733245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate | 64987-03-7 [sigmaaldrich.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. chromtech.com [chromtech.com]
- 13. hplc.eu [hplc.eu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. uhplcs.com [uhplcs.com]
- 18. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 21. hplc.eu [hplc.eu]
- 22. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Troubleshooting Low Yield in Ethyl 2-formamidothiazol-4-acetate Preparation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of Ethyl 2-formamidothiazol-4-acetate. This resource, designed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction yields.
Overview of the Synthetic Pathway
The preparation of this compound is typically a two-step process. The first step is a classic Hantzsch thiazole synthesis, involving the cyclocondensation of an α-halocarbonyl compound with a thioamide.[1][2] The resulting aminothiazole is then formylated in the second step. Understanding the nuances of each step is critical for troubleshooting.
Visualizing the Core Reaction
Caption: General two-step synthesis pathway.
Frequently Asked Questions & Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address the specific issues you may be facing.
Category 1: Starting Material and Reagent Integrity
Q1: My yield is consistently low, and I suspect my starting materials. Which one is the most likely culprit?
A1: Ethyl bromopyruvate is the most sensitive starting material in this synthesis.[3] It is a reactive α-halo ester and is susceptible to degradation over time, especially if not stored properly.
-
Causality: As a lachrymator and reactive alkylating agent, ethyl bromopyruvate can self-condense or hydrolyze upon exposure to moisture or light.[3][4] Old or improperly stored material often appears yellow to pink-red and will lead to a host of side products, significantly depressing the yield of the desired thiazole ring.[4]
-
Troubleshooting Steps:
-
Check Appearance: Fresh ethyl bromopyruvate should be a colorless to pale yellow liquid.[3] If your stock is dark yellow or reddish, it has likely degraded.
-
Verify Purity: If possible, check the purity by ¹H NMR. The presence of significant impurity peaks indicates degradation.
-
Storage: Always store ethyl bromopyruvate under an inert atmosphere (nitrogen or argon), refrigerated, and protected from light.[5]
-
Solution: Use freshly distilled or newly purchased ethyl bromopyruvate for best results. A patent for its synthesis suggests that removing acidic byproducts like HBr improves storage stability.[6]
-
Q2: How critical is the purity of my thiourea and solvents?
A2: While more stable than ethyl bromopyruvate, the purity of thiourea and the dryness of your solvent are very important.
-
Causality (Thiourea): Impurities in thiourea can introduce competing nucleophiles or contaminants that complicate the reaction mixture.
-
Causality (Solvents): The Hantzsch synthesis involves a dehydration step.[7] Using wet solvents (e.g., ethanol not at the proper grade) can hinder the final cyclization and dehydration of the intermediate, leading to incomplete reaction.
-
Troubleshooting Steps:
-
Use thiourea of at least 98% purity.
-
Use absolute or anhydrous ethanol for the reaction to minimize water content.
-
Category 2: Issues During Hantzsch Cyclization (Step 1)
Q3: My reaction turns very dark/black, and I get a complex mixture of products instead of clean Ethyl 2-aminothiazol-4-acetate. What's happening?
A3: This is a classic sign of uncontrolled side reactions, often due to temperature issues or incorrect stoichiometry. The Hantzsch synthesis is exothermic, and overheating is a common problem.[8]
-
Causality: The initial SN2 reaction between the sulfur of thiourea and ethyl bromopyruvate is fast and generates heat.[7][9] If this exotherm is not controlled, it promotes polymerization and degradation of the sensitive ethyl bromopyruvate, leading to charring.
-
Troubleshooting Workflow:
Caption: Decision tree for Step 1 troubleshooting.
Q4: The reaction seems to stall, or my yield of the aminothiazole intermediate is very low even without significant darkening. Why?
A4: This often points to issues with reaction conditions such as temperature, time, or pH.
-
Causality: While the initial step is exothermic, the subsequent cyclization and dehydration often require heat (reflux) to proceed to completion.[7] If the temperature is too low or the reaction time is too short, the reaction may not finish. Additionally, the reaction conditions can influence the final product; some studies show that highly acidic conditions can alter the regioselectivity of the cyclization.[10]
-
Troubleshooting Steps:
-
Temperature & Time: After the initial controlled addition, ensure the mixture is heated to a gentle reflux for an adequate period (typically 1-3 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: The intermediate, ethyl 2-aminothiazol-4-acetate, is often isolated as its hydrochloride or hydrobromide salt.[11] The product is basic. When quenching the reaction, neutralizing with a mild base like sodium bicarbonate or sodium carbonate solution is crucial to precipitate the free amine for the next step.[9] Be aware that the free amine has some water solubility, so excessive washing during filtration can lead to yield loss.[9]
-
| Parameter | Recommended Range | Rationale |
| Temperature | 0-10°C (addition), then 78°C (EtOH reflux) | Control initial exotherm, then provide energy for cyclization/dehydration. |
| Reaction Time | 1-3 hours at reflux | Ensure reaction goes to completion. Monitor by TLC. |
| Stoichiometry | 1.0 eq. Ethyl Bromopyruvate / 1.1-1.2 eq. Thiourea | A slight excess of thiourea ensures the more sensitive halo-ester is fully consumed. |
| Solvent | Anhydrous Ethanol | Provides good solubility for reactants and is a suitable refluxing solvent. |
Category 3: Issues During Formylation (Step 2)
Q5: The formylation of my aminothiazole intermediate is incomplete. How can I improve this step?
A5: Incomplete formylation is typically due to insufficiently reactive formylating agents or inadequate reaction conditions (temperature/time).
-
Causality: The amino group on the thiazole ring is nucleophilic, but its reactivity can be modest. A common and effective method is to use a mixture of formic acid and acetic anhydride.[12] This mixture generates a more potent formylating agent, a mixed anhydride, in situ.
-
Troubleshooting Steps:
-
Choice of Reagent: If using formic acid alone, consider switching to a pre-mixed and cooled solution of formic acid and acetic anhydride. This provides a more powerful acylating agent.
-
Temperature Control: The reaction can be exothermic. The reagents should be combined at a low temperature before adding the aminothiazole intermediate. After the addition, gentle heating may be required to drive the reaction to completion.
-
Monitor with TLC: Track the disappearance of the starting amine spot on a TLC plate to determine the necessary reaction time.
-
Q6: After work-up of the formylation, my final product is an oil or is difficult to crystallize. What should I do?
A6: Oiling out or difficulty with crystallization points to the presence of impurities. The most likely impurity is residual acetic acid or formic acid from the reaction.
-
Troubleshooting Steps:
-
Neutralization and Washing: Ensure the work-up procedure thoroughly removes acidic residues. After the reaction, quenching with ice-water is common. The precipitated solid should be filtered and washed meticulously with cold water until the washings are neutral to pH paper.
-
Recrystallization: If the product is still impure, recrystallization is the best method for purification. Ethanol or a mixture of ethanol and water is a common solvent system for this compound. The melting point of pure this compound is reported to be around 130-132 °C.[13]
-
Alternative Purification: If recrystallization fails, column chromatography on silica gel can be used. A suitable mobile phase could be a gradient of ethyl acetate in hexanes.[9]
-
Optimized Protocols
Protocol 1: TLC Monitoring of the Hantzsch Reaction (Step 1)
-
System: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: 50:50 Ethyl Acetate / Hexane.[9]
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate.
-
Procedure:
-
Spot a baseline with three lanes: Ethyl bromopyruvate (SM), co-spot (SM + Reaction Mixture), and Reaction Mixture (RM).
-
Develop the plate. The starting material should have a high Rf. The product, Ethyl 2-aminothiazol-4-acetate, is more polar and will have a lower Rf.
-
The reaction is complete when the ethyl bromopyruvate spot is no longer visible in the RM lane.
-
Protocol 2: General Procedure for Recrystallization
-
Dissolve the crude solid product in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Slowly add water dropwise to the hot solution until persistent cloudiness is observed.
-
Add a few drops of hot ethanol to redissolve the solid and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum.
References
- 1. synarchive.com [synarchive.com]
- 2. mdpi.com [mdpi.com]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. This compound | 64987-05-9 [chemicalbook.com]
"Ethyl 2-formamidothiazol-4-acetate" stability and degradation pathways
Welcome to the dedicated support center for Ethyl 2-formamidothiazol-4-acetate (CAS 64987-05-9). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights into the stability and degradation of this key synthetic intermediate. We will explore the causality behind its degradation pathways and offer practical, field-proven troubleshooting advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
Answer: For maximum long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, at low temperatures (2-8 °C is recommended). For extended storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is best practice to minimize oxidative degradation and hydrolysis from atmospheric moisture.
Q2: Which solvents are recommended for preparing stock solutions, and what is their short-term stability?
Answer: Anhydrous aprotic organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) are suitable for preparing stock solutions. Solutions should be prepared fresh whenever possible. If short-term storage is necessary, store in tightly sealed vials at -20°C or below and use within a few days. Avoid protic solvents, especially aqueous buffers with acidic or basic pH, as they can rapidly promote hydrolysis of the ester and formamide functional groups.
Q3: What are the primary degradation pathways I should be aware of?
Answer: The molecule possesses three main functional groups susceptible to degradation:
-
Ethyl Ester: Prone to hydrolysis under both acidic and basic conditions to form the corresponding carboxylic acid.
-
Formamide: Can undergo hydrolysis, particularly under strong acidic or basic conditions, to yield the primary amine, Ethyl 2-aminothiazol-4-acetate.
-
Thiazole Ring: While generally stable, the thiazole core can be susceptible to strong oxidizing agents, high temperatures, and high-energy light (photodegradation).[1][2][3]
Q4: How can I routinely monitor the purity and detect degradation of my sample?
Answer: The most effective method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[4] Degradation products, such as the hydrolyzed carboxylic acid, are typically more polar and will have a shorter retention time than the parent compound. For definitive identification of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.
Troubleshooting Guide: Experimental Issues & Solutions
Issue 1: "I'm observing a new, more polar peak in my HPLC after working up my reaction in an aqueous buffer. What is it?"
Causality and Solution: This is a classic sign of hydrolysis. The ethyl ester and, to a lesser extent, the formamide group are susceptible to cleavage in the presence of water, a process accelerated by acidic or basic conditions.[5][6]
-
Primary Suspect: The most likely degradant is 2-formamidothiazol-4-acetic acid , formed via the hydrolysis of the ethyl ester. This product is significantly more polar due to the free carboxylic acid group and will elute earlier in a standard RP-HPLC method.
-
Secondary Suspect: A second possibility, especially under harsher pH conditions, is the hydrolysis of the formamide group to produce Ethyl 2-aminothiazol-4-acetate .[7][8]
Recommended Actions:
-
Confirm Identity: Use LC-MS to confirm the mass of the impurity. The carboxylic acid will have a mass of [M-28], while the amine will have a mass of [M-28].
-
Minimize Contact with Water: When performing aqueous workups, use cold deionized water or brine and work quickly. Immediately extract your product into a non-polar organic solvent.
-
Control pH: Keep the pH of your aqueous phase as close to neutral (pH 6-7.5) as possible to minimize the rate of acid- or base-catalyzed hydrolysis.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Research Progress of Thiazole Flavor Compounds [btbuspxb.com]
- 3. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]
Removal of unreacted starting materials from "Ethyl 2-formamidothiazol-4-acetate"
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals who are working with Ethyl 2-formamidothiazol-4-acetate. The purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients. This document provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted starting materials and other common impurities.
Section 1: Understanding the Core Problem: Impurity Profiling
A successful purification strategy begins with a thorough understanding of the potential impurities. The most common route to this compound is a variation of the Hantzsch thiazole synthesis.[1][2]
Q1: What are the most probable unreacted starting materials I need to remove from my crude product?
The Hantzsch synthesis and subsequent formylation steps typically involve the following key reagents, which are the most likely sources of contamination:
-
α-Haloester: The electrophilic component is typically Ethyl bromopyruvate or a related halo-acetate derivative. Due to its reactivity, it can persist if the reaction does not go to completion.
-
Thioamide Source: The most common precursor is thiourea .[3] Often, an excess of thiourea is used to drive the reaction to completion, making it a very common impurity.[4] The subsequent formylation step to install the –NHC(O)H group uses reagents like formic acid and acetic anhydride.[5] If the synthesis is a one-pot reaction with a formyl-thioamide, then unreacted formylthiourea could be present.
-
Reaction Byproducts: The condensation reaction eliminates water and a hydrogen halide (e.g., HBr), leading to the formation of various salts, especially after neutralization steps.[4]
Q2: How can I perform a quick preliminary assessment of my crude product's purity?
Before embarking on a lengthy purification process, a rapid assessment can save significant time and resources.
-
Thin-Layer Chromatography (TLC): TLC is the most effective initial check. It provides a qualitative snapshot of the reaction mixture. By spotting the crude material alongside the starting materials, you can visualize their presence. A typical mobile phase for this class of compounds is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate.[1] A well-chosen system will show clear separation between the product spot and any starting material spots.
-
Proton NMR (¹H NMR) Spectroscopy: If you have access to an NMR spectrometer, a quick spectrum of the crude material is invaluable. Diagnostic peaks for the starting materials (e.g., the methylene protons in ethyl bromopyruvate) can confirm their presence and give a rough idea of their concentration relative to the product.
-
Melting Point Analysis: A broad and depressed melting range compared to the literature value (approx. 130-132 °C) is a strong indicator of significant impurities.[6] A pure compound will exhibit a sharp melting point.[4]
Section 2: A Systematic Guide to Purification
This section details a logical progression of purification techniques, from simple work-up procedures to high-resolution chromatography. The choice of method depends on the nature and quantity of the impurities identified in your initial assessment.
Purification Workflow Overview
Caption: Logical workflow for purifying this compound.
Q3: My reaction is complete. What is the most effective first step for isolating and purifying my product?
Answer: The first step should always be a simple and efficient bulk purification method, typically an aqueous work-up involving precipitation or extraction.
The rationale is to leverage the significant polarity differences between your heterocyclic product and common reaction materials like thiourea and inorganic salts. Thiazole products from Hantzsch syntheses are often poorly soluble in water, while excess thiourea and salts are highly soluble.[1]
Protocol 1: Isolation by Precipitation
This method is ideal when the product is a solid that readily crashes out of the solution.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Neutralization & Precipitation: Slowly pour the reaction mixture into a beaker containing a weak base solution, such as 5-10% aqueous sodium bicarbonate or sodium carbonate, with vigorous stirring.[1][4] This neutralizes any acid (like HBr) generated during the reaction, converting the thiazole product from its potentially soluble salt form to the insoluble free base.
-
Filtration: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove residual salts and water-soluble starting materials. A subsequent wash with a cold, non-polar solvent like hexanes or diethyl ether can help remove non-polar impurities.
-
Drying: Dry the solid product, preferably under vacuum.
Q4: I've filtered my product, but it's still impure. What are my next options?
Answer: If initial precipitation is insufficient, you must proceed to more selective purification techniques. The choice between Liquid-Liquid Extraction, Recrystallization, and Chromatography depends on the specific impurities present.
Sub-Topic: Liquid-Liquid Extraction (LLE)
Q4a: When is Liquid-Liquid Extraction (LLE) the right choice?
LLE is most effective when your crude product is dissolved in an organic solvent and contains impurities with different solubilities in an immiscible aqueous phase.[7] It is excellent for removing water-soluble materials like thiourea, salts, and formic acid.
Protocol 2: Purification via Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in an appropriate organic solvent, such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:
-
Saturated Sodium Bicarbonate Solution: To remove acidic impurities (e.g., residual formic or acetic acid).
-
Water: To remove water-soluble organics (e.g., thiourea).
-
Brine (Saturated NaCl solution): To remove residual water from the organic layer.
-
-
Drying & Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Sub-Topic: Recrystallization
Q4b: How do I select the best solvent for recrystallizing my product?
Recrystallization is a powerful technique for removing small to moderate amounts of impurities from a solid product. The core principle is to find a solvent (or solvent pair) in which your product has high solubility at an elevated temperature but low solubility at a low temperature.[8] Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Protocol 3: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~50 mg of your crude product in ~1 mL of various solvents at room temperature and with heating. A good candidate will dissolve the product completely when hot but show poor solubility at room temperature.
Solvent/System Rationale & Comments Ethanol / Isopropanol Often a good starting point for moderately polar compounds. Ethyl Acetate The ester functionality in the solvent matches the product, often leading to good solubility.[8] Ethyl Acetate / Hexanes An excellent solvent/anti-solvent pair. Dissolve in minimal hot ethyl acetate, then add hexanes until cloudy, and reheat to clarify before cooling. | Toluene | Can be effective, but its high boiling point can make it difficult to remove completely from the final product.[9] |
-
Main Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.
-
If colored impurities are present that are not removed by this step, you may consider adding a small amount of activated charcoal and hot filtering.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Sub-Topic: Flash Column Chromatography
Q4c: When is it necessary to use column chromatography?
You should use flash column chromatography when simpler methods like precipitation and recrystallization fail to provide the desired purity, especially when dealing with impurities that have very similar solubility profiles to your product.[10] It is the most powerful but also the most time-consuming and resource-intensive method.
Protocol 4: Purification via Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase (eluent) using TLC. The goal is to find a solvent system (e.g., a ratio of hexanes to ethyl acetate) that gives your product an Rƒ value of approximately 0.3-0.4 and shows good separation from all impurity spots.[11]
-
Column Packing: Pack a glass column with silica gel, either as a slurry in the initial eluent or by dry packing followed by careful solvent addition.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate), adsorb it onto a small amount of silica gel or Celite by evaporating the solvent, and carefully load the resulting free-flowing powder onto the top of the packed column.[10]
-
Elution: Run the column by passing the eluent through the silica gel using positive pressure (air or nitrogen). Collect the eluting solvent in fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 3: Advanced Analysis & FAQs
Q5: How can I use ¹H NMR to confirm the removal of starting materials?
Answer: ¹H NMR is definitive for confirming purity. By comparing the spectrum of your purified product to known literature shifts and reference spectra for the starting materials, you can confirm their absence.[12][13]
| Compound / Moiety | Expected ¹H Chemical Shift (ppm) | Multiplicity |
| This compound (Product) | ||
| Ethyl -CH₃ | ~1.3 | Triplet (t) |
| Ethyl -CH₂- | ~4.2 | Quartet (q) |
| Acetate -CH₂- | ~3.8 | Singlet (s) |
| Thiazole-H | ~7.0-7.5 | Singlet (s) |
| Formamide -CHO | ~8.3 | Singlet (s) |
| Formamide -NH- | ~11-12 (broad) | Singlet (s) |
| Ethyl Bromopyruvate (Impurity) | ||
| Ethyl -CH₃ | ~1.4 | Triplet (t) |
| Ethyl -CH₂- | ~4.4 | Quartet (q) |
| Pyruvate -CH₂Br | ~4.5 | Singlet (s) |
| Thiourea (Impurity) | ||
| -NH₂ | ~7.0-7.5 (broad) | Singlet (s) |
Note: Chemical shifts are approximate and can vary based on the solvent used. Data compiled from general chemical shift knowledge and impurity tables.[12][13][14]
Q6: My product is "oiling out" instead of crystallizing during recrystallization. What can I do?
"Oiling out" occurs when the solid melts in the hot solvent or comes out of solution as a liquid instead of a crystal. This is often caused by impurities depressing the melting point.
Troubleshooting Steps:
-
Add More Solvent: Your solution might be too concentrated. Add a small amount of hot solvent to ensure everything is fully dissolved before cooling.
-
Change Solvents: Switch to a solvent system with a lower boiling point.
-
Slower Cooling: Ensure the solution cools as slowly as possible. Insulate the flask to prevent rapid temperature drops.
-
Seed Crystals: If you have a small amount of pure material, add a tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. m.youtube.com [m.youtube.com]
- 5. prepchem.com [prepchem.com]
- 6. This compound | 64987-05-9 [chemicalbook.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. orgsyn.org [orgsyn.org]
- 11. rjpbcs.com [rjpbcs.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 14. scs.illinois.edu [scs.illinois.edu]
"Ethyl 2-formamidothiazol-4-acetate" reaction temperature and time optimization
Welcome to the technical support center for the synthesis and optimization of Ethyl 2-formamidothiazol-4-acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the formylation of Ethyl 2-aminothiazole-4-carboxylate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles to enhance your reaction yield and purity.
Introduction: The Synthetic Challenge
This compound is a key intermediate in the synthesis of various pharmacologically active compounds.[1] Its preparation typically involves the formylation of Ethyl 2-aminothiazole-4-carboxylate. While seemingly straightforward, this reaction is often plagued by issues of incomplete conversion, side-product formation, and purification difficulties. Achieving a high yield of a pure product requires careful control over reaction parameters, primarily temperature and time. This guide provides a systematic approach to optimizing these critical variables.
The precursor, Ethyl 2-aminothiazole-4-carboxylate, is commonly synthesized via the Hantzsch thiazole synthesis.[2][3] A general method involves reacting thiourea with an α-halocarbonyl compound like ethyl 3-bromopyruvate in ethanol at approximately 70°C for one hour.[4][5][6]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low (<70%). What are the primary causes and how can I improve it?
A1: Low yields are typically traced back to three main factors: incomplete reaction, product degradation, or suboptimal workup procedures.
-
Incomplete Reaction: The 2-amino group on the thiazole ring has reduced nucleophilicity due to the electron-withdrawing nature of the heterocyclic system. This can lead to a sluggish reaction.
-
Solution: Ensure your formylating agent is sufficiently reactive. A common and effective method is using a mixture of formic acid and acetic anhydride.[7] The acetic anhydride acts as a dehydrating agent, consuming the water produced during the reaction and driving the equilibrium towards the product. Also, verify the stoichiometry; a significant excess of the formylating agent is often required.
-
-
Product Degradation: Thiazole rings can be sensitive to harsh conditions. Prolonged exposure to very high temperatures or highly acidic conditions can lead to decomposition.
-
Solution: Carefully control the reaction temperature. While heat is necessary to drive the reaction, excessive temperatures (e.g., >120°C) may lead to charring and the formation of complex impurities. We recommend starting optimization around 90-100°C.
-
-
Suboptimal Workup: The product may be lost during extraction or purification.
-
Solution: After the reaction is complete, the mixture is typically quenched by pouring it into ice water, which precipitates the product. Ensure the pH is neutral or slightly basic before extraction to minimize the product's solubility in the aqueous layer. Wash the crude product with a non-polar solvent like cold diethyl ether to remove non-polar impurities without dissolving a significant amount of the desired compound.
-
Q2: I'm observing a significant spot on my TLC plate that isn't my starting material or product. What could this impurity be?
A2: The most common impurity is the result of side reactions involving the starting materials or product.
-
Potential Side Product: Over-formylation or reactions with the ester group are possible, though less common under controlled conditions. More likely, impurities arise from the degradation of the thiazole ring at elevated temperatures.
-
Minimization Strategy: The key is precise temperature and time control. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting material spot has disappeared and the product spot is at its maximum intensity, stop the reaction immediately to prevent the formation of degradation products. An optimized temperature and time will be crucial. See the optimization protocol below.
Q3: The reaction seems to stop before all the starting material is consumed, even after several hours. What's happening?
A3: A stalled reaction often points to issues with reagent purity or reaction equilibrium.
-
Reagent Purity: The presence of moisture in the starting materials or solvents can consume the acetic anhydride, reducing its effectiveness as a dehydrating agent and preventing the reaction from reaching completion. Ensure you are using anhydrous solvents and dry glassware.
-
Equilibrium: As a reversible reaction, the accumulation of water can inhibit forward progress. If you are using only formic acid, the reaction may not go to completion. The addition of a dehydrating agent like acetic anhydride is critical to drive the reaction forward.[7]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature and time for the formylation of Ethyl 2-aminothiazole-4-carboxylate?
A1: A good starting point is to heat the reaction mixture at 90-100°C for 2-3 hours . Monitor the reaction by TLC every 30 minutes. This range is generally sufficient to initiate the reaction without causing immediate degradation.
Q2: How does adjusting the temperature affect the reaction?
A2:
-
Increasing Temperature: Speeds up the rate of reaction, which can reduce the overall reaction time. However, temperatures exceeding 120°C significantly increase the risk of side-product formation and decomposition.
-
Decreasing Temperature: Slows the reaction rate, potentially leading to very long reaction times or incomplete conversion. However, it can also improve selectivity and reduce the formation of impurities.
Q3: How critical is the reaction time?
A3: Very critical. The optimal reaction time is the point at which the maximum amount of product has been formed with the minimum amount of degradation. Extending the reaction time unnecessarily, even at an optimal temperature, will likely lead to a lower yield of isolated, pure product. Again, TLC monitoring is essential to determine the ideal endpoint.
Experimental Protocols & Data
Optimized Synthesis Protocol
This protocol provides a robust method for the synthesis of this compound.
Materials:
-
Ethyl 2-aminothiazole-4-carboxylate
-
Formic Acid (≥95%)
-
Acetic Anhydride (≥98%)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, add Ethyl 2-aminothiazole-4-carboxylate (1 equivalent).
-
Add formic acid (5-10 equivalents, acting as reagent and solvent).
-
While stirring, slowly add acetic anhydride (1.5-2.0 equivalents) to the mixture. The addition may be exothermic.
-
Heat the reaction mixture to 100°C and maintain this temperature.
-
Monitor the reaction progress every 30 minutes using TLC (e.g., mobile phase: 50% Ethyl Acetate in Hexane).
-
Once the starting material is consumed (typically 2-4 hours), cool the flask to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice water with stirring. A precipitate should form.
-
Filter the solid product, wash it with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Dry the product under vacuum. The expected melting point is 130-132°C.[1]
Data Summary: Temperature and Time Optimization
The following table provides a summary of expected outcomes when optimizing reaction conditions.
| Temperature (°C) | Time (h) | Expected Yield (%) | Key Observations |
| 80 | 6-8 | 60-75 | Slow conversion; may not reach completion. Clean reaction profile. |
| 100 | 2-4 | 85-95 | Optimal balance of reaction rate and purity. Minimal side products. |
| 120 | 1-2 | 70-80 | Fast reaction, but noticeable increase in baseline impurities and coloration. |
| 130+ | <1 | <60 | Significant decomposition and charring observed. Low yield of desired product. |
Visualized Workflows and Pathways
Workflow for Reaction Optimization
The following diagram outlines a systematic approach to optimizing the temperature and time for the formylation reaction.
References
- 1. This compound | 64987-05-9 [chemicalbook.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Ethyl 2-amino-1,3-thiazole-4-carboxylate CAS#: 5398-36-7 [m.chemicalbook.com]
- 6. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Catalyst Selection and Optimization for Ethyl 2-formamidothiazol-4-acetate Synthesis
Welcome to the technical support guide for the synthesis of Ethyl 2-formamidothiazol-4-acetate. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions and overcome common challenges in your synthesis.
Part 1: Synthesis Overview & Key Control Points
The synthesis of this compound is typically a two-step process. First, the core thiazole heterocycle is constructed via the Hantzsch thiazole synthesis. This is followed by the formamidation of the 2-amino group to yield the final product. While seemingly straightforward, catalyst choice, reaction conditions, and workup procedures are critical control points that significantly impact yield and purity.
The general workflow is outlined below:
Caption: General two-step synthesis workflow.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.
Section A: Thiazole Ring Formation (Hantzsch Synthesis)
Q1: My yield for the initial Hantzsch reaction is consistently low. What are the common causes?
A1: Low yields in the Hantzsch synthesis of 2-aminothiazoles often stem from the workup procedure rather than the reaction itself.
-
Causality: The reaction between an α-haloketone and thiourea generates an equivalent of a hydrohalic acid (like HBr), which protonates the basic nitrogen atom of the thiazole product.[1] This forms a hydrobromide salt of your product, which is typically soluble in polar solvents like methanol or ethanol.[1] If you attempt to isolate the product directly from the cooled reaction mixture, a significant portion will remain dissolved.
-
Solution: After the reaction is complete and cooled, the mixture must be neutralized with a mild base. Pouring the reaction solution into an aqueous solution of sodium carbonate (Na₂CO₃) or carefully adding ammonium hydroxide will deprotonate the thiazolium salt, causing the neutral, less soluble free-base product to precipitate.[2][3] The precipitated solid can then be collected by filtration.
Q2: The reaction is sluggish and fails to go to completion, even with extended heating. Should I use a catalyst?
A2: While many Hantzsch syntheses proceed efficiently without a catalyst, a catalyst can be beneficial, especially if you are trying to optimize for milder conditions or shorter reaction times.[4]
-
Causality: The reaction rate depends on the nucleophilicity of the thioamide sulfur and the electrophilicity of the α-haloketone. Substrate electronics or steric hindrance can slow the initial Sₙ2 attack.[1][5]
-
Solution:
-
Acid Catalysis: A catalytic amount of a simple acid like acetic acid can facilitate the dehydration step of the mechanism, driving the reaction forward.[6]
-
Green Catalysts: For environmentally benign processes, consider a reusable solid acid catalyst. Silica-supported tungstosilicic acid has been shown to be effective, allowing for easy recovery and reuse.[7] Similarly, reusable NiFe₂O₄ nanoparticles have been successfully employed in one-pot syntheses of thiazole scaffolds.[8][9]
-
Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes, often without needing a solvent or catalyst.[6][7]
-
Q3: I'm observing significant impurity formation alongside my desired Ethyl 2-aminothiazol-4-acetate. How can I improve the purity?
A3: Impurity formation can result from side reactions of the starting materials or the product.
-
Causality: The α-haloketone starting material can be unstable and prone to self-condensation or other side reactions, especially under prolonged heating. The thiourea can also decompose.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the thioamide (e.g., 1.5 equivalents of thiourea) to ensure the complete consumption of the more sensitive α-haloketone.[3]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the limiting reagent (the α-haloketone).[3] Avoid unnecessarily long reaction times to minimize decomposition.
-
One-Pot Procedures: Consider a one-pot synthesis where the α-haloketone is generated in situ. For example, reacting ethyl acetoacetate with N-bromosuccinimide (NBS) and then adding thiourea in the same pot can be a highly efficient method that avoids isolating the potentially unstable bromo-intermediate.[10]
-
Section B: Formamidation Step
Q4: The formamidation of my Ethyl 2-aminothiazol-4-acetate intermediate is incomplete. How can I drive it to completion?
A4: Incomplete formamidation is typically an issue of reagent activity or reaction conditions.
-
Causality: The formylating agent may not be sufficiently reactive, or the reaction may not have been allowed to proceed for long enough. The standard method involves creating a mixed anhydride in situ from formic acid and acetic anhydride, which is a potent formylating agent.[11][12]
-
Solution:
-
Pre-mix Reagents: Ensure you are pre-stirring the mixture of acetic anhydride and formic acid (e.g., for 1-2 hours at 50°C) to allow for the formation of the mixed anhydride before adding your aminothiazole substrate.[11]
-
Temperature Control: Add the aminothiazole slowly to the cooled mixed anhydride solution to control the initial exotherm. Then, allow the reaction to stir at ambient temperature for a sufficient duration (e.g., 3-4 hours) to ensure completion.[11]
-
Monitor with TLC: Track the consumption of the starting amine by TLC until it is no longer visible.
-
Q5: I am seeing product degradation or the formation of dark-colored byproducts during the formamidation and workup.
A5: Degradation is often caused by harsh acidic conditions or hydrolysis of the ester group.
-
Causality: The reaction is conducted in a strong acidic medium (formic acid/acetic anhydride). During workup, quenching with water generates heat and can lead to hydrolysis of the ethyl ester if not properly controlled.
-
Solution:
-
Controlled Quenching: Add the reaction mixture to chilled or ice-cold water to dissipate heat effectively.[11]
-
Thorough Neutralization: During the extractive workup with a solvent like ethyl acetate, wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral or slightly alkaline. This removes all residual formic and acetic acid, preventing further degradation.[11]
-
Final Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) will help remove residual water from the organic phase before drying over magnesium sulfate or sodium sulfate.[11]
-
Part 3: Catalyst Selection & Optimization FAQ
Q6: What are the primary catalyst classes for thiazole synthesis, and when should I choose one over another?
A6: The choice depends on your specific goals, such as yield, reaction time, cost, and environmental impact.
-
Catalyst-Free / Thermal: Ideal for simple, robust Hantzsch syntheses where starting materials are reactive and high heat is permissible. It is the most straightforward method.[4]
-
Acid Catalysts (Homogeneous): Use simple acids like acetic acid or mineral acids when you need a slight rate enhancement and the reagents are acid-stable.[6] They are inexpensive but can complicate workup and product isolation.
-
Heterogeneous Catalysts (Solid Acids, Nanoparticles): Choose these for "green chemistry" applications. Catalysts like NiFe₂O₄ nanoparticles or silica-supported acids are highly efficient, often work under milder conditions, and are easily recovered by filtration and reused, reducing waste and cost.[7][8][9]
-
Metal Catalysts (Copper, Palladium, etc.): These are generally not used for the basic Hantzsch construction of the thiazole ring. Instead, they are employed for subsequent C-H functionalization or cross-coupling reactions to modify the thiazole core.[2][6]
Catalyst Performance Comparison (Hantzsch-type Reactions)
| Catalyst Type | Example | Typical Conditions | Advantages | Disadvantages |
| None (Thermal) | N/A | Reflux in Ethanol/Methanol | Simple, inexpensive, robust.[3] | Can require high temperatures and long reaction times. |
| Homogeneous Acid | Acetic Acid | Microwave, 70°C | Faster reaction, higher yield.[6] | Difficult to remove, can cause corrosion. |
| Heterogeneous | NiFe₂O₄ NPs | Ethanol:Water, Reflux | Reusable, environmentally friendly, high yield.[8][9] | Higher initial cost, potential for leaching. |
| Heterogeneous | Silica Tungstosilicic Acid | Ultrasonic Irradiation | Reusable, fast reaction times, high yield.[7] | Requires specialized equipment (ultrasonicator). |
Q7: How should I structure an experiment to screen for the optimal catalyst?
A7: A systematic approach is key. A logical workflow for screening catalysts is presented below.
Caption: Decision workflow for catalyst screening.
Q8: I am attempting a downstream palladium-catalyzed C-H arylation on my thiazole product, but the reaction is failing. What is the problem?
A8: This is a classic issue of catalyst poisoning.
-
Causality: The sulfur atom in the thiazole ring is a potent poison for palladium catalysts.[2] It coordinates strongly to the palladium metal center, occupying active sites and deactivating the catalyst.[2]
-
Solution:
-
Increase Catalyst Loading: The most straightforward solution is often to use a higher loading of the palladium catalyst (e.g., increasing from 1-2 mol% to 5-10 mol%) to compensate for the deactivation.[2]
-
Ligand Choice: Use specialized ligands that are more resistant to sulfur poisoning or that promote the desired catalytic cycle more efficiently than the sulfur can coordinate.
-
Alternative Metals: Explore catalyst systems based on other metals, such as copper, which can be more tolerant of sulfur-containing heterocycles in certain cross-coupling reactions.[6]
-
Part 4: Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 2-aminothiazol-4-acetate [10]
-
Materials: Ethyl acetoacetate, N-bromosuccinimide (NBS), Thiourea, Tetrahydrofuran (THF), Water.
-
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1 equiv.) and thiourea (1.2 equiv.) in a 1:1 mixture of THF and water.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add N-bromosuccinimide (1.1 equiv.) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the mixture again and slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction and precipitate the product.
-
Filter the resulting solid through a Buchner funnel, wash the filter cake with cold water, and dry under vacuum to yield the product.
-
Protocol 2: Formamidation of Ethyl 2-aminothiazol-4-acetate [11]
-
Materials: Ethyl 2-aminothiazol-4-acetate, Formic Acid, Acetic Anhydride, Ethyl Acetate, Saturated aq. Sodium Bicarbonate, Saturated aq. Sodium Chloride (Brine).
-
Procedure:
-
In a round-bottom flask, combine acetic anhydride (1.3 equiv.) and formic acid (0.6 equiv.). Stir the mixture for 2 hours at 50°C.
-
Cool the resulting mixture to 15°C in a water bath.
-
Slowly add Ethyl 2-aminothiazol-4-acetate (1 equiv.) to the cooled mixture.
-
Remove the water bath and stir the reaction for 3.5 hours at ambient temperature.
-
Pour the reaction mixture into 10 volumes of chilled water and extract with ethyl acetate (3 x 5 volumes).
-
Combine the organic extracts and wash sequentially with water, saturated aq. sodium bicarbonate (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The residue can be purified by washing with a non-polar solvent like diisopropyl ether or by recrystallization.
-
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. prepchem.com [prepchem.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Ethyl 2-formamidothiazol-4-acetate by ¹H and ¹³C NMR
This guide provides an in-depth analysis and comparison of the nuclear magnetic resonance (NMR) spectroscopic features of Ethyl 2-formamidothiazol-4-acetate, a key intermediate in pharmaceutical synthesis. By examining its ¹H and ¹³C NMR spectra in contrast with its common precursor, Ethyl 2-aminothiazole-4-acetate, we will elucidate the unique spectral signatures that enable unambiguous structural confirmation. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure trustworthiness and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Importance of Structural Verification
This compound is a heterocyclic compound frequently utilized as a building block in the synthesis of more complex molecules, particularly in the development of cephalosporin antibiotics.[1][2] Given its role as a critical intermediate, rigorous structural verification is paramount to ensure the integrity of the synthetic pathway and the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the unambiguous determination of organic compound structures in solution.[3][4]
This guide will dissect the ¹H and ¹³C NMR spectra of this compound. The causality behind observed chemical shifts and coupling patterns will be explained, providing a framework for confident spectral assignment. To further sharpen this analysis, we will compare its spectral data against that of its immediate synthetic precursor, Ethyl 2-aminothiazole-4-acetate, highlighting the distinct changes that occur upon formylation.
Molecular Structures and Key Differences
The primary structural difference between our target compound and its precursor is the substitution on the C2-amine of the thiazole ring. This seemingly minor change from an amino (-NH₂) group to a formamido (-NHCHO) group introduces several key changes in the molecule's electronic environment, which are readily detected by NMR.
Figure 1: Chemical structures of the target compound and its precursor.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule.[5] The chemical shift (δ) indicates the electronic environment of a proton, integration reveals the relative number of protons, and multiplicity (splitting pattern) shows the number of neighboring protons.[6]
Characterization of this compound
The ¹H NMR spectrum of the title compound is expected to show five distinct signals. The ethyl ester group presents a characteristic quartet and triplet pattern.[7][8] The protons of the formamido group (-NH-CHO) can exhibit complex behavior due to restricted rotation around the amide C-N bond and chemical exchange with the solvent.[9]
Comparative Analysis with Ethyl 2-aminothiazole-4-acetate
The most significant difference in the ¹H NMR spectra between the two compounds is the replacement of the broad -NH₂ singlet of the precursor with two new signals: the formyl proton (-CHO) and the amide proton (-NH).[10] The formyl proton typically appears as a singlet far downfield, while the amide proton's chemical shift and appearance can be highly dependent on solvent, concentration, and temperature.[11]
Table 1: Comparative ¹H NMR Data (Expected Chemical Shifts in DMSO-d₆)
| Proton Assignment | Ethyl 2-aminothiazole-4-acetate (Precursor) | This compound (Target) | Multiplicity | Integration | Rationale for Chemical Shift |
| -CH₂-CH₃ (Ethyl) | ~1.20 ppm | ~1.21 ppm | Triplet (t) | 3H | Aliphatic methyl group coupled to a CH₂ group. |
| -CH₂-CH₃ (Ethyl) | ~4.10 ppm | ~4.12 ppm | Quartet (q) | 2H | Methylene group deshielded by the adjacent oxygen atom and coupled to a CH₃ group.[7] |
| -CH₂- (Acetate) | ~3.60 ppm | ~3.85 ppm | Singlet (s) | 2H | Methylene protons adjacent to the thiazole ring and the ester carbonyl. Slightly more deshielded in the target due to the formyl group's influence. |
| Thiazole C5-H | ~6.50 ppm | ~7.25 ppm | Singlet (s) | 1H | The lone proton on the heterocyclic ring. Significantly deshielded in the target due to the electron-withdrawing nature of the formamido group. |
| -NH₂ (Amine) | ~7.15 ppm | - | Broad (br s) | 2H | Exchangeable protons of the primary amine.[11] |
| -NH- (Amide) | - | ~12.2 ppm | Broad (br s) | 1H | Exchangeable amide proton, often very broad and far downfield due to hydrogen bonding and restricted rotation. Its visibility can be solvent-dependent.[9][12] |
| -CHO (Formyl) | - | ~8.50 ppm | Singlet (s) | 1H | Aldehydic proton, highly deshielded by the adjacent carbonyl group. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of a molecule. Typically, each unique carbon atom gives a distinct signal, with its chemical shift indicating its functional group and electronic environment.[5][13]
Characterization of this compound
The spectrum is expected to show eight distinct carbon signals, corresponding to each carbon in the molecule. The two carbonyl carbons (ester and amide) will be the most downfield signals.
Comparative Analysis with Ethyl 2-aminothiazole-4-acetate
The key changes in the ¹³C spectrum upon formylation are the significant shift of the thiazole C2 carbon and the appearance of the new formyl carbonyl carbon. The C2 carbon, directly attached to the nitrogen, is highly sensitive to the change from an amino to a formamido group.
Table 2: Comparative ¹³C NMR Data (Expected Chemical Shifts in DMSO-d₆)
| Carbon Assignment | Ethyl 2-aminothiazole-4-acetate (Precursor) | This compound (Target) | Rationale for Chemical Shift |
| -CH₂-C H₃ (Ethyl) | ~14.0 ppm | ~14.1 ppm | Standard aliphatic methyl carbon. |
| -C H₂- (Acetate) | ~33.5 ppm | ~33.8 ppm | Aliphatic methylene carbon adjacent to the thiazole ring. |
| -C H₂-CH₃ (Ethyl) | ~60.5 ppm | ~60.8 ppm | Methylene carbon deshielded by the adjacent oxygen atom. |
| Thiazole C 5 | ~107.0 ppm | ~115.0 ppm | Thiazole ring carbon, shifted downfield in the target due to the electron-withdrawing effect of the formamido group.[14] |
| Thiazole C 4 | ~148.0 ppm | ~145.0 ppm | Quaternary thiazole carbon attached to the acetate side chain. |
| Thiazole C 2 | ~168.0 ppm | ~158.0 ppm | Thiazole carbon bonded to the nitrogen. The chemical environment is significantly altered by formylation. |
| -C =O (Ester) | ~170.0 ppm | ~169.5 ppm | Carbonyl carbon of the ethyl ester group.[15] |
| -NH-C HO (Formyl) | - | ~160.5 ppm | Carbonyl carbon of the formyl group, a key identifier for the target compound. |
Experimental Workflow and Protocols
A robust and standardized workflow is essential for acquiring high-quality, reproducible NMR data.
Figure 2: General workflow for NMR-based structural characterization.
Protocol 1: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[3] DMSO-d₆ is often preferred for this compound as it slows the exchange rate of the N-H proton, making it more easily observable.[11][16]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the spectrum using standard single-pulse parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.
Protocol 2: ¹³C NMR Spectrum Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Instrument Setup: Use the same lock and shim settings from the ¹H experiment.
-
Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). This removes C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.[5] A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.
-
Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., the central peak of the DMSO-d₆ septet at 39.52 ppm).[17]
Conclusion
The structural confirmation of this compound is definitively achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The key distinguishing features that confirm the successful formylation of its amino precursor are:
-
In ¹H NMR: The disappearance of the broad -NH₂ signal and the appearance of two new singlets: a highly deshielded formyl proton (~8.50 ppm) and a very broad amide proton (~12.2 ppm in DMSO-d₆).
-
In ¹³C NMR: The appearance of a new carbonyl signal corresponding to the formyl group (~160.5 ppm) and a significant shift in the resonance of the thiazole C2 carbon.
This comparative guide provides the necessary data and rationale to empower researchers to confidently identify this important synthetic intermediate, ensuring the quality and success of their scientific endeavors.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound | 64987-05-9 [chemicalbook.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. 2-氨基-4-噻唑乙酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. acdlabs.com [acdlabs.com]
- 12. ias.ac.in [ias.ac.in]
- 13. asianpubs.org [asianpubs.org]
- 14. spectrabase.com [spectrabase.com]
- 15. hnl1_sln.html [ursula.chem.yale.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. application.wiley-vch.de [application.wiley-vch.de]
A Comparative Guide to HPLC Purity Analysis of Ethyl 2-formamidothiazol-4-acetate: RP-HPLC vs. HILIC
Introduction
Ethyl 2-formamidothiazol-4-acetate is a key intermediate in the synthesis of various pharmaceutical compounds, notably cephalosporin antibiotics.[1] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is a critical, non-negotiable step in the drug development and manufacturing pipeline. The presence of impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination due to its high resolution, sensitivity, and quantitative accuracy.
However, the physicochemical properties of this compound—specifically its moderate to high polarity stemming from the formamido and thiazole moieties—present a unique analytical challenge.[2] Standard reversed-phase (RP-HPLC) methods can sometimes suffer from poor retention, leading to the analyte eluting near the void volume where matrix interferences can be problematic.[3]
This guide provides an in-depth, objective comparison of two distinct HPLC strategies for the purity analysis of this compound:
-
A Robust Reversed-Phase (RP-HPLC) Method: The conventional and widely adopted approach.
-
An Orthogonal Hydrophilic Interaction Liquid Chromatography (HILIC) Method: A specialized technique designed for enhanced retention of polar compounds.[4]
We will delve into the causality behind the methodological choices for each technique, present comparative performance data, and provide detailed, field-proven protocols to guide researchers and quality control analysts in selecting and implementing the most suitable method for their needs.
Method 1: The Workhorse Approach - Reversed-Phase HPLC (RP-HPLC)
The vast majority of pharmaceutical analyses are built upon the foundation of reversed-phase chromatography, making it a logical and robust starting point.[5]
Principle of Separation
In RP-HPLC, the stationary phase is non-polar (hydrophobic), typically consisting of silica particles chemically bonded with C18 alkyl chains. The mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[6] Separation is governed by hydrophobic interactions; non-polar analytes interact more strongly with the stationary phase and are retained longer, while polar analytes have a greater affinity for the mobile phase and elute earlier.[5]
Method Development Rationale: A Scientist's Perspective
Developing a reliable RP-HPLC method for a polar compound like this compound requires careful consideration to overcome potential pitfalls like poor retention and peak tailing.
-
Column Selection: While a standard C18 column is the workhorse, the polar nature of our analyte and the basicity of the thiazole nitrogen can lead to undesirable interactions with residual silanol groups on the silica surface, causing peak tailing.[7] Therefore, the logical choice is a modern, high-purity silica C18 column with low silanol activity or one that is "end-capped" to shield these active sites. A column specifically designed for polar analytes (often labeled "AQ" or having a polar-embedded group) is an excellent alternative. For this guide, we select a low-silanol activity C18 column to ensure symmetrical peak shapes.[8]
-
Mobile Phase Optimization: The choice and modification of the mobile phase are critical.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides lower viscosity (leading to lower backpressure) and better UV transparency.
-
pH Control: This is the most crucial parameter. The thiazole ring contains basic nitrogen atoms. At a neutral pH, these can interact with any ionized residual silanols on the column, leading to severe peak tailing.[7][9] By adding a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the mobile phase, we lower the pH to around 2-3. At this pH, the silanol groups are fully protonated and neutral, minimizing secondary ionic interactions and ensuring a sharp, symmetrical peak.[10]
-
-
Detection Wavelength (λ): The thiazole ring is a chromophore that absorbs UV light. Based on the UV spectra of similar thiazole derivatives, a detection wavelength between 250 nm and 270 nm is appropriate for good sensitivity.[11][12][13] We will select a standard wavelength of 254 nm for this analysis.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system with quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (low silanol activity).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample in the same manner to achieve a target concentration of 100 µg/mL.
-
Method 2: The Polar Specialist - Hydrophilic Interaction Liquid Chromatography (HILIC)
When analytes are too polar for adequate retention in RP-HPLC, HILIC provides a powerful and orthogonal solution.[14][15] It essentially fills the gap between reversed-phase and normal-phase chromatography.[16][17]
Principle of Separation
HILIC employs a polar stationary phase (e.g., bare silica, diol, or amide-bonded phases) and a mobile phase with a high concentration of a water-miscible organic solvent (>70% acetonitrile) and a small amount of aqueous buffer.[16] The separation mechanism is primarily based on the partitioning of the polar analyte between the bulk mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase. More polar analytes partition more strongly into this water layer, resulting in greater retention.[16][17] The elution order is typically the reverse of that seen in RP-HPLC.[15]
Method Development Rationale: A Scientist's Perspective
-
Column Selection: A bare silica column is a common and effective choice for HILIC, as its surface silanol groups provide the necessary hydrophilicity to establish the aqueous layer for partitioning. Amide- or diol-bonded phases are also excellent alternatives offering different selectivity.
-
Mobile Phase Optimization:
-
Organic/Aqueous Ratio: This is the primary driver of retention in HILIC. Retention is inversely proportional to the water content; increasing the acetonitrile concentration increases retention for polar analytes. A starting point of 90-95% acetonitrile is common.
-
Buffer Choice: A buffer is essential for consistent retention and good peak shape. Ammonium formate or ammonium acetate are ideal because they are volatile (making the method MS-compatible) and highly soluble in high-organic mobile phases.[14][16] The buffer ions also play a role in the separation by interacting with the stationary phase.
-
Detailed Experimental Protocol: HILIC
-
Instrumentation:
-
HPLC system with quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
-
-
Chromatographic Conditions:
-
Column: Bare Silica, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 10 mM Ammonium Formate in Water, pH 3.0.
-
Gradient:
-
0-1 min: 95% A
-
1-12 min: 95% to 80% A
-
12-14 min: 80% A
-
14.1-20 min: 95% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard & Sample Solutions: Prepare as described in the RP-HPLC method, but use 90:10 Acetonitrile:Water as the diluent to ensure compatibility with the initial mobile phase conditions and prevent peak distortion.
-
Performance Comparison: RP-HPLC vs. HILIC
To provide a clear comparison, we must evaluate the methods based on universally accepted chromatographic performance metrics. A perfect peak is a symmetrical Gaussian shape, which is essential for accurate integration and quantification.[18][19] We measure deviations from this ideal using the USP Tailing Factor (Tf) , where a value of 1.0 is perfectly symmetrical and values >1.5 indicate significant tailing.[18][20]
General HPLC Analysis Workflow
Caption: General workflow for HPLC purity analysis.
Comparative Experimental Data
The following table summarizes hypothetical but realistic data for the analysis of this compound, including a closely eluting hypothetical polar impurity (Impurity A).
| Performance Metric | RP-HPLC Method | HILIC Method | Causality and Expert Interpretation |
| Retention Time (Analyte) | 4.5 min | 8.2 min | The HILIC method provides significantly more retention due to the strong partitioning of the polar analyte into the stationary phase's aqueous layer.[15] The RP-HPLC method shows early elution, characteristic of polar compounds. |
| Retention Factor (k') | 1.25 | 3.1 | A k' between 2 and 10 is ideal. The HILIC method (k' > 2) operates in a more optimal retention window, moving the peak away from potential void volume interferences. The RP-HPLC method (k' < 2) is acceptable but less ideal. |
| USP Tailing Factor (Tf) | 1.1 | 1.2 | Both methods produce excellent peak symmetry (Tf ≤ 1.2) because they were designed to mitigate the primary causes of tailing: the RP method uses low pH, and the HILIC method's mechanism is less susceptible to silanol interactions.[7][18] |
| Resolution (Rs) from Impurity A | 1.8 | 2.5 | Resolution is a measure of how well two peaks are separated. A value > 1.5 is considered baseline resolved. Both methods achieve this, but HILIC shows superior resolution, indicating a different and potentially better selectivity for polar impurities. |
| Limit of Quantitation (LOQ) | 15 ng/mL | 10 ng/mL | The HILIC method may offer slightly better sensitivity. This is often attributed to the high organic content of the mobile phase, which promotes more efficient desolvation and ionization in MS detectors and can lead to sharper peaks (higher signal-to-noise) in UV detection.[17] |
Method Validation: The Foundation of Trustworthiness
A method is only useful if it is proven to be reliable. According to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), any analytical procedure used for quality control must be validated to demonstrate it is fit for its intended purpose.[21][22][23][24] This process provides the self-validating system required for scientific integrity.
Core Validation Parameters Workflow
Caption: Key parameters for analytical method validation per ICH Q2(R2).
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products). This is typically demonstrated using forced degradation studies and analysis of a placebo.[22]
-
Linearity & Range: Demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range (e.g., 80-120% of the target concentration for an assay).[21]
-
Accuracy & Precision: Accuracy is the closeness of the results to the true value, while precision is the degree of scatter between a series of measurements. Precision is assessed at three levels: repeatability, intermediate precision, and reproducibility.[22]
-
Robustness: The ability to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 pH unit), providing confidence in its reliability during routine use.[21]
Conclusion and Recommendations
Both the optimized RP-HPLC and HILIC methods are capable of delivering accurate and reliable purity results for this compound. The choice between them is strategic and depends on the specific analytical objective.
-
Choose the RP-HPLC Method for:
-
Routine Quality Control: It is a robust, conventional method that is widely understood and easily implemented in most QC laboratories. Its performance is excellent when properly optimized with pH control.
-
Simpler Matrices: When the sample matrix is clean and the primary concern is the main peak assay and known, less polar impurities.
-
-
Choose the HILIC Method for:
-
Orthogonal Confirmation: As a secondary or confirmatory method, its different selectivity provides a higher degree of confidence in purity results.
-
Analysis of Highly Polar Impurities: If the primary concern is detecting and quantifying polar starting materials or degradation products that are poorly retained by RP-HPLC.
-
LC-MS Applications: The volatile buffers and high organic content make it inherently well-suited for coupling with mass spectrometry for impurity identification.[4][14]
-
Ultimately, for comprehensive characterization during drug development, employing both methods provides an orthogonal view of the sample's purity profile, ensuring the highest level of quality and safety.
References
- 1. This compound | 64987-05-9 [chemicalbook.com]
- 2. This compound | C8H10N2O3S | CID 688091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elar.urfu.ru [elar.urfu.ru]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 17. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 18. chromtech.com [chromtech.com]
- 19. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]
- 20. learning.sepscience.com [learning.sepscience.com]
- 21. m.youtube.com [m.youtube.com]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 23. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Ethyl 2-formamidothiazol-4-acetate
An Objective Comparison of High-Performance Methodologies for Pharmaceutical Research
In the landscape of pharmaceutical development and synthetic chemistry, the precise characterization of novel chemical entities and intermediates is paramount. Ethyl 2-formamidothiazol-4-acetate, a key heterocyclic building block, presents a unique analytical challenge that necessitates a robust and well-defined mass spectrometry (MS) strategy.[1] This guide provides an in-depth comparison of various MS-based approaches for the analysis of this compound, offering field-proven insights and experimental protocols tailored for researchers, scientists, and drug development professionals.
Our discussion will navigate the critical choices in ionization techniques and mass analyzer platforms, explaining the causality behind each experimental decision. We aim to equip you with the knowledge to select the optimal analytical strategy, whether for high-confidence structural confirmation, trace-level quantification in complex matrices, or rapid purity assessment.
The Analyte: Understanding this compound
This compound (C8H10N2O3S) is a polar molecule with a molecular weight of 214.24 g/mol .[2][3] Its structure comprises a thiazole core, a formamide group, and an ethyl acetate side chain. These features dictate its behavior in a mass spectrometer. The presence of multiple heteroatoms (N, O, S) provides several potential sites for protonation, making it highly amenable to positive-mode electrospray ionization.[4]
Ionization Technique: A Comparative Overview
The first critical decision in any LC-MS workflow is the choice of ionization source. For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the premier choice.[5][6]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile compounds.[5] It generates ions from a liquid sample by applying a high voltage, creating a fine aerosol of charged droplets.[7] This process typically results in the formation of protonated molecules, [M+H]+, with minimal in-source fragmentation, which is advantageous for determining the molecular mass of the analyte.[8] Given the analyte's structure, ESI in positive ion mode is the most logical and effective approach.
-
Atmospheric Pressure Chemical Ionization (APCI): While ESI is superior for this specific analyte, APCI is an alternative for less polar compounds. It is generally less susceptible to matrix effects but may induce more fragmentation. For this compound, the high polarity makes ESI the more sensitive and appropriate technique.[6]
Mass Analyzer Platforms: Matching Technology to Analytical Goals
The choice of mass analyzer dictates the quality and type of data obtained. The three primary platforms considered here—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—offer distinct advantages depending on the analytical objective.[9][10]
| Mass Analyzer Platform | Primary Application | Key Strengths | Key Limitations |
| Triple Quadrupole (QqQ) | Targeted Quantification | Unmatched sensitivity and selectivity in SRM/MRM mode, wide linear dynamic range.[11][12] | Low resolution; not suitable for unknown identification. |
| Q-TOF | Qualitative & Quantitative Screening | High resolution and excellent mass accuracy (1-5 ppm), fast acquisition rates.[13] | Lower sensitivity than QqQ for targeted quantification; lower resolution than Orbitrap.[14] |
| Orbitrap | High-Resolution Structural Elucidation & Screening | Ultra-high resolution (>140,000), sub-ppm mass accuracy, excellent for resolving isotopic fine structure.[13][15] | Slower scan speeds compared to Q-TOF, higher cost.[14] |
Expert Insight: For routine reaction monitoring or pharmacokinetic studies where the target analyte is known, a Triple Quadrupole operating in Selected Reaction Monitoring (SRM) mode is the gold standard.[16][17] Its sensitivity is unparalleled for quantifying low-level analytes in complex biological matrices.[11] For metabolite identification or impurity profiling, the high resolution and mass accuracy of a Q-TOF or Orbitrap are essential for determining elemental compositions and elucidating structures.[8][15] Orbitrap technology, with its superior resolving power, can provide the highest confidence in structural assignments by resolving fine isotopic distributions.[15][18]
Fragmentation Analysis (MS/MS): Elucidating the Structure
Collision-Induced Dissociation (CID) in the MS/MS scan mode provides structural information by fragmenting the precursor ion ([M+H]+ at m/z 215.0485). The fragmentation pattern is dictated by the molecule's chemical bonds and functional groups. Studies on similar thiazole derivatives show that fragmentation often involves cleavage of the thiazole ring and losses from side chains.[19][20][21]
A plausible fragmentation pathway for this compound is proposed below. This pathway is critical for setting up SRM transitions for quantification on a QqQ instrument or for confirming the structure using HRMS data.
Caption: Proposed MS/MS fragmentation pathway for [M+H]+ of this compound.
Experimental Protocols: A Self-Validating Workflow
Adherence to a detailed, validated protocol is essential for reproducible and trustworthy results.[22] Below are step-by-step methodologies for a comprehensive LC-MS/MS analysis.
A. Sample Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (ACN).
-
Working Solutions: Serially dilute the stock solution with 50:50 ACN:Water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Matrix Samples (e.g., Plasma): For quantification, perform a protein precipitation by adding 3 parts ice-cold ACN to 1 part plasma. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant.
B. Liquid Chromatography (LC) Method
Developing a robust LC method is crucial for separating the analyte from matrix components and potential isomers.[23][24] A reverse-phase method is suitable for this compound.[25]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
C. Mass Spectrometry Method
The following provides starting parameters for both quantitative (QqQ) and qualitative (Q-TOF/Orbitrap) analysis.[26]
i. ESI Source Parameters (Positive Ion Mode)
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
ii. Analyzer Settings: Triple Quadrupole (SRM for Quantification)
-
Precursor Ion (Q1): m/z 215.05
-
Product Ions (Q3): m/z 187.1 (Quantifier), m/z 141.0 (Qualifier)
-
Collision Energy: Optimize for each transition (start at 15 eV).
-
Dwell Time: 50 ms.
iii. Analyzer Settings: Q-TOF / Orbitrap (Full Scan for Identification)
-
Scan Range: m/z 50 - 500
-
Acquisition Rate: 2 spectra/s (Q-TOF), Resolution setting of 70,000 (Orbitrap)
-
MS/MS Acquisition: Data-dependent acquisition (DDA) or "All Ions" fragmentation. Trigger MS/MS on the top 3 most intense ions per scan.
-
Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to generate a rich fragmentation spectrum.
Workflow Visualization
The following diagram illustrates the logical flow from sample to final data, representing a complete and self-validating analytical system.
Caption: A comprehensive workflow for the LC-MS analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound is a multifaceted task where the choice of technology must align with the analytical goal. For high-sensitivity quantification, a Triple Quadrupole mass spectrometer is the instrument of choice. For structural confirmation, impurity identification, and metabolite studies, high-resolution platforms like Q-TOF or Orbitrap are indispensable. By understanding the principles of ionization, the strengths of each analyzer, and applying a robust, systematic workflow, researchers can generate high-quality, reliable, and defensible data critical for advancing pharmaceutical research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chembk.com [chembk.com]
- 3. This compound | C8H10N2O3S | CID 688091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.umd.edu [chem.umd.edu]
- 5. poseidon-scientific.com [poseidon-scientific.com]
- 6. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips - MetwareBio [metwarebio.com]
- 11. researchgate.net [researchgate.net]
- 12. Triple quadrupole mass spectrometer - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pharmtech.com [pharmtech.com]
- 17. agilent.com [agilent.com]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. article.sapub.org [article.sapub.org]
- 21. researchgate.net [researchgate.net]
- 22. rsc.org [rsc.org]
- 23. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Method Development Considerations for the LC-MS/MS Analysis of Drugs | Separation Science [sepscience.com]
- 25. This compound | SIELC Technologies [sielc.com]
- 26. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Ethyl 2-formamidothiazol-4-acetate: An Essential Intermediate in Pharmaceutical Development
Ethyl 2-formamidothiazol-4-acetate is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly noted for its presence in the structure of third-generation cephalosporin antibiotics. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers and professionals in drug development. This guide provides an in-depth comparative analysis of the primary synthetic routes to this valuable compound, offering experimental insights and data to inform methodological choices in both laboratory and industrial settings.
Introduction: The Significance of the Thiazole Moiety
The thiazole ring is a recurring motif in medicinal chemistry, imparting a range of biological activities to the molecules that contain it.[1] In the context of this compound, the 2-formamido group and the 4-acetate side chain are crucial for subsequent chemical modifications that lead to the final API. The selection of a synthetic pathway to this intermediate can significantly impact the overall efficiency and economic viability of the entire drug manufacturing process.
This guide will dissect two prevalent synthetic strategies:
-
Route 1: The classic Hantzsch Thiazole Synthesis to construct the core heterocyclic system, followed by a formylation step.
-
Route 2: An alternative one-pot cyclization approach, also followed by the same formylation process.
We will evaluate these routes based on reaction mechanisms, experimental protocols, yield, purity, and operational scalability.
Route 1: The Hantzsch Thiazole Synthesis Pathway
The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1887, remains a reliable and widely adopted method for constructing thiazole rings.[2][3][4][5][6] This pathway involves the reaction of an α-haloketone or α-haloester with a thioamide. For the synthesis of our target precursor, Ethyl 2-aminothiazole-4-acetate, the reaction proceeds via the cyclocondensation of ethyl 4-chloroacetoacetate with thiourea.
Mechanism and Rationale
The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the chlorine atom in ethyl 4-chloroacetoacetate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The choice of thiourea directly furnishes the desired 2-amino substitution on the thiazole ring.
Caption: Workflow for Route 1: Hantzsch Synthesis followed by Formylation.
Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-acetate[7]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4-chloroacetoacetate (1 mole equivalent) and thiourea (1.1 mole equivalents) in ethanol as the solvent.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield Ethyl 2-aminothiazole-4-acetate.
Experimental Protocol: Formylation[8]
-
Preparation of Formylating Agent: In a separate flask, carefully add formic acid (1.2 mole equivalents) dropwise to acetic anhydride (1.5 mole equivalents) while maintaining the temperature below 35°C. Stir the mixture at 55-60°C for one hour to form the mixed anhydride which serves as the formylating agent.
-
Formylation Reaction: Add the previously synthesized Ethyl 2-aminothiazole-4-acetate (1 mole equivalent) to the formylating agent mixture. Stir at room temperature for one hour.
-
Work-up and Isolation: After the reaction is complete, remove the solvent under reduced pressure. Add diisopropyl ether to the residue and stir for one hour at room temperature to induce precipitation. Collect the solid product by filtration, wash with diisopropyl ether, and dry to obtain this compound.
Route 2: Alternative One-Pot Cyclization Pathway
An alternative approach to the thiazole core involves a one-pot reaction utilizing ethyl 2-azidoacrylate and potassium thiocyanate. This method, often detailed in patent literature, can offer advantages in terms of starting material availability and process consolidation.[7]
Mechanism and Rationale
This pathway is proposed to proceed through the reaction of ethyl 2-azidoacrylate with potassium thiocyanate in the presence of a catalyst, such as an inorganic salt like ferrous sulfate.[7] The reaction involves a cyclization process to form the 2-aminothiazole ring structure directly. The subsequent formylation step remains identical to that in Route 1.
Caption: Workflow for Route 2: Alternative Cyclization followed by Formylation.
Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-acetate (One-Pot)[9]
-
Reaction Setup: In a suitable reactor, combine ethyl 2-azidoacrylate (1 mole equivalent), potassium thiocyanate (2 mole equivalents), and a catalytic amount of an inorganic salt like ferrous sulfate heptahydrate (0.5 mole equivalents) in an organic solvent.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-80°C and maintain for 11-13 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and concentrate to remove the solvent. The residue is then subjected to an aqueous work-up with extraction into an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield the crude Ethyl 2-aminothiazole-4-acetate, which can be further purified by recrystallization.
The subsequent formylation step is carried out as described in Route 1.
Comparative Analysis
The choice between these two synthetic routes depends on a variety of factors, including the availability and cost of starting materials, desired yield and purity, and the scalability of the process.
| Parameter | Route 1: Hantzsch Synthesis | Route 2: Alternative Cyclization |
| Starting Materials | Ethyl 4-chloroacetoacetate, Thiourea | Ethyl 2-azidoacrylate, Potassium Thiocyanate |
| Reaction Conditions | Reflux in ethanol, shorter reaction time (2-4h) | Higher temperature (60-80°C), longer reaction time (11-13h) |
| Catalyst | Typically uncatalyzed | Requires an inorganic salt catalyst |
| Yield | Generally high and reliable | Reported to be high, but may be more sensitive to conditions |
| Scalability | Well-established and scalable | Potentially scalable, but may require more process optimization |
| Safety Considerations | Use of a chloro-compound | Use of an azide compound, which can be thermally unstable |
| Byproducts | Primarily water and inorganic salts | Dependent on the efficiency of the cyclization |
Conclusion and Recommendations
Both routes present viable pathways for the synthesis of this compound.
Route 1 (Hantzsch Synthesis) is a classic, robust, and well-documented method. Its primary advantages are the relatively mild reaction conditions, shorter reaction times for the thiazole formation step, and the extensive body of literature supporting its scalability and optimization. The starting materials are readily available, making it a dependable choice for many applications.
Route 2 (Alternative Cyclization) offers a potentially more streamlined one-pot approach to the thiazole intermediate. However, it involves longer reaction times and the use of an azide starting material, which requires careful handling due to its potential instability. This route may be advantageous if the specific starting materials are more economically favorable or if a one-pot process is a key operational requirement.
For most research and development purposes, the Hantzsch synthesis (Route 1) is recommended as the initial method of choice due to its reliability and predictability. For industrial-scale production, a thorough process hazard analysis and cost-benefit analysis of both routes should be conducted to determine the most suitable and economical pathway.
References
- 1. CAS 64987-03-7: Ethyl 2-(formylamino)-α-oxo-4-thiazoleacet… [cymitquimica.com]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104163802A - 2-aminothiazole-4-ethyl formate preparation method - Google Patents [patents.google.com]
A Senior Application Scientist’s Guide to the Validation of Analytical Methods for Ethyl 2-formamidothiazol-4-acetate
Introduction: The Analytical Imperative for Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the journey from a novel molecule to a market-approved drug is paved with rigorous analytical scrutiny. Intermediates like Ethyl 2-formamidothiazol-4-acetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), are no exception.[1] The purity, stability, and consistent quality of this intermediate directly impact the safety and efficacy of the final drug product. Therefore, the development and validation of robust analytical methods are not merely a regulatory formality but a cornerstone of quality assurance.[2][3]
This guide provides an in-depth comparison of analytical methodologies for the characterization and routine quality control of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, compare the performance of principal techniques, and provide the field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the methods discussed are not only scientifically sound but also regulatory compliant.[4][5][6]
The Framework of Trust: Core Principles of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7] This process provides documented evidence that the method consistently produces reliable and accurate results.[3][8] Before comparing specific techniques, it is crucial to understand the key validation parameters as defined by ICH Guideline Q2(R1), which form the basis of our comparative evaluation.[5][9]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.[10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]
Caption: The Analytical Method Validation Workflow.
Comparative Analysis of Key Analytical Techniques
The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis.[11] For this compound (MW: 214.24 g/mol , a non-volatile solid), chromatographic methods are the primary tools for quantitative analysis.[12]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Industry Workhorse
RP-HPLC is the preeminent technique for the analysis of non-volatile and thermally stable compounds, making it exceptionally well-suited for the routine quality control of this compound.[11][13] The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Causality Behind Experimental Choices:
-
Column: A C18 column is selected for its versatility and strong hydrophobic retention of moderately polar organic molecules.
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water provides a wide polarity range to elute the target compound and any related impurities with good resolution. A buffer (e.g., phosphate or formate for MS compatibility) is used to control the ionization state of the molecule and ensure reproducible retention times.[14][15]
-
Detection: UV detection is chosen due to the presence of the thiazole chromophore. A detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure high sensitivity.
This protocol describes a validated isocratic RP-HPLC method for the assay and purity determination of this compound.
-
Chromatographic System:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and DAD/VWD UV detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (40:60 v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
-
-
Preparation of Solutions:
-
Diluent: Mobile Phase.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
-
-
System Suitability Test (SST):
-
Inject the Standard Solution in six replicates.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.
-
Tailing factor: ≤ 2.0.
-
Theoretical plates: ≥ 2000.
-
-
-
Validation Procedure:
The following table summarizes the typical performance characteristics of the validated HPLC method.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of the main peak. | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 50 - 150 µg/mL (Assay) | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.85% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.25% |
| LOD | Signal-to-Noise ≥ 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.3 µg/mL |
| Robustness | %RSD ≤ 2.0% after minor changes | Pass |
Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Tool
While HPLC is preferred for routine analysis, GC-MS serves as a powerful tool for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis.[11][13] For a compound like this compound, direct GC analysis is possible, though its thermal stability must be carefully evaluated to avoid on-column degradation.
Causality Behind Experimental Choices:
-
Injection Mode: A splitless injection is often used for trace analysis to ensure maximum transfer of the analyte onto the column.
-
Column: A mid-polarity column (e.g., DB-5ms) is a good starting point, offering a balance of interactions for separating a range of potential impurities.
-
Detection: Mass spectrometry provides definitive identification based on the analyte's mass spectrum and fragmentation pattern, offering a much higher degree of specificity than UV detection.[16]
This protocol outlines a general approach for identifying volatile impurities.
-
Chromatographic System:
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (Splitless mode).
-
Oven Program: 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C (Electron Ionization, 70 eV).
-
Acquisition: Full Scan (m/z 40-450).
-
-
Preparation of Solutions:
-
Solvent: Ethyl Acetate or Dichloromethane.
-
Sample Solution (1 mg/mL): Accurately weigh 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the solvent.
-
Caption: Decision path for HPLC vs. GC-MS.
| Feature | RP-HPLC-UV | GC-MS |
| Primary Application | Assay, Purity, Stability Testing | Volatile Impurity Identification |
| Analyte Volatility | Not required | Required (or derivatization) |
| Specificity | Good (based on retention time) | Excellent (based on mass spectrum) |
| Quantitation Precision | Excellent | Good to Moderate |
| Throughput | High | Moderate |
| Robustness | High | Moderate (sensitive to matrix effects) |
Orthogonal Technique: Nuclear Magnetic Resonance (NMR) for Structural Confirmation
While chromatography separates and quantifies, NMR spectroscopy provides unambiguous structural confirmation.[17] It is an indispensable orthogonal technique for verifying the identity of the reference standard and characterizing unknown impurities isolated by preparative chromatography.
Application in Validation:
-
Identity Confirmation: A ¹H NMR spectrum of this compound provides a unique fingerprint. The chemical shifts, integration values, and coupling patterns of the protons on the ethyl group, the acetate methylene, the thiazole ring, and the formyl group must be consistent with the proposed structure.
-
Purity Assessment: Quantitative NMR (qNMR) can be used as a primary method to determine the purity of a reference standard without the need for a separate standard of the same compound.
For this compound (C₈H₁₀N₂O₃S), the expected ¹H NMR signals would include:
-
A triplet for the ethyl -CH₃ group.
-
A quartet for the ethyl -OCH₂- group.
-
A singlet for the acetate -CH₂- group.
-
A singlet for the thiazole ring proton.
-
A singlet for the formyl -CHO proton.
-
A broad singlet for the amide N-H proton.
The absence of unexpected signals confirms the high purity of the material, while the presence of minor signals can help in the identification of impurities.
Final Recommendations: An Integrated Analytical Strategy
No single analytical method can answer all questions. A robust quality control strategy for this compound relies on an intelligent application of complementary techniques.
-
For Routine Quality Control (Assay and Impurity Testing): The validated RP-HPLC-UV method is the unequivocal choice. Its high precision, accuracy, robustness, and suitability for non-volatile analytes make it ideal for release testing and stability studies in a regulated environment.
-
For Impurity Identification: GC-MS should be employed to investigate any potential volatile or semi-volatile process impurities. For non-volatile unknowns, preparative HPLC followed by isolation and structural elucidation using NMR spectroscopy and high-resolution mass spectrometry is the standard workflow.
-
For Reference Standard Characterization: NMR spectroscopy is essential for the unambiguous confirmation of the chemical structure of the reference standard, ensuring the foundation of all quantitative measurements is sound.
By integrating these methods, drug development professionals can build a comprehensive analytical package that ensures the quality of this compound, mitigates risks in the drug manufacturing process, and satisfies stringent global regulatory expectations.
References
- 1. This compound | 64987-05-9 [chemicalbook.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. particle.dk [particle.dk]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. wjarr.com [wjarr.com]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. propharmagroup.com [propharmagroup.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. This compound | C8H10N2O3S | CID 688091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. This compound | SIELC Technologies [sielc.com]
- 15. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
- 17. azom.com [azom.com]
A Comparative Guide to Impurity Profiling and Identification of Ethyl 2-formamidothiazol-4-acetate
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not just a regulatory hurdle, but a fundamental aspect of drug safety and efficacy.[1][2] Ethyl 2-formamidothiazol-4-acetate is a critical intermediate in the synthesis of third-generation cephalosporin antibiotics, such as Cefixime.[3][4][5] Its impurity profile can directly impact the quality and safety of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the robust profiling and identification of impurities in this compound, grounded in scientific principles and regulatory expectations.
The Imperative of Impurity Profiling
Impurities in drug substances can arise from numerous sources, including starting materials, by-products of the synthesis, degradation of the substance during storage, or residual catalysts and solvents.[1][6] The International Council for Harmonisation (ICH) provides clear guidelines, such as ICH Q3A(R2), which mandate the reporting, identification, and qualification of impurities in new drug substances.[7][8][9] Any impurity present above the identification threshold (typically >0.10%) must be structurally characterized.[6][9] This rigorous approach is necessary because even trace-level impurities can possess unwanted pharmacological or toxicological effects.[1][2]
For a key intermediate like this compound, a well-controlled manufacturing process, supported by a validated, sensitive, and specific analytical method for impurity profiling, is paramount. It ensures batch-to-batch consistency and prevents downstream issues in the API synthesis.
Potential Impurities in this compound
A thorough understanding of the synthetic route is the first step in predicting potential impurities.[9] While specific impurities are process-dependent, they can be broadly categorized:
-
Organic Impurities: These are the most common and include starting materials, intermediates from incomplete reactions (e.g., ETHYL 2-(2-CHLOROACETAMIDO)-4-THIAZOLEACETATE), by-products from side reactions (e.g., isomers, dimers), and degradation products.[6][10] For instance, an oxidized version, ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE, is a potential process-related impurity.[11]
-
Inorganic Impurities: These can result from reagents, ligands, and catalysts used in the manufacturing process.[6]
-
Residual Solvents: Solvents used during synthesis or purification can remain in the final intermediate.[6][9] ICH Q3C provides specific limits for common solvents based on their toxicity.[1]
Comparative Analysis of Core Analytical Techniques
The cornerstone of impurity profiling is high-performance liquid chromatography (HPLC), often coupled with various detectors.[12][13] However, a multi-faceted approach provides the most comprehensive picture.
| Technique | Principle | Primary Application | Strengths | Limitations |
| HPLC with UV/PDA Detection | Differential partitioning of analytes between a stationary and mobile phase, with detection based on UV absorbance. | Quantification of known and unknown impurities. Routine quality control. | Robust, reproducible, excellent for quantitative analysis, widely available.[14][15] | Requires impurities to have a UV chromophore. Structural identification is not possible. |
| LC-MS / LC-MS/MS | Combines the separation power of HPLC with the mass analysis capability of mass spectrometry. | Identification of unknown impurities and structural elucidation.[16] | High sensitivity and selectivity.[17] Provides molecular weight information, enabling structural confirmation.[12][18] | Higher operational cost and complexity.[17] Ionization efficiency can vary between compounds. |
| High-Resolution Mass Spectrometry (HRMS) | A type of LC-MS (e.g., Q-TOF) that provides highly accurate mass measurements. | Unambiguous identification by determining the elemental composition of unknown impurities. | Sub-ppm mass accuracy allows for confident molecular formula generation.[19] | Requires specialized instrumentation and expertise. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. Often coupled with a Flame Ionization Detector (FID) or MS. | Analysis of residual solvents and other volatile organic impurities.[15] | Excellent for volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally labile impurities. |
Experimental Protocols: A Self-Validating Approach
Trustworthiness in analytical data comes from well-designed, validated protocols that include system suitability checks.
Workflow for Comprehensive Impurity Profiling
The following diagram illustrates a logical workflow for the analysis of this compound.
Caption: A typical workflow for impurity profiling and identification.
Protocol 1: HPLC-UV Method for Quantification
This method is designed for the routine quality control and quantification of impurities.
Rationale: Reversed-phase HPLC is ideal for separating moderately polar compounds like this compound and its likely impurities.[20][21] A C18 column provides excellent resolving power. The acidic mobile phase ensures that acidic and basic functional groups are consistently protonated, leading to sharp, symmetrical peaks.
Methodology:
-
System: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water.
-
B: Acetonitrile.
-
Justification: Phosphoric acid is used to control the pH and improve peak shape.[22] Acetonitrile is a common organic modifier providing good separation efficiency.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.
-
System Suitability Test (SST):
-
Protocol: Perform five replicate injections of a standard solution.
-
Acceptance Criteria (as per USP <621>): The relative standard deviation (RSD) for the peak area of this compound must be ≤ 2.0%. The tailing factor should be ≤ 1.5. This ensures the system is performing correctly before sample analysis.
-
Protocol 2: LC-MS Method for Identification
This protocol is employed when an unknown impurity exceeds the 0.10% identification threshold.
Rationale: Coupling LC with high-resolution mass spectrometry provides the mass accuracy needed to determine the elemental composition of an unknown peak, which is the first and most critical step in structural elucidation.[19]
Methodology:
-
System: UPLC or HPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase:
-
Gradient: Use a similar gradient profile to the HPLC-UV method, adapted for the shorter UPLC column.
-
Flow Rate: 0.4 mL/min.
-
MS Parameters (ESI+):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Flow: 800 L/Hr
-
Acquisition Mode: MS^E or Auto MS/MS. This allows for the collection of both precursor ion data (for accurate mass) and fragment ion data (for structural information) in a single run.
-
-
Data Analysis:
-
Extract the accurate mass of the unknown peak.
-
Use molecular formula generation software to propose elemental compositions within a 5 ppm mass tolerance.
-
Analyze the MS/MS fragmentation pattern to piece together the structure, comparing it against known synthetic pathways and degradation patterns.
-
Conclusion and Best Practices
A dual-pronged approach is the most effective strategy for the impurity profiling of this compound. Robust, validated HPLC-UV methods are the workhorse for routine quality control and quantification. When unidentified impurities breach regulatory thresholds, the targeted application of high-resolution LC-MS provides the definitive structural information required for identification and safety assessment.
Best Practices:
-
Orthogonal Methods: When possible, use a secondary HPLC method with different column chemistry or mobile phase pH to confirm the purity profile and ensure no impurities are co-eluting.
-
Forced Degradation Studies: Subject the intermediate to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This helps in developing a stability-indicating method and identifying potential degradants that could form during storage.[14]
-
Reference Standard Management: Properly characterize and maintain reference standards for both the main compound and any identified impurities.
By integrating these advanced analytical strategies and adhering to a framework of scientific integrity, drug developers can ensure the quality of this vital pharmaceutical intermediate, paving the way for safer and more effective medicines.
References
- 1. jpionline.org [jpionline.org]
- 2. ijdra.com [ijdra.com]
- 3. Optimization of HPLC method for determination of cefixime using 2-thiophenecarboxaldehyde as derivatizing reagent: A new approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. This compound | 64987-05-9 [chemicalbook.com]
- 6. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 9. database.ich.org [database.ich.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chembk.com [chembk.com]
- 12. tandfonline.com [tandfonline.com]
- 13. iajps.com [iajps.com]
- 14. scielo.br [scielo.br]
- 15. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 16. synthinkchemicals.com [synthinkchemicals.com]
- 17. eurofins.it [eurofins.it]
- 18. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hpst.cz [hpst.cz]
- 20. This compound | SIELC Technologies [sielc.com]
- 21. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 22. researchgate.net [researchgate.net]
A Guide to the Spectroscopic-Based Structural Verification of Ethyl 2-formamidothiazol-4-acetate
This guide provides an in-depth spectroscopic comparison of Ethyl 2-formamidothiazol-4-acetate and its direct precursor, Ethyl 2-aminothiazol-4-acetate. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for verifying the successful formylation of the 2-amino group on the thiazole scaffold. The narrative emphasizes the causality behind spectroscopic changes, ensuring that the analytical workflow serves as a self-validating system for reaction monitoring and final product confirmation.
Introduction: The Chemical Imperative for Verification
Thiazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. This compound is a key intermediate in the synthesis of more complex pharmaceutical agents, often created by the formylation of Ethyl 2-aminothiazol-4-acetate.[1] The transformation of a primary amine to a formamide is a fundamental step that dramatically alters the molecule's electronic and steric properties. Therefore, unambiguous confirmation of this conversion is not merely procedural—it is essential for ensuring the integrity of the synthetic pathway and the identity of the final compound.
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular structure elucidation in organic chemistry.[2] This guide will dissect the spectral data of the precursor and the product, demonstrating how a multi-technique approach provides irrefutable evidence of the chemical transformation.
The Synthetic Transformation: From Amine to Formamide
The conversion of Ethyl 2-aminothiazol-4-acetate to this compound is achieved through N-formylation. A common and effective method involves the use of formic acid in the presence of a dehydrating agent like acetic anhydride.[3] This reaction specifically targets the nucleophilic primary amino group (-NH₂) at the C2 position of the thiazole ring.
The logical flow of this synthesis and subsequent analysis is critical for a validated outcome.
References
A Senior Application Scientist's Guide to Benchmarking "Ethyl 2-formamidothiazol-4-acetate" Against Commercial Standards
For researchers, scientists, and professionals in drug development, the quality and performance of starting materials are paramount. This guide provides an in-depth technical comparison of "Ethyl 2-formamidothiazol-4-acetate," a key intermediate in the synthesis of vital cephalosporin antibiotics like Ceftazidime and Aztreonam, against commercially available standards.[1] We will delve into the critical quality attributes of this compound, offering a framework for its evaluation to ensure the integrity and success of your research and development endeavors.
This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a thorough understanding of how to qualify this critical reagent for its intended use.
Defining the Commercial Standard: A Practical Approach
In the absence of a certified reference material for this compound, this guide defines "commercial standards" as representative batches of the compound procured from reputable chemical suppliers. For the purpose of this guide, we will benchmark an in-house or newly sourced batch of this compound against products from established vendors such as those listed on platforms like ChemicalBook and Guidechem.[2][3] This comparative approach allows for a realistic assessment of quality and performance based on market availability.
The Cornerstone of Quality: Purity and Impurity Profiling via High-Performance Liquid Chromatography (HPLC)
The purity of a starting material directly impacts the yield and impurity profile of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds due to its precision and versatility.[4]
Causality Behind Experimental Choices: Why Reverse-Phase HPLC?
A reverse-phase (RP) HPLC method is the most suitable choice for analyzing this compound. This is due to the compound's moderate polarity, making it amenable to separation on a non-polar stationary phase with a polar mobile phase. This technique allows for the effective separation of the main compound from potential impurities, which may include starting materials from the synthesis, by-products, or degradation products.
Self-Validating System: The Experimental Protocol
This protocol is designed to be self-validating by including system suitability tests to ensure the chromatographic system is performing adequately.
Objective: To determine the purity of this compound and identify any related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS-compatibility)[5]
-
This compound sample
-
Commercial standard samples of this compound
-
Internal standard (e.g., a structurally similar and stable compound not present in the sample, such as Ethyl 4-hydroxybenzoate)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). A typical starting gradient could be 20% acetonitrile, increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (typically around the λmax)
-
Injection Volume: 10 µL
Workflow for Purity Analysis:
Caption: HPLC Purity Analysis Workflow
Step-by-Step Methodology:
-
System Suitability Test (SST):
-
Prepare a solution of the internal standard and the this compound commercial standard.
-
Inject the solution six times.
-
The relative standard deviation (RSD) of the peak areas for both compounds should be less than 2%. The resolution between the two peaks should be greater than 2.0.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the commercial standard and the internal standard in the mobile phase to a known concentration (e.g., 1 mg/mL for the standard and 0.5 mg/mL for the internal standard).
-
Sample Solution: Prepare the in-house/new batch of this compound in the same manner as the standard solution, including the addition of the internal standard at the same concentration.
-
-
Injection and Data Analysis:
-
Inject the standard solution in duplicate, followed by the sample solution in duplicate.
-
Identify the peaks corresponding to this compound and the internal standard.
-
Calculate the response factor of the standard.
-
Determine the purity of the sample by comparing its peak area to that of the standard, corrected by the internal standard.
-
Identify and quantify any impurities as a percentage of the main peak area.
-
Data Presentation:
| Sample ID | Retention Time (min) | Peak Area | Purity (%) | Impurity Profile (%) |
| Commercial Standard A | ||||
| Commercial Standard B | ||||
| In-house Batch |
Stability Assessment: Ensuring Robustness
The stability of a chemical reagent is crucial for its storage and use. A stability-indicating method is an analytical procedure that can accurately and selectively measure the active ingredient in the presence of its degradation products.
Rationale for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method. By subjecting the compound to harsh conditions, we can generate potential degradation products and ensure our HPLC method can separate them from the parent compound.
Workflow for Forced Degradation Study:
Caption: Forced Degradation Study Workflow
Protocol for Stability-Indicating Method Development
Objective: To assess the stability of this compound under various stress conditions and to validate the HPLC method as stability-indicating.
Methodology:
-
Prepare Stressed Samples:
-
Acidic: Dissolve the compound in 0.1N HCl and heat at 60°C for 24 hours.
-
Basic: Dissolve the compound in 0.1N NaOH at room temperature for 24 hours.
-
Oxidative: Dissolve the compound in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Expose the solid compound to 80°C for 48 hours.
-
Photolytic: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
-
HPLC Analysis:
-
Analyze the stressed samples using the HPLC method described in Section 2.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak (resolution > 1.5).
-
-
Long-Term Stability Study:
-
Store the in-house batch and commercial standards under controlled conditions (e.g., 25°C/60% RH and 40°C/75% RH).
-
Analyze the samples at predetermined time points (e.g., 0, 3, 6, and 12 months).
-
Monitor for any decrease in purity and the appearance of new impurity peaks.
-
Data Presentation:
| Stress Condition | % Degradation | Degradant Peaks (Retention Time) |
| Acid Hydrolysis | ||
| Base Hydrolysis | ||
| Oxidation | ||
| Thermal | ||
| Photolytic |
Biological Activity Assessment: A Functional Comparison
As this compound is a precursor to cephalosporin antibiotics, its "biological activity" can be indirectly assessed by its efficiency in a downstream synthetic step and by ensuring the absence of impurities that could interfere with subsequent reactions or exhibit their own, potentially undesirable, biological effects. A more direct, though less common, approach for an intermediate is to test for baseline antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism. This serves as a baseline to ensure the intermediate itself does not possess significant, unexpected biological activity.
Methodology:
-
Microorganisms: Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Preparation of Inoculum: Grow the bacteria in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare a series of dilutions of the this compound samples in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Observation: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation:
| Sample ID | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| Commercial Standard A | ||
| Commercial Standard B | ||
| In-house Batch |
Conclusion and Recommendations
This guide provides a comprehensive framework for benchmarking this compound against commercial standards. By systematically evaluating purity, stability, and baseline biological activity, researchers and drug development professionals can make informed decisions about the quality of their starting materials. It is recommended to establish stringent in-house specifications based on these comparative studies to ensure the consistency and reliability of your synthetic processes. The ultimate goal is to utilize a starting material that is not only pure but also stable and free from any interfering biological activity, thereby safeguarding the integrity of the final pharmaceutical product.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-formamidothiazol-4-acetate
Introduction: Ethyl 2-formamidothiazol-4-acetate is a key reagent utilized in the synthesis of various pharmaceutical intermediates, including aryl glyoxylates[1]. As with any laboratory chemical, its lifecycle does not end upon consumption in a reaction. The responsible management of its waste is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory requirements. Our objective is to empower researchers with the knowledge to manage this chemical waste stream safely and effectively, ensuring a secure laboratory environment.
Hazard Identification and Essential Safety Precautions
A foundational principle of chemical safety is a thorough understanding of the material's intrinsic hazards. This knowledge directly informs the handling, storage, and disposal procedures. This compound is classified with several health hazards that necessitate careful management[2][3].
Table 1: GHS Hazard Profile for this compound
| Hazard Classification | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [2] |
| Skin Irritation | H315 | Causes skin irritation. | [2][3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [2][3] |
These classifications mandate that all handling and disposal operations be conducted with appropriate protective measures to prevent accidental exposure.
Required Personal Protective Equipment (PPE)
Based on the hazard profile, the following PPE is mandatory when handling this compound in any form, including its waste:
-
Eye Protection: Goggles are required to protect against splashes and airborne particles that can cause serious eye irritation[2].
-
Hand Protection: Chemically resistant protective gloves (e.g., nitrile) must be worn to prevent skin contact[2].
-
Protective Clothing: A laboratory coat is necessary to protect against skin exposure[2].
Engineering Controls
All handling of solid this compound and preparation of its waste for disposal should be performed within a certified chemical fume hood. This engineering control is critical to minimize the risk of inhaling dust particles, which can cause respiratory tract irritation[2][3].
Waste Segregation and Container Management
The cornerstone of compliant chemical waste disposal is the rigorous segregation of waste streams. This practice is not merely procedural; it is a critical safety measure to prevent dangerous reactions between incompatible chemicals and to ensure the waste can be properly treated by a licensed disposal facility.
Waste Stream Identification
You must segregate waste containing this compound into the following distinct streams:
-
Solid Waste: This includes unreacted or expired pure this compound, and any materials used for spill cleanup (e.g., absorbent pads).
-
Liquid Waste: Any solutions containing dissolved this compound. Crucially, do not mix this waste stream with other incompatible liquid wastes [4].
-
Contaminated Laboratory Materials: This stream includes items such as used gloves, weigh boats, and wipes that are contaminated with the chemical. These should be collected as solid hazardous waste[4].
Container Selection and Labeling
Proper containment is mandated by both the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA)[5].
-
Container Type: Use containers that are chemically compatible and in good condition, with secure, leak-proof lids[5]. For solid waste, a wide-mouth plastic or glass jar is suitable. For liquid waste, use a designated hazardous waste container for liquids[4].
-
Labeling Protocol: Each waste container must be labeled immediately upon the first addition of waste. The label must, at a minimum, include the following information[6][7]:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
All associated hazard warnings (e.g., "Irritant," "Harmful if Swallowed")[7].
-
The date the first waste was added (accumulation start date).
-
On-Site Accumulation and Storage Protocol
Laboratories that generate hazardous waste must establish a "Satellite Accumulation Area" (SAA) for the temporary storage of waste containers[6][8]. This area must be at or near the point of generation and under the control of the laboratory personnel[8].
Step-by-Step Storage Procedure:
-
Designate the SAA: Choose a location in the lab that is away from general traffic and incompatible materials[4].
-
Secure Containers: Ensure all waste container lids are securely fastened at all times, except when adding waste[4][9].
-
Secondary Containment: Place containers in a secondary containment bin to mitigate leaks or spills.
-
Regular Inspection: Visually inspect the SAA weekly for any signs of container degradation or leakage[5][6].
-
Volume Limits: Do not exceed 55 gallons of hazardous waste in the SAA. Once a container is full, it must be moved to the institution's central accumulation area within three days[6][8].
Final Disposal Workflow
The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal service[4][10]. It is illegal and unsafe to dispose of this chemical via standard trash or sewer systems[5].
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Procedure:
-
Initiate Pickup: Once a waste container is full, contact your institution's Environmental Health & Safety (EH&S) department or designated waste management provider to schedule a pickup.
-
Documentation: Complete any required waste manifest or tracking documentation provided by EH&S. This is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA)[5].
-
Hand-off: Ensure the waste is handed off directly to authorized personnel for transport to the central storage facility, from where it will be collected by the licensed disposal company[7][11].
Emergency Procedures: Spills and Decontamination
In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust[2].
-
Cleanup:
-
Wear the full PPE detailed in Section 1.1.
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container[2]. Do not dry sweep in a manner that creates dust.
-
For liquid spills, use an inert absorbent material to soak up the spill.
-
-
Decontaminate: Clean the affected area thoroughly with soap and water[4].
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, wipes, contaminated PPE) must be placed in a sealed, labeled hazardous waste container for disposal[4]. Do not discard them in the regular trash.
References
- 1. This compound | 64987-05-9 [chemicalbook.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. This compound | C8H10N2O3S | CID 688091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. epa.gov [epa.gov]
- 9. meridianbioscience.com [meridianbioscience.com]
- 10. glenresearch.com [glenresearch.com]
- 11. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling Ethyl 2-formamidothiazol-4-acetate
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. Ethyl 2-formamidothiazol-4-acetate, a key reagent in the synthesis of various pharmaceutical compounds, requires meticulous handling.[1] This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the safe handling, use, and disposal of this compound. Our goal is to embed a deep, proactive safety culture within your laboratory operations.
Understanding the Hazard Profile: Why This PPE is Non-Negotiable
This compound is classified with specific hazard statements that dictate our safety protocols.[2][3] Understanding the "why" behind these classifications is the first step toward mitigating risk.
-
H315 - Causes skin irritation: Contact with the skin can lead to localized redness, inflammation, or dermatitis. This is why direct contact must be avoided through proper gloving and lab coat discipline.[2][3]
-
H319 - Causes serious eye irritation: The mucous membranes of the eyes are particularly sensitive. A splash can result in significant, potentially lasting, damage. This underscores the mandatory use of protective eyewear.[2][3]
-
H335 - May cause respiratory irritation: Inhalation of the dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. This necessitates handling the compound in a well-ventilated area, preferably a fume hood.[2][3]
-
H302 - Harmful if swallowed: Ingestion can lead to adverse health effects, highlighting the importance of strict hygiene practices and prohibiting eating or drinking in the laboratory.[3][4]
This hazard profile is summarized in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
GHS Hazard Summary
| Hazard Class | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[2][3] |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed[3][4] |
The Core Protocol: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against the hazards outlined above. The following protocol is designed as a self-validating system; adherence at each step ensures a robust barrier between you and the chemical.
Step 1: Foundational Protection (Minimum Requirement)
This level of PPE is mandatory for any work involving this compound, including weighing and solution preparation.
-
Eye Protection:
-
What: Safety glasses with side-shields conforming to EN 166 standards (Europe) or ANSI Z87.1 (US).[3][5] For tasks with a higher splash risk, such as transferring solutions, chemical splash goggles are required.[6]
-
Why: This provides a physical barrier against accidental splashes and airborne particles, directly mitigating the H319 (serious eye irritation) hazard.
-
-
Hand Protection:
-
What: Nitrile gloves are the standard choice. Always inspect gloves for tears or punctures before use.
-
Why: Nitrile provides adequate protection against incidental contact. For prolonged handling or immersion, consult a glove compatibility chart. This is your primary defense against H315 (skin irritation).
-
-
Body Protection:
-
What: A buttoned, long-sleeved laboratory coat.
-
Why: This protects your skin and personal clothing from contamination.
-
Step 2: Enhanced Respiratory Protection
Additional respiratory protection is necessary when the risk of aerosol or dust inhalation is high.
-
When to Use:
-
When handling large quantities of the solid compound.
-
If working outside of a certified chemical fume hood.
-
During spill cleanup.
-
-
What: A NIOSH/MSHA-approved respirator.[6]
-
Why: This directly addresses the H335 (respiratory irritation) hazard by filtering out airborne particles.
Operational Plan: From Receipt to Reaction
A safe workflow minimizes exposure at every stage. The following diagram illustrates the critical control points for handling this compound.
Step-by-Step Methodology
-
Work Area Preparation:
-
Weighing and Transfer:
-
When weighing the solid, use a spatula to carefully transfer the material to an anti-static weighing dish to prevent dispersal of dust.
-
Close the primary container immediately after dispensing.
-
To prepare a solution, slowly add the solid to the solvent while stirring to avoid splashing.
-
-
During the Reaction:
-
Keep the reaction vessel closed or under a controlled atmosphere (e.g., nitrogen) as dictated by your experimental protocol.
-
Maintain constant vigilance for any signs of unexpected reactions.
-
Emergency & Disposal Plan
Preparedness is key to safety. In the event of an exposure or spill, immediate and correct action is critical.
First-Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Skin Contact | Remove all contaminated clothing and shoes. Wash the affected area immediately with plenty of soap and water. Seek medical attention if irritation persists.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water. Seek immediate medical attention.[3] |
Spill & Disposal Procedures
-
Spill Containment:
-
Evacuate non-essential personnel from the area.
-
Wearing the appropriate PPE (including respiratory protection), contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Do not use combustible materials like paper towels to clean up the initial spill.
-
-
Cleanup:
-
Disposal:
-
All waste, including contaminated gloves, absorbent material, and empty containers, must be disposed of as hazardous chemical waste.
-
Dispose of the contents and container at an approved waste disposal plant in accordance with local, regional, and national regulations.[2][8]
-
Never dispose of this chemical down the drain or in the regular trash.[3]
-
By integrating these safety protocols into your daily laboratory practice, you ensure a secure environment for yourself and your colleagues, allowing you to focus on the vital work of scientific discovery.
References
- 1. This compound | 64987-05-9 [chemicalbook.com]
- 2. This compound | C8H10N2O3S | CID 688091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 6. 3.imimg.com [3.imimg.com]
- 7. medline.com [medline.com]
- 8. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
